molecular formula C21H28O2 B1675169 Levonorgestrel CAS No. 797-63-7

Levonorgestrel

Cat. No.: B1675169
CAS No.: 797-63-7
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-XUDSTZEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonorgestrel (C21H28O2, CAS 797-63-7), with a molecular weight of 312.45 g/mol, is a second-generation synthetic progestogen and the active enantiomer of norgestrel . This compound is a critical reference standard in pharmacological and biochemical research. Its primary research value lies in its high-affinity binding to intracellular progesterone and androgen receptors . Upon binding, this compound modulates gene transcription, and its key studied mechanisms include the inhibition of pituitary gonadotropin secretion, which blunts the mid-cycle luteinizing hormone (LH) surge and can inhibit ovulation . It also induces a thickening of cervical mucus, which presents a barrier to sperm penetration . Researchers employ this compound as a model compound to study the physiology of steroid hormones, the development of hormonal contraceptives, and the pharmacokinetics of synthetic progestogens . It is also used in studies investigating the treatment of endometrial hyperplasia and menorrhagia . This compound is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, and has a terminal elimination half-life of approximately 24 to 27 hours . This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNJERNGUHSAO-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036496, DTXSID3047477
Record name Levonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Norgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.73 mg/L, temp not stated., 5.83e-03 g/L
Record name Levonorgestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from methanol, Crystals from diethyl ether-hexane

CAS No.

797-63-7, 6533-00-2
Record name Levonorgestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norgestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6533-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonorgestrel [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgestrel [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levonorgestrel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Norgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norgestrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8Q1747Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W7SIA7YZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232-239, 205-207 °C, 240 °C
Record name Levonorgestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Levonorgestrel's Impact on Endometrial Receptivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel (LNG), a synthetic progestin, is widely utilized in contraception and hormonal therapies. Its primary mechanism in preventing pregnancy when used as an emergency contraceptive is the inhibition or delay of ovulation.[1][2] However, its direct effects on the endometrium, particularly concerning receptivity to embryo implantation, are a subject of extensive research. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound modulates endometrial receptivity. It has been observed that long-term local delivery of LNG, such as through an intrauterine system (IUS), induces profound changes in the endometrium, including glandular atrophy, extensive decidualization of the stroma, and alterations in the expression of sex steroid receptors.[3][4] These changes create an environment that is largely non-receptive to implantation. This guide will detail the signaling pathways involved, summarize key quantitative data from various studies, and provide an overview of the experimental protocols used to elucidate these mechanisms.

Morphological and Cellular Effects of this compound on the Endometrium

This compound exerts significant effects on the structural and cellular composition of the endometrium, primarily characterized by:

  • Decidualization: Intrauterine delivery of LNG leads to extensive decidualization of endometrial stromal cells.[3] This transformation is a key feature of a receptive endometrium, but under the influence of continuous high-dose LNG, it becomes asynchronous and sustained, ultimately creating a non-receptive state.[5][6]

  • Glandular Atrophy: LNG induces atrophy of the glandular and surface epithelium of the endometrium.[3] This reduction in glandular tissue is a result of decreased proliferation and increased apoptosis.[4]

  • Vascular Changes: The local application of LNG suppresses the formation of spiral arteries and leads to the presence of large, dilated vessels.[3]

These morphological changes are underpinned by alterations in cellular proliferation and apoptosis. Studies have shown that the LNG-IUS leads to a decrease in endometrial proliferation, as indicated by a lower percentage of PCNA-positive nuclei, and an increase in apoptosis in both glandular and stromal cells.[4]

Molecular Mechanisms of Action

The effects of this compound on endometrial receptivity are mediated by a complex interplay of signaling pathways, primarily involving the modulation of steroid hormone receptors and the subsequent alteration of gene expression.

Regulation of Steroid Hormone Receptors

A key mechanism of LNG action is the downregulation of sex steroid receptors in all cellular components of the endometrium.[3]

  • Progesterone Receptors (PR): LNG significantly downregulates both progesterone receptor subtypes, PR-A and PR-B, in the glandular epithelium.[7][8] This reduction in PR expression is a critical factor in altering the normal progesterone-driven maturation of the endometrium. While PR-B is strongly suppressed, PR-A appears to be the primary mediator of the long-term effects of LNG.[9]

  • Estrogen Receptors (ER): The expression of estrogen receptors is also downregulated in response to local LNG delivery.[3][10] This contributes to the atrophic changes observed in the endometrium, as estrogen-mediated proliferative signals are diminished.

The downregulation of these receptors leads to a perturbation of progesterone-regulated local mediators, disrupting the normal signaling required for the establishment of a receptive endometrium.[3]

Signaling Pathways

The interaction of this compound with progesterone receptors initiates a cascade of intracellular events that ultimately alter gene expression. While the complete signaling network is still under investigation, a simplified representation of the key pathways is presented below.

LNG_Signaling_Pathway LNG This compound PR Progesterone Receptor (PR) LNG->PR Binds to LNG_PR_Complex LNG-PR Complex PR->LNG_PR_Complex Nucleus Nucleus LNG_PR_Complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) LNG_PR_Complex->PRE Binds to Gene_Expression Altered Gene Expression PRE->Gene_Expression Regulates Endometrial_Changes Endometrial Changes: - Glandular Atrophy - Stromal Decidualization - Altered Receptivity Gene_Expression->Endometrial_Changes Leads to

Caption: Simplified signaling pathway of this compound in endometrial cells.
Gene Expression Changes

This compound induces significant changes in the expression of numerous genes involved in endometrial receptivity. Studies using cDNA microarrays and real-time RT-PCR have identified several key genes that are either upregulated or downregulated in response to LNG.[11][12][13]

Table 1: Summary of Gene Expression Changes in Response to this compound

Gene SymbolGene NameEffect of LNGReference
PAEPProgestogen Associated Endometrial ProteinIncreased[11][12][13]
TGM2Transglutaminase 2Increased[11][12][13]
CLUClusterinIncreased[11][12][13]
IGF2Insulin-like Growth Factor 2Increased[11][12][13]
IL6STInterleukin 6 Signal TransducerIncreased[11][12][13]
HGDHomogentisate 1,2-DioxygenaseDecreased[11][12][13]
SAT1Spermidine/Spermine N1-Acetyltransferase 1Decreased[11][12][13]
EVA1Eva-1 Homolog ADecreased[11][12][13]
ANXA1Annexin A1Decreased[11][12][13]
SLC25A29Solute Carrier Family 25 Member 29Decreased[11][12][13]
CYB5ACytochrome B5 Type ADecreased[11][12][13]
CRIP1Cysteine-Rich Protein 1Decreased[11][12][13]
SLC39A14Solute Carrier Family 39 Member 14Decreased[11][12][13]
LIFLeukemia Inhibitory FactorIncreased (stroma)[7][8]

It is important to note that a single post-ovulatory administration of LNG for emergency contraception resulted in minimal changes in the gene expression profile during the receptive period, with most changes remaining within the range observed in untreated controls.[11][12][13] This suggests that the primary mechanism of emergency contraception is not the alteration of endometrial receptivity.[1][14] However, long-term exposure, as with an IUS, leads to more profound and lasting changes.

Experimental Protocols

The investigation of this compound's effects on the endometrium employs a variety of in vivo and in vitro techniques.

In Vivo Studies in Humans

A common experimental design involves the collection of endometrial biopsies from healthy female volunteers.

Human_Biopsy_Workflow Volunteers Healthy Female Volunteers Control_Cycle Control Menstrual Cycle Volunteers->Control_Cycle LNG_Cycle This compound Treatment Cycle Volunteers->LNG_Cycle Biopsy Endometrial Biopsy (LH+6 to LH+8) Control_Cycle->Biopsy LNG_Cycle->Biopsy Analysis Analysis: - Immunohistochemistry - Real-time RT-PCR - Microarray Biopsy->Analysis

Caption: Workflow for in vivo human endometrial biopsy studies.

Protocol Overview:

  • Subject Recruitment: Healthy, non-smoking women with proven fertility are recruited.[7][8]

  • Cycle Monitoring: The menstrual cycle is monitored to determine the day of the luteinizing hormone (LH) surge.

  • Treatment: this compound is administered at a specific time relative to the LH surge (e.g., orally or vaginally).[7][8]

  • Endometrial Biopsy: An endometrial biopsy is collected during the mid-luteal phase (typically LH+6 to LH+8), which corresponds to the window of implantation.[7][8]

  • Sample Analysis: The biopsy tissue is then processed for various analyses, including:

    • Immunohistochemistry: To determine the protein expression and localization of markers such as steroid receptors, Ki-67, and cell adhesion molecules.[7][8][10]

    • Real-time Reverse Transcription PCR (RT-PCR): To quantify the mRNA expression levels of target genes.[7][8][11]

    • cDNA Microarrays: To obtain a comprehensive profile of gene expression changes.[11][12][13]

In Vitro 3D Endometrial Cell Culture Model

Three-dimensional (3D) cell culture models provide a valuable tool for studying the direct effects of this compound on endometrial cells in a controlled environment.[15]

Protocol Overview:

  • Cell Isolation: Endometrial epithelial and stromal cells are isolated from biopsy tissue.

  • 3D Culture: The cells are co-cultured in a 3D matrix to mimic the in vivo architecture of the endometrium.

  • Treatment: The 3D cultures are treated with this compound or a control vehicle.

  • Analysis: The expression of endometrial receptivity markers is assessed using techniques such as immunohistochemistry.[15]

This model has been used to demonstrate that, in contrast to mifepristone, this compound has no significant effect on the expression of several key endometrial receptivity markers in vitro.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the endometrium.

Table 2: Effect of Repeated Oral this compound (0.75 mg x 4) on Endometrial Protein and mRNA Expression

MarkerCellular CompartmentProtein Immunoreactivity (Change vs. Control)mRNA Expression (Change vs. Control)Reference
Progesterone Receptor-A (PR-A)Glandular EpitheliumDecreased (P = 0.03)Not Reported[7][8]
Progesterone Receptor-B (PR-B)Glandular EpitheliumDecreased (P = 0.02)Not Reported[7][8]
Leukemia Inhibitory Factor (LIF)StromaIncreased (P < 0.001)Increased (P = 0.03)[7][8]

Note: Vaginal administration of a single 1.5 mg dose of this compound did not cause any significant endometrial changes.[7][8]

Table 3: Effect of this compound-Releasing Intrauterine System (LNG-IUS) on Cellular Proliferation and Apoptosis

ParameterChange after 3 months of LNG-IUS useReference
PCNA-positive rate (proliferation)Significantly lower[4]
Apoptosis-positive rateSignificantly higher[4]
Fas antigen expressionRemarkably increased[4]
Bcl-2 protein expressionDecreased[4]

Conclusion

This compound significantly impacts endometrial receptivity, primarily through its long-term local effects within the uterus. The continuous high-dose delivery from an LNG-IUS induces a state of glandular atrophy and extensive stromal decidualization, which is non-conducive to embryo implantation.[3] This is driven by the downregulation of estrogen and progesterone receptors and the subsequent alteration of a multitude of genes involved in endometrial function.[3][7] In contrast, a single post-ovulatory dose of this compound, as used in emergency contraception, has minimal to no effect on endometrial receptivity markers, with its primary contraceptive action being the inhibition of ovulation.[1][2][11] The experimental models and data presented in this guide provide a comprehensive overview of the current understanding of this compound's mechanism of action on the endometrium, offering valuable insights for researchers and professionals in the fields of reproductive biology and drug development.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Levonorgestrel in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG), a synthetic progestin, is a widely utilized hormonal contraceptive. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical animal models is paramount for the development of novel drug delivery systems and for predicting its efficacy and safety in humans. This technical guide provides an in-depth overview of the existing literature on the pharmacokinetics and pharmacodynamics of this compound in various animal models, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating key pathways and workflows.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, with rats and minipigs being the most extensively studied. These studies are crucial for determining absorption, distribution, metabolism, and excretion (ADME) properties, which inform dosage and formulation development.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in Sprague-Dawley rats and Göttingen minipigs across different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats

DoseAdministration RouteCmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)Bioavailability (%)Clearance (L/hr)Reference
30 µgIntravenous (IV) Bolus85.4-29.8-0.985–1.45[1][2][3]
60 µgIntravenous (IV) Infusion (1-hr)--60.9--[1][2][3]
60 µgSubcutaneous (SC) Injection--55.090.3-[1][2][3]
500 µgOral Suspension334.941.89---[4]
500 µgNasal Liposomes (EPC/SG/LNG)416.841.02->100-[4]
350 µgNasal Liposomes (EPC/Ch/LNG)227.972.02->100-[4]
10 µgNasal Suspension with Chitosan---101.70-[5]
10 µgNasal Suspension with Carbopol 934p---99.42-[5]

Table 2: Pharmacokinetic Parameters of this compound in Female Göttingen Minipigs

DoseAdministration RouteCmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)Bioavailability (%)Clearance (L/hr)Reference
30 µgIntravenous (IV) Bolus----21.5[1][2][3]
30 µgIntradermal Injection---97.7-[1][2][3]

Key Findings from Pharmacokinetic Studies:

  • Dose Proportionality: In rats, the exposure to this compound (as measured by AUCinf) was found to be dose-proportional. A two-fold increase in dose from 30 µg to 60 µg resulted in an approximately two-fold increase in AUCinf.[1][2][3]

  • High Bioavailability: Subcutaneous and intradermal administration of this compound in rats and minipigs, respectively, demonstrated high bioavailability (over 90%), indicating efficient absorption from these sites.[1][2][3]

  • Species Differences in Clearance: The clearance of this compound in minipigs was significantly higher (approximately 20-fold) than in rats.[1][2][3]

  • Nasal Delivery: Studies in rats have explored nasal administration as an alternative route, with liposomal formulations showing rapid absorption and high relative bioavailability compared to oral administration.[4] The use of mucoadhesive agents like chitosan and carbopol 934p in nasal formulations significantly increased bioavailability.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of this compound in animal models.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rats.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow animal_selection Animal Selection (e.g., Female Sprague-Dawley Rats) acclimatization Acclimatization (e.g., 3-12 days) animal_selection->acclimatization dosing Drug Administration (e.g., IV, SC, Oral, Nasal) acclimatization->dosing sampling Blood Sample Collection (e.g., Orbital Vein at specified time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction This compound Extraction (e.g., Liquid-Liquid Extraction) processing->extraction analysis Quantification (e.g., LC-MS/MS) extraction->analysis pk_analysis Pharmacokinetic Analysis (Noncompartmental Analysis) analysis->pk_analysis

A typical workflow for a preclinical pharmacokinetic study of this compound.

Detailed Methodologies:

  • Animal Models: Female Sprague-Dawley rats (14-18 weeks old, weighing 247-305g) and female Göttingen minipigs (5 months old, weighing 11.5-14.2kg) have been frequently used.[1][6]

  • Drug Administration:

    • Intravenous (IV): Administered as a bolus injection (e.g., over one minute) or as a continuous infusion (e.g., over 1 or 24 hours).[1][6]

    • Subcutaneous (SC): Injected into the scapular region.[1][6]

    • Intradermal: Administered as two injections.[1][6]

    • Oral: Given as a suspension using oral gavage.[4][7]

    • Nasal: Administered as a solution or liposomal formulation into the nasal cavity.[4][5]

  • Sample Collection: Blood samples are typically collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 10, 12, 24, 36, and 48 hours) from sites like the orbital vein in rats.[8]

  • Analytical Method: Plasma concentrations of this compound are quantified using sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][8][9] The validation of these methods includes assessing linearity, accuracy, precision, sensitivity, matrix effect, and recovery efficiency.[9]

  • Pharmacokinetic Analysis: Parameters like Cmax, Tmax, AUC, and clearance are estimated using noncompartmental analysis of the plasma concentration-time data.[1]

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are primarily mediated through its interaction with progesterone receptors, leading to a range of physiological responses that contribute to its contraceptive efficacy.

Mechanism of Action: Signaling Pathway

This compound primarily exerts its contraceptive effect by preventing ovulation and altering the cervical and endometrial environment.

G cluster_pd Pharmacodynamic Mechanism of this compound lng This compound pr Progesterone Receptor (PR) Agonist lng->pr hypothalamus Hypothalamus pr->hypothalamus cervix Cervical Mucus Thickening pr->cervix endometrium Endometrial Alterations pr->endometrium gnrh ↓ Gonadotropin-Releasing Hormone (GnRH) hypothalamus->gnrh pituitary Anterior Pituitary gnrh->pituitary lh ↓ Luteinizing Hormone (LH) Surge pituitary->lh ovulation Inhibition of Ovulation lh->ovulation sperm Impedes Sperm Transport cervix->sperm implantation Inhibition of Implantation (controversial) endometrium->implantation

Signaling pathway illustrating the primary contraceptive mechanisms of this compound.

Key Pharmacodynamic Effects:

  • Inhibition of Ovulation: The primary mechanism of action is the suppression of the pre-ovulatory luteinizing hormone (LH) surge by acting on the hypothalamus and pituitary gland, thereby inhibiting or delaying ovulation.[7][10][11][12] Studies in tammar wallabies have shown that this compound treatment prevents ovulation without blocking follicular growth. In Cebus monkeys, this compound was found to inhibit or delay ovulation when administered before the dominant follicle reached a certain size.

  • Thickening of Cervical Mucus: this compound increases the viscosity of cervical mucus, creating a barrier that hinders sperm penetration and transport.[10][11]

  • Endometrial Effects: Local administration of this compound, such as through an intrauterine system (IUS), leads to significant changes in the endometrium, including decidualization of stromal cells, atrophy of the glandular epithelium, and alterations in vascular morphology.[13] It also down-regulates the expression of estrogen and progesterone receptors in the endometrium.[14][15] These changes are thought to create an environment unfavorable for implantation. However, the role of post-fertilization effects in emergency contraception remains a subject of debate.[10][16]

  • Effects on the Estrous Cycle: In Wistar rats, administration of this compound has been shown to significantly alter the estrous cycle, potentially impairing fertility and delaying reproductive recovery.[7]

Experimental Protocols for Pharmacodynamic Studies
  • Animal Models: Wistar rats, Cebus monkeys, and tammar wallabies have been used to study the pharmacodynamic effects of this compound.[7] SCID mice with subcutaneously grafted human endometrial tissue have also been used as a model to study the local effects of this compound on the endometrium.[15]

  • Evaluation of Ovulation: Ovulation can be assessed by monitoring the estrous cycle through vaginal cytology, measuring hormone levels (LH, FSH, estradiol, progesterone), and examining the ovaries for the presence of corpora lutea.[7][17][18]

  • Assessment of Endometrial Changes: Histological analysis of endometrial tissue is performed to evaluate morphological changes. Immunohistochemistry is used to assess the expression of steroid hormone receptors and other markers of endometrial receptivity.[14][15]

  • Fertility Studies: Mating trials are conducted to assess the impact of this compound on pregnancy rates and litter sizes.[7][19]

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and pharmacodynamics of this compound in key animal models. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the preclinical profile of this compound is essential for optimizing its clinical use and for the innovation of next-generation contraceptive technologies. Further research in diverse animal models will continue to refine our understanding of this important therapeutic agent.

References

The Dawn of a New Era in Contraception: The Discovery and Total Chemical Synthesis of Levonorgestrel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Levonorgestrel, a second-generation synthetic progestin, stands as a landmark achievement in medicinal chemistry and a cornerstone of modern contraception. Its development, from the initial synthesis of its racemic parent compound, norgestrel, to the isolation of the biologically active levorotatory enantiomer, represents a pivotal moment in the history of steroid chemistry and women's health. This technical guide provides an in-depth exploration of the discovery and, crucially, the total chemical synthesis of this compound, offering detailed experimental protocols and quantitative data for both the classic and contemporary industrial manufacturing routes.

A Historical Perspective: The Genesis of this compound

The story of this compound begins with the pioneering work on synthetic progestins in the mid-20th century. In 1963, a team of researchers led by G.A. Hughes at Wyeth Pharmaceuticals accomplished the first total chemical synthesis of a progestogen, a racemic mixture known as norgestrel.[1] This achievement was a significant departure from the then-common practice of semi-synthesis from natural steroid precursors.

The true breakthrough, however, came from the subsequent collaboration and work at Schering AG. Scientists at Schering undertook the resolution of the racemic norgestrel and discovered that the contraceptive activity resided almost exclusively in the levorotatory isomer, which they named this compound.[1] The dextrorotatory enantiomer was found to be biologically inactive.[1] This crucial discovery allowed for the development of oral contraceptives with a significantly reduced steroid dose, thereby minimizing potential side effects. This compound was patented in 1960 and was first introduced for medical use in combination with ethinylestradiol in 1970.[1]

The Foundational Total Synthesis: The Herchel Smith Approach

Logical Flow of the Herchel Smith Synthesis

cluster_start Starting Materials A 6-Methoxy-α-tetralone C Condensation A->C B 2-Ethyl-1,3-cyclopentanedione B->C D Secosteroid Intermediate C->D Formation of Tricyclic Intermediate E Intramolecular Cyclization D->E F Gona-1,3,5(10),8,14-pentaene Intermediate E->F G Catalytic Hydrogenation F->G Reduction of 14,15-double bond H Gona-1,3,5(10)-triene Intermediate G->H I Birch Reduction H->I Reduction of Aromatic Ring J Gona-2,5(10)-diene Intermediate I->J K Hydrolysis J->K L (±)-13-Ethyl-gon-4-ene-3,17-dione K->L M Ethynylation L->M Introduction of Ethynyl Group N (±)-Norgestrel M->N O Optical Resolution N->O Separation of Enantiomers P This compound O->P

Caption: Logical workflow of the Herchel Smith total synthesis of norgestrel and subsequent resolution to this compound.

Industrial Synthesis of this compound: The Methoxydienone Route

A common industrial synthesis of this compound starts from 18-methylestra-2,5(10)-diene-3-methoxy-17-one, often referred to as methoxydienone. This route is efficient and involves two primary transformations: ethynylation of the 17-keto group and subsequent hydrolysis of the enol ether to reveal the α,β-unsaturated ketone in the A-ring.

Quantitative Data for the Industrial Synthesis

The following table summarizes the quantitative data extracted from various patents describing the industrial synthesis of this compound from methoxydienone. It is important to note that reaction conditions and yields can vary depending on the specific patent and manufacturing scale.

StepReactantsReagents & SolventsTemperature (°C)Reaction TimeYieldReference
Step 1: Ethynylation Methoxydienone, AcetyleneLithium metal, Liquid Ammonia, Tetrahydrofuran (THF)-55 to -5030 min (Li addition), 5 min (Acetylene)Not specified for intermediate[2][3]
Methoxydienone, AcetylenePotassium tert-butoxide, THF5Not specified52g from 50g starting material[4]
Step 2: Hydrolysis Dienol ether intermediate10% Hydrochloric acid-10 to 601 hour at 60°C80% (overall)[2]
Dienol ether intermediate20% v/v Sulphuric acid, THF65-681-2 hours84.6%[5]
Experimental Protocols

Protocol based on CN101982472A [2]

  • Preparation of Lithium Acetylide-Ammonia Complex: To a 1000 mL three-necked flask, add 500 mL of liquid ammonia. Maintain the temperature between -55°C and -50°C.

  • Under stirring, add 11 g of lithium metal over a period of 20 minutes.

  • Once the lithium metal has completely dissolved (indicated by a color change), bubble acetylene gas through the solution at a flow rate of 4 L/min until the blue-black color disappears and the solution becomes grayish-white. Continue bubbling acetylene for an additional 5 minutes.

  • Ethynylation Reaction: While allowing the liquid ammonia to evaporate, add 600 mL of methyl tert-butyl ether.

  • Once the volume of the reaction mixture reaches approximately 500 mL, cool the flask.

  • Prepare a solution of 500 g of methoxydienone in 1500 mL of methyl tert-butyl ether and add it dropwise to the lithium acetylide solution over 30 minutes, maintaining the reaction temperature.

  • Upon completion of the addition, the reaction to form the dienol ether intermediate is complete.

Protocol based on CN101982472A [2]

  • To the reaction mixture containing the dienol ether intermediate, add 10% hydrochloric acid until the pH reaches 1-2, while maintaining the temperature between -10°C and -5°C.

  • Slowly warm the mixture to 60°C over 20-22 minutes and reflux at this temperature for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to 0°C and allow the layers to separate.

  • Extract the aqueous layer twice with methyl tert-butyl ether.

  • Combine all organic phases and wash with water until the pH is neutral.

  • Concentrate the organic phase under reduced pressure.

  • To the concentrated residue, add 10 L of ethyl acetate and heat to 60°C to dissolve the product.

  • Slowly cool the solution to 10°C over 20 minutes and stir for an additional 30 minutes to induce crystallization.

  • Collect the solid product by suction filtration and dry to yield this compound. (Reported yield: 375 g, 80%).

Synthetic Pathway Diagram

A Methoxydienone (18-Methylestra-2,5(10)-diene-3-methoxy-17-one) B Ethynylation A->B 1. Li/NH3, Acetylene 2. Methoxydienone in THF C Dienol Ether Intermediate B->C D Hydrolysis C->D Aqueous Acid (e.g., HCl, H2SO4) E This compound D->E

References

Levonorgestrel's Interaction with Progesterone and Androgen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG) is a synthetic second-generation progestin widely utilized in hormonal contraceptives and hormone replacement therapies. Its therapeutic efficacy is primarily attributed to its potent agonist activity at the progesterone receptor (PR). However, this compound also exhibits a significant binding affinity for the androgen receptor (AR), contributing to its androgenic effects.[1][2][3] Understanding the quantitative binding characteristics and the underlying molecular mechanisms of this compound's interaction with these nuclear receptors is critical for optimizing drug design, predicting clinical outcomes, and developing novel therapeutic agents with improved receptor selectivity.

This technical guide provides a comprehensive overview of the binding affinity of this compound for progesterone and androgen receptors, details the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for progesterone and androgen receptors has been quantified in numerous studies using various experimental systems. The data, primarily presented as relative binding affinities (RBA), consistently demonstrate a high affinity for both receptors, though its affinity for the progesterone receptor is substantially higher.

ReceptorLigandRelative Binding Affinity (RBA) (%)Experimental SystemReference Compound
Progesterone Receptor (PR) This compound323Not SpecifiedProgesterone
Progesterone Receptor (PR) This compound~500Rabbit Uterine ReceptorsProgesterone
Androgen Receptor (AR) This compound58Not SpecifiedDihydrotestosterone (DHT)
Androgen Receptor (AR) This compound11.8 - 22.0Rat Prostatic ReceptorsDihydrotestosterone (DHT)

Table 1: Relative Binding Affinity of this compound for Progesterone and Androgen Receptors. Note that RBA values can vary between studies due to differences in experimental conditions and the reference compound used.[4][5]

Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with the progesterone and androgen receptors, which are ligand-activated transcription factors.[6][7]

Progesterone Receptor (PR) Signaling

Upon entering the cell, this compound binds to the progesterone receptor located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization.[8][9] The activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[10] This interaction recruits co-regulatory proteins (co-activators or co-repressors) to modulate the transcription of genes involved in processes such as ovulation, endometrial development, and maintenance of pregnancy.[6][8]

Canonical Progesterone Receptor Signaling Pathway.
Androgen Receptor (AR) Signaling

The androgen receptor signaling pathway shares a similar mechanism.[11][12] this compound, acting as an androgen agonist, binds to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[11][13] Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, thereby regulating the expression of androgen-responsive genes that influence the development and maintenance of male characteristics and have effects on various tissues in both sexes.[7][13]

Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for progesterone and androgen receptors is commonly achieved through competitive radioligand binding assays.[14][15] This technique measures the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Principle

A fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dihydrotestosterone) and a receptor source are incubated with increasing concentrations of the unlabeled competitor ligand (this compound). The amount of radiolabeled ligand bound to the receptor is then measured. As the concentration of this compound increases, it displaces the radiolabeled ligand, resulting in a decrease in measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

Generalized Protocol
  • Receptor Preparation :

    • Tissues (e.g., rabbit uterus for PR, rat prostate for AR) or cells expressing the receptor of interest are homogenized in a cold lysis buffer.[16]

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[16]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[16] Protein concentration is determined using a standard method like the BCA assay.[16]

  • Assay Setup :

    • The assay is typically performed in a 96-well or 384-well plate format.[16][17]

    • To each well, the following are added in order:

      • Receptor membrane preparation.

      • Increasing concentrations of unlabeled this compound (or buffer for total binding controls).

      • A fixed concentration of the radiolabeled ligand (e.g., [³H]-progesterone for PR or [³H]-DHT for AR).[17]

    • Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.

  • Incubation :

    • The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C or room temperature), to allow the binding to reach equilibrium.[16]

  • Separation of Bound and Free Ligand :

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.[16]

    • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[16]

  • Quantification :

    • The radioactivity retained on the filters is quantified using a scintillation counter.[15][16]

  • Data Analysis :

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

CompetitiveBindingAssayWorkflow start Start receptor_prep 1. Receptor Preparation (Homogenization & Centrifugation) start->receptor_prep assay_setup 2. Assay Setup in Plate - Receptor Membranes - Unlabeled this compound (Varying Conc.) - Radiolabeled Ligand (Fixed Conc.) receptor_prep->assay_setup incubation 3. Incubation (Allow binding to reach equilibrium) assay_setup->incubation filtration 4. Vacuum Filtration (Separate bound from free ligand) incubation->filtration quantification 5. Radioactivity Counting (Scintillation Counter) filtration->quantification analysis 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end_node End analysis->end_node

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound exhibits a high binding affinity for both the progesterone and androgen receptors, with a pronounced selectivity for the progesterone receptor. This dual activity is central to its therapeutic effects and its androgenic side-effect profile. The quantitative assessment of these binding affinities, primarily through competitive radioligand binding assays, provides crucial data for drug development and clinical application. A thorough understanding of the underlying receptor signaling pathways and the experimental methodologies used to characterize these interactions is essential for researchers and scientists in the field of reproductive health and endocrinology.

References

In Vitro Effects of Levonorgestrel on Sperm Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of levonorgestrel (LNG), a synthetic progestin widely used in contraception, on human sperm function. The document synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is the active component in many hormonal contraceptives, including emergency contraception (EC). While its primary contraceptive mechanisms in vivo are believed to be the inhibition of ovulation and thickening of cervical mucus, research has also explored its direct effects on spermatozoa. Understanding these in vitro effects is crucial for elucidating potential post-fertilization mechanisms of action and for the development of new contraceptive strategies. This guide focuses on the direct impact of LNG on critical sperm functions, including motility, capacitation, the acrosome reaction, and interaction with the zona pellucida.

Quantitative Data Summary

The in vitro effects of this compound on sperm function are often dose-dependent, with significant variations observed between concentrations that mimic physiological levels post-EC administration and higher experimental concentrations.

Table 1: Effects of this compound on Sperm Motility
LNG ConcentrationSperm TypeIncubation TimeKey FindingsReference
10 ng/mLHumanNot specifiedImpaired motility[1]
100 ng/mLHuman3 hoursDecreased curvilinear velocity, straight-line velocity, average path velocity, and linearity.[2]
Similar to serum EC doseHuman4 hoursNo significant effect on the number of motile spermatozoa recovered from fallopian tubes.[1][3]
Not specifiedHumanNot specifiedUterine flushings from LNG-treated women significantly decreased total motility.[4][5][6]
Not specifiedHumanNot specifiedLittle effect on total and progressive motility, but selective inhibition of hyperactivated motility.[7][8]
Table 2: Effects of this compound on Acrosome Reaction (AR)
LNG ConcentrationSperm TypeIncubation TimeKey FindingsReference
1, 10, 100 ng/mLHuman (capacitated and non-capacitated)30 min & 3 hoursNo effect on the acrosome reaction.[9]
200, 400, 800 ng/mLHuman (capacitated)30 minutesDose-dependent increase in the acrosome reaction rate.[10]
Similar to serum EC doseHuman4 hoursNo effect on the acrosome reaction rate in spermatozoa recovered from fallopian tubes.[1][3]
Not specifiedHumanNot specifiedUterine flushings from LNG-treated women increased spontaneous acrosome reaction.[4][5]
Table 3: Effects of this compound on Sperm-Zona Pellucida (ZP) Interaction and Capacitation
LNG ConcentrationSperm TypeKey FindingsReference
100 ng/mLHumanMarginally decreased zona binding capacity.[2]
1, 10, 100 ng/mLHumanNo modification in the number of spermatozoa tightly bound to the human zona pellucida.[11]
Not specifiedHumanUterine flushings from LNG-treated women significantly decreased sperm-ZP binding.[4][5]
Not specifiedHumanUterine flushings from LNG-treated women were associated with a significant decrease in protein tyrosine phosphorylation (a marker of capacitation).[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the in vitro effects of this compound on sperm function.

Sperm Preparation

A common preliminary step in assessing sperm function is the separation of motile, morphologically normal sperm from the seminal plasma.

  • Swim-up Method:

    • Liquefied semen is layered under a suitable culture medium (e.g., Human Tubal Fluid [HTF] medium).

    • The sample is incubated at 37°C in a 5% CO₂ atmosphere for 1 hour, allowing motile sperm to swim up into the medium.

    • The upper fraction containing the motile sperm is carefully collected.

  • Density Gradient Centrifugation (e.g., Percoll):

    • A discontinuous density gradient (e.g., 45% and 90% Percoll) is prepared in a centrifuge tube.

    • The liquefied semen sample is layered on top of the gradient.

    • The tube is centrifuged at a low speed (e.g., 300 x g) for 20-30 minutes.

    • The seminal plasma and non-motile sperm remain in the upper layers, while the motile sperm form a pellet at the bottom.

    • The supernatant is discarded, and the sperm pellet is resuspended in fresh culture medium.

Assessment of Sperm Motility

Computer-Aided Sperm Analysis (CASA) is the standard for objective and detailed motility assessment.

  • A prepared sperm suspension is loaded into a counting chamber (e.g., Makler or Leja chamber).

  • The chamber is placed on the heated stage of a microscope.

  • The CASA system's software analyzes video frames to determine various motility parameters, including:

    • Total Motility (%): Percentage of sperm showing any movement.

    • Progressive Motility (%): Percentage of sperm moving in a forward direction.

    • Curvilinear Velocity (VCL; µm/s): The total distance traveled by the sperm head divided by the time elapsed.

    • Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

    • Average Path Velocity (VAP; µm/s): The velocity over the smoothed, average path of the sperm.

    • Linearity (LIN; %): The ratio of VSL to VCL, indicating the straightness of the swimming pattern.

Acrosome Reaction Assay

The acrosome reaction is typically assessed using a fluorescent probe that binds to the inner acrosomal membrane, which is exposed after the reaction.

  • Sperm are incubated under capacitating conditions (e.g., in HTF medium supplemented with bovine serum albumin [BSA] for several hours).

  • The capacitated sperm are then exposed to various concentrations of LNG or control solutions for a defined period.

  • A fluorescent probe, such as fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA), is added to the sperm suspension.

  • After a short incubation with the probe, the sperm are washed and fixed.

  • The percentage of acrosome-reacted sperm (those exhibiting fluorescence in the acrosomal region) is determined by fluorescence microscopy or flow cytometry.

Assessment of Protein Tyrosine Phosphorylation (Capacitation Marker)

Western blotting is used to detect the increase in tyrosine phosphorylation of specific sperm proteins, a hallmark of capacitation.

  • Sperm are incubated under capacitating conditions with or without LNG.

  • At various time points, sperm samples are collected, and proteins are extracted using a lysis buffer.

  • The total protein concentration is determined (e.g., using a BCA assay).

  • Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphotyrosine.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization of protein bands corresponding to tyrosine-phosphorylated proteins.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway for this compound's action on sperm.

experimental_workflow cluster_preparation Sperm Preparation cluster_treatment Treatment cluster_assays Functional Assays semen Semen Sample prep Swim-up or Density Gradient semen->prep motile_sperm Motile Sperm prep->motile_sperm control Control Medium motile_sperm->control lng This compound (LNG) motile_sperm->lng motility Motility Analysis (CASA) control->motility ar Acrosome Reaction (FITC-PSA) control->ar capacitation Capacitation Assessment (Tyrosine Phosphorylation) control->capacitation zp_binding Zona Pellucida Binding Assay control->zp_binding lng->motility lng->ar lng->capacitation lng->zp_binding

Caption: General experimental workflow for assessing the in vitro effects of this compound on sperm function.

catsper_pathway cluster_sperm Sperm Cell Membrane catsper CatSper Channel ca_in Ca²⁺ (intracellular) catsper->ca_in Influx ca_out Ca²⁺ (extracellular) hyperactivation Hyperactivated Motility ca_in->hyperactivation Triggers progesterone Progesterone progesterone->catsper Activates lng This compound (LNG) lng->catsper Inhibits

Caption: Proposed mechanism of this compound action via antagonism of the CatSper channel.

Conclusion

The in vitro effects of this compound on sperm function appear to be complex and highly dependent on the concentrations tested. At concentrations mimicking those found in serum after emergency contraception use, the effects on sperm motility and acrosome reaction are minimal or absent in several studies.[1][3][9] However, at higher, non-physiological concentrations, LNG can induce the acrosome reaction and impair motility.[2][10]

A significant finding is the inhibitory effect of LNG on the CatSper ion channel, which is crucial for sperm hyperactivation, a critical step for fertilization.[7][8] this compound acts as an antagonist to progesterone-induced calcium influx through CatSper, thereby selectively inhibiting hyperactivated motility without significantly affecting overall progressive motility. This suggests a more subtle, yet potentially significant, mechanism of action.

Furthermore, studies using uterine flushings from LNG-treated women indicate that the in vivo environment may alter sperm function more profoundly than direct in vitro exposure to LNG alone.[4][5][6] These uterine fluids were shown to decrease sperm motility, reduce capacitation-associated protein tyrosine phosphorylation, and increase the spontaneous acrosome reaction, all of which could impair fertilizing capacity.

Future research should focus on further elucidating the signaling pathways affected by this compound in sperm and bridging the gap between in vitro findings and the in vivo physiological context. A deeper understanding of these mechanisms will be invaluable for the development of novel non-hormonal contraceptives and for refining our knowledge of existing contraceptive methods.

References

Cellular and Molecular Targets of Levonorgestrel Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG), a second-generation synthetic progestogen, is widely utilized in hormonal contraception, including emergency contraception and long-term formulations like intrauterine systems (IUS).[1][2][3] Its primary therapeutic effect is mediated through its interaction with the progesterone receptor (PR), mimicking the actions of endogenous progesterone.[1][3] This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its mechanism of action, quantitative binding affinities, effects on gene and protein expression, and the experimental protocols used to elucidate these actions.

Primary Molecular Target: The Progesterone Receptor (PR)

This compound's principal mechanism of action is its function as a potent agonist of the progesterone receptor.[1][3] The PR, a member of the nuclear receptor superfamily of ligand-activated transcription factors, exists in two main isoforms, PR-A and PR-B, which can mediate different physiological effects. Upon binding LNG, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] There, the LNG-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

Ligand-Receptor Binding Affinities

The binding affinity of this compound to various steroid receptors has been characterized, demonstrating high affinity for the progesterone receptor and significant affinity for the androgen receptor (AR). Its affinity for other steroid receptors, such as the estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, is considerably lower.

CompoundReceptorRelative Binding Affinity (%)Reference Compound
This compound Progesterone Receptor (PR)323Progesterone
This compound Androgen Receptor (AR)58Testosterone
This compound Mineralocorticoid Receptor (MR)17Aldosterone
This compound Glucocorticoid Receptor (GR)7.5Dexamethasone
This compound Estrogen Receptor (ER)< 0.02Estradiol
Data sourced from R&D Systems[6]

Signaling Pathways of this compound Action

Genomic Signaling Pathway

The canonical signaling pathway for this compound is the genomic pathway, which involves the regulation of gene expression. This pathway is central to its contraceptive and therapeutic effects.

Genomic Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNG This compound (LNG) PR Progesterone Receptor (PR) (Inactive Complex with HSP) LNG->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation LNG_PR LNG-PR Complex Dimer LNG-PR Dimer LNG_PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA

Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways

While the genomic pathway is the primary mechanism, evidence suggests that progestins can also elicit rapid, non-genomic effects. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8][9] For this compound, these non-genomic actions may contribute to its overall physiological effects, although this area requires further research for full elucidation. This compound has been shown to inhibit contractions induced by high potassium solutions, suggesting an effect on calcium ion ingress and protein kinase C activation.[10]

Cellular Targets and Physiological Effects

This compound exerts its effects on several key tissues within the female reproductive tract, leading to its contraceptive efficacy.

Hypothalamus and Pituitary Gland

This compound's binding to progesterone receptors in the hypothalamus and pituitary gland leads to a negative feedback mechanism.[2][3][11] This suppresses the release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the pre-ovulatory surge of luteinizing hormone (LH), thereby inhibiting or delaying ovulation.[2][3][11][12] This is considered the primary mechanism of action for emergency contraception.[12]

Endometrium

In the endometrium, this compound induces profound changes that are generally unfavorable for embryo implantation. It causes glandular atrophy, decidualization of the stroma, and alters the expression of numerous genes and proteins involved in endometrial receptivity.[5][13][14][15] However, studies on the effect of a single post-ovulatory dose of LNG, as used in emergency contraception, have shown minimal changes in the gene expression profile during the receptive period, suggesting that interference with endometrial receptivity is not its primary mechanism in that context.[13] Long-term exposure, as with an IUS, leads to down-regulation of androgen receptor mRNA.[14]

Table of LNG-Regulated Genes/Proteins in the Endometrium:

Gene/ProteinChange in ExpressionMethod of DetectionReference
Protease Activated Receptor-1 (PAR-1)Down-regulatedExpression arrays, RT-PCR, Western blot[15]
c-JUNMaintained constant expressionImmunohistochemistry[5]
Progesterone Receptor (PR)No immunoreactivity in decidualized stromal cellsImmunohistochemistry[5]
Ki-67 (proliferation marker)Weak to moderate immunoreactivity in decidualized stromaImmunohistochemistry[5]
Androgen Receptor (AR) mRNADown-regulated (LNG-IUS)Real-time quantitative RT-PCR[14][16]
17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) mRNASignificantly increased at 3 months (LNG-IUS)Real-time quantitative RT-PCR[14]
KLF4, SATB2, ANO1, HE4, DACH1 mRNASignificantly up-regulated in LNG-resistant endometrial cancer cellsqRT-PCR[17]
Fallopian Tubes

This compound can affect the function of the fallopian tubes, although it does not appear to significantly alter the expression of steroid receptors (PR and ER) in this tissue.[5] Some studies suggest that LNG may impact tubal motility and the transport of the ovum or embryo.

Cervical Mucus

This compound increases the viscosity of cervical mucus, creating a barrier that impedes sperm motility and penetration.[2][3][11] This action contributes to its contraceptive effect by preventing sperm from reaching the upper reproductive tract.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to the progesterone receptor.

  • Preparation of Receptor Source:

    • Homogenize target tissue (e.g., uterine tissue) or cells expressing the progesterone receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of LNG that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis ReceptorPrep Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and varying LNG concentrations ReceptorPrep->Incubation LigandPrep Prepare Radiolabeled Ligand and Unlabeled Competitor (LNG) LigandPrep->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Counting Scintillation Counting of bound radioligand Filtration->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis

Workflow for Radioligand Binding Assay.
Luciferase Reporter Gene Assay for Transcriptional Activity

This protocol outlines a method to assess the ability of this compound to activate gene transcription via the progesterone receptor.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa or T47D cells) that is responsive to progestins.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the human progesterone receptor.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).

  • Hormone Treatment:

    • After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and luciferase expression.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add a luciferase assay reagent containing the substrate luciferin.

  • Data Acquisition and Analysis:

    • Measure the light emission (luminescence) produced by the luciferase reaction using a luminometer.

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Luciferase Reporter Assay Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_data Data Analysis CellCulture Culture Appropriate Cell Line Transfection Co-transfect with PR Expression and Luciferase Reporter Plasmids CellCulture->Transfection LNG_Treatment Treat Cells with Varying Concentrations of LNG Transfection->LNG_Treatment Lysis Cell Lysis LNG_Treatment->Lysis LuciferaseAssay Add Luciferase Substrate and Measure Luminescence Lysis->LuciferaseAssay Normalization Normalize Luciferase Activity LuciferaseAssay->Normalization DoseResponse Generate Dose-Response Curve and Determine EC50 Normalization->DoseResponse

Workflow for Luciferase Reporter Assay.
Proteomic Analysis of Uterine Fluid

This protocol provides a general workflow for identifying changes in the protein composition of uterine fluid in response to this compound treatment.

  • Sample Collection:

    • Collect uterine fluid from subjects during a control cycle and a this compound-treated cycle using a suitable non-invasive method.

  • Protein Extraction and Quantification:

    • Process the uterine fluid to extract total protein.

    • Determine the protein concentration of each sample.

  • Two-Dimensional Gel Electrophoresis (2D-PAGE):

    • Separate the proteins in the first dimension based on their isoelectric point (isoelectric focusing).

    • Separate the proteins in the second dimension based on their molecular weight (SDS-PAGE).

    • Stain the gels to visualize the protein spots.

  • Image Analysis and Spot Identification:

    • Scan the 2D gels and use image analysis software to compare the protein spot patterns between control and LNG-treated samples.

    • Identify protein spots that are differentially expressed.

  • Mass Spectrometry:

    • Excise the differentially expressed protein spots from the gel.

    • Digest the proteins into peptides using an enzyme such as trypsin.

    • Analyze the peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequence and identify the proteins.

Conclusion

This compound primarily exerts its physiological effects through agonistic activity at the progesterone receptor, leading to a cascade of genomic events that modulate gene expression in target tissues. Its actions on the hypothalamus, pituitary, endometrium, and cervix collectively contribute to its high contraceptive efficacy. While the genomic signaling pathway is well-established, further research into the potential non-genomic actions of this compound will provide a more complete understanding of its molecular pharmacology. The experimental approaches detailed in this guide are fundamental to the continued investigation of this compound and the development of new progestin-based therapies.

References

Levonorgestrel's Role in Suppressing Gonadotropin-Releasing Hormone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonorgestrel (LNG), a potent synthetic progestin, is a cornerstone of hormonal contraception. Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation. This technical guide provides an in-depth examination of the molecular and physiological processes through which this compound suppresses gonadotropin-releasing hormone (GnRH), the master regulator of the reproductive axis. The document details the signaling pathways, summarizes quantitative effects on gonadotropins, and provides comprehensive experimental protocols for researchers in the field.

Introduction

This compound is a second-generation synthetic progestogen that exhibits a high binding affinity for the progesterone receptor (PR). Its contraceptive efficacy is primarily attributed to its ability to disrupt the normal pulsatile release of GnRH from the hypothalamus. This action, in turn, blunts the downstream surge of luteinizing hormone (LH) and modulates follicle-stimulating hormone (FSH) secretion from the pituitary, ultimately preventing follicular development and ovulation.[1][2] Understanding the precise mechanisms of LNG's action on the hypothalamus is critical for the development of novel contraceptive strategies and for refining existing therapeutic applications.

Mechanism of Action: Suppression of the GnRH Pulse Generator

The central effect of this compound is the suppression of the GnRH pulse generator located in the hypothalamus. This is achieved through a multi-faceted mechanism involving direct action on GnRH neurons and modulation of key upstream regulatory pathways.

3.1 Progesterone Receptor Binding and Signaling

This compound exerts its primary effect by binding to progesterone receptors in the hypothalamus. While classical nuclear progesterone receptors (PGRs) are involved in the long-term regulation of gene expression, recent evidence points to the critical role of a non-classical, membrane-bound progesterone receptor, Progesterone Receptor Membrane Component 1 (PgRMC1), in mediating the rapid, direct inhibitory effects of progestins on GnRH neurons.[3]

Upon binding of this compound to PgRMC1 on the surface of a GnRH neuron, a rapid, non-genomic signaling cascade is initiated. This pathway is thought to involve the activation of protein kinase G (PKG), which leads to the hyperpolarization of the neuronal membrane, making it less likely to fire action potentials and release GnRH.[3]

3.2 Modulation of Upstream Regulatory Pathways

The activity of GnRH neurons is tightly regulated by a complex network of other neurons, primarily the kisspeptin and GABAergic systems.

  • Kisspeptin System: Kisspeptin neurons, particularly in the arcuate nucleus (ARC), are considered the primary drivers of the GnRH pulse generator.[4] Progesterone, and by extension this compound, is known to inhibit the expression and release of kisspeptin, thereby reducing the excitatory input to GnRH neurons.[4] This leads to a decrease in the frequency of GnRH pulses.

  • GABAergic System: Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. This compound has been shown to alter the expression of GABA(A) receptor subunits and may potentiate GABAergic inhibition of GnRH neurons, further contributing to their suppression.[5][6]

The culmination of these actions is a significant reduction in the frequency and potentially the amplitude of GnRH pulses released into the hypophyseal portal system.

Quantitative Effects of this compound on Gonadotropins

The administration of this compound, either alone or in combination with an estrogen, leads to measurable changes in the circulating levels of LH and FSH. The following tables summarize key findings from clinical and preclinical studies.

Table 1: Effect of this compound on Luteinizing Hormone (LH) Pulsatility in Humans

Treatment RegimenSubjectsDurationKey FindingsReference
Monophasic Oral Contraceptive (this compound + Estrogen)60 long-term usersChronicCharacterized by either a low frequency (median 1 pulse/6 h), high amplitude (median 2.5 IU/L) pulse pattern or a pattern of low-amplitude pulses (median 0.2 IU/L) and low basal LH levels (median 0.2 IU/L).[7]
50 mg Progesterone i.m. (as a comparator to synthetic progestins)20 healthy men7 daysReduced LH pulse frequency and amplitude.[8]
300 µg Desogestrel orally daily (synthetic progestin)20 healthy men7 daysReduced LH pulse amplitude.[8]

Table 2: Effect of this compound on Serum Gonadotropin and Steroid Levels

Treatment RegimenModelDurationEffect on FSHEffect on LHEffect on Estradiol (E2)Effect on Progesterone (P4)Reference
Combined Oral Contraceptive (20 µg EE + 250 µg LNG)5 healthy women2 cyclesLevels remained low throughout treatment.No mid-cycle peak.Biphasic pattern abolished in 4 of 5 women.No luteal phase levels, indicating anovulation.[2]
This compound (dose-dependent)Mongolian GerbilsNot specifiedIncreasedIncreasedProfoundly decreasedProfoundly decreased[9]
This compound (0.7 mL oral administration)Wistar RatsNot specifiedNot specifiedNot specifiedDisrupted estrous cycle regularity.Disrupted estrous cycle regularity.[10]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of this compound's effects on the HPG axis.

5.1 Animal Model for Studying this compound's Effects on the Estrous Cycle

  • Objective: To assess the impact of oral this compound administration on the regularity and phases of the estrous cycle in a rodent model.

  • Model: Adult female Wistar rats.

  • Grouping:

    • Control Group (n=5): Received fresh water ad libitum.

    • This compound-treated Group (n=5): Received 0.7 mL of this compound solution via oral administration using an oral cannula. The solution is prepared from Postinor-2 tablets.

  • Procedure:

    • Acclimatize animals to housing conditions for at least one week.

    • Monitor the estrous cycle of all rats for at least two consecutive normal cycles using vaginal cytology prior to treatment.

    • Administer the respective treatments daily for a specified period (e.g., 21 days).

    • Continue daily vaginal cytology throughout the treatment period and for a post-treatment period to assess for recovery of normal cycling.

    • Record the duration of each phase of the estrous cycle (proestrus, estrus, metestrus, diestrus).

  • Data Analysis: Compare the duration of each estrous cycle phase and the overall cycle length between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

5.2 Progesterone Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity of this compound for the progesterone receptor.

  • Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

  • Materials:

    • Receptor Source: High-speed cytosol fraction from uterine endometrium of rabbits or from human myometrial tissue.

    • Radiolabeled Ligand: [3H]progesterone.

    • Unlabeled Competitor: this compound.

    • Assay Buffer: Tris-HCl with protease inhibitors.

    • Dextran-coated charcoal.

    • Scintillation counter.

  • Procedure:

    • Receptor Preparation: Homogenize the tissue in assay buffer and prepare a high-speed cytosol fraction by ultracentrifugation.

    • Competitive Binding Reaction: In a series of reaction tubes, incubate a constant, low concentration of [3H]progesterone with the receptor preparation and a range of concentrations of unlabeled this compound.

    • Separation of Bound and Free Ligand: After reaching equilibrium, add dextran-coated charcoal to adsorb the unbound radioligand and centrifuge to pellet the charcoal.

    • Quantification of Binding: Measure the radioactivity of the supernatant (containing the receptor-bound radioligand) using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[11]

5.3 Radioimmunoassay (RIA) for Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

  • Objective: To quantify the concentration of LH and FSH in serum samples.

  • Principle: RIA is a competitive binding assay where a radiolabeled hormone competes with the unlabeled hormone in a sample for a limited number of specific antibody binding sites.

  • Materials:

    • Specific antibodies for human LH and FSH.

    • Radiolabeled LH and FSH (e.g., with Iodine-125).

    • Standard solutions of LH and FSH of known concentrations.

    • Second antibody for precipitation of the primary antibody-hormone complex.

    • Gamma counter.

  • Procedure:

    • Assay Setup: In assay tubes, add a known amount of specific primary antibody, the serum sample (or standard), and a known amount of radiolabeled hormone.

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separation: Add a second antibody that precipitates the primary antibody-hormone complex. Centrifuge to pellet the complex.

    • Counting: Measure the radioactivity of the pellet using a gamma counter.

    • Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of the hormone in the unknown samples by interpolating their radioactivity values on the standard curve.[1][12][13][14]

Visualizations

6.1 Signaling Pathways and Experimental Workflows

LNG_GnRH_Suppression_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary LNG This compound (LNG) PgRMC1 PgRMC1 (Membrane Progesterone Receptor) LNG->PgRMC1 Binds Kiss1_Neuron Kisspeptin Neuron LNG->Kiss1_Neuron Inhibits GABA_Neuron GABAergic Neuron LNG->GABA_Neuron Potentiates PKG Protein Kinase G (PKG) Activation PgRMC1->PKG Hyperpolarization Neuronal Hyperpolarization PKG->Hyperpolarization GnRH_Neuron GnRH Neuron Hyperpolarization->GnRH_Neuron Inhibits Firing GnRH_Release ↓ GnRH Pulse Frequency GnRH_Neuron->GnRH_Release Kiss1_Neuron->GnRH_Neuron Stimulates (+) GABA_Neuron->GnRH_Neuron Inhibits (-) LH_FSH_Release ↓ LH Surge & Modulated FSH GnRH_Release->LH_FSH_Release Stimulates

Caption: this compound's signaling pathway for GnRH suppression.

Rodent_Model_Workflow start Start: Acclimatize Adult Female Wistar Rats baseline Baseline Estrous Cycle Monitoring (Vaginal Cytology) start->baseline grouping Randomize into Groups (Control vs. LNG) baseline->grouping treatment Daily Oral Administration (Water vs. 0.7 mL LNG) grouping->treatment Control grouping->treatment LNG monitoring Daily Vaginal Cytology During Treatment treatment->monitoring post_treatment Post-Treatment Monitoring for Recovery monitoring->post_treatment analysis Data Analysis: Compare Cycle Phase Durations post_treatment->analysis end End: Assess Impact on Estrous Cyclicity analysis->end

Caption: Experimental workflow for a rodent model study.

Downstream_Consequences LNG This compound Administration GnRH_Suppression Suppression of Hypothalamic GnRH Pulse Generator LNG->GnRH_Suppression Pituitary_Response Altered Pituitary Response: - Blunted LH Surge - Modified FSH Secretion GnRH_Suppression->Pituitary_Response Ovarian_Effects Ovarian Effects: - Impaired Follicular Development - Anovulation Pituitary_Response->Ovarian_Effects Contraception Contraceptive Outcome: Prevention of Pregnancy Ovarian_Effects->Contraception

Caption: Downstream consequences of GnRH suppression by this compound.

Conclusion

This compound effectively suppresses the HPG axis by acting at the level of the hypothalamus to reduce the pulsatile secretion of GnRH. This is achieved through a combination of direct inhibitory actions on GnRH neurons, likely mediated by the membrane progesterone receptor PgRMC1, and modulation of key upstream regulatory pathways, including the kisspeptin and GABAergic systems. The resulting alterations in LH and FSH secretion prevent ovulation, forming the basis of its contraceptive efficacy. The experimental models and protocols detailed in this guide provide a framework for further research into the nuanced mechanisms of progestin action on the neuroendocrine control of reproduction.

References

The Evolution of Levonorgestrel: A Technical Guide to its Formulations and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the historical development, pharmacokinetics, and mechanisms of action of levonorgestrel-based contraceptives.

Introduction

This compound, a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for over half a century. Its versatility and efficacy have led to its incorporation into a wide array of formulations, from oral tablets to long-acting reversible contraceptives (LARCs) like intrauterine systems and subdermal implants. This technical guide provides an in-depth exploration of the historical development of these formulations, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

Historical Development of this compound Formulations

The journey of this compound began in the 1960s, and its evolution reflects the broader trends in contraceptive development towards lower doses, improved side-effect profiles, and a wider range of delivery options to meet diverse user needs.

Oral Contraceptives

This compound was first introduced for medical use in the 1970s as a component of combined oral contraceptives (COCs), paired with the estrogen ethinylestradiol.[1] Early formulations contained higher doses of both hormones.[[“]] Over the decades, a significant trend has been the reduction in both the progestin and estrogen doses to minimize side effects while maintaining contraceptive efficacy.[[“]] This led to the development of low-dose and ultra-low-dose COCs.

This compound is also the active ingredient in some progestin-only pills (POPs), often referred to as "mini-pills." These were developed to provide a contraceptive option for women who have contraindications to estrogen.[[“]]

Emergency Contraception

The use of this compound for emergency contraception (EC) was first evaluated in the 1970s.[3] Initially, the Yuzpe regimen, which consisted of a combination of ethinylestradiol and norgestrel (the racemic mixture containing this compound), was used.[3] However, research in the 1990s demonstrated that a this compound-only regimen was equally effective and better tolerated, leading to the development and approval of dedicated this compound EC products, such as Plan B.[3]

Long-Acting Reversible Contraceptives (LARCs)

The development of LARCs marked a significant advancement in contraception, offering high efficacy and long-term, reversible protection.

  • Subdermal Implants: The first this compound-releasing subdermal implant system, Norplant, was developed by the Population Council starting in 1966 and was first approved in Finland in 1983.[4] It consisted of six silicone capsules releasing this compound for up to five years.[4] Subsequent developments led to two-rod systems like Jadelle (also known as Norplant-2), which are easier to insert and remove.[4]

  • Intrauterine Systems (IUS): The this compound-releasing intrauterine system (LNG-IUS), commercially known as Mirena, was developed to combine the benefits of intrauterine contraception with the contraceptive and therapeutic effects of a progestin. It releases this compound directly into the uterus, leading to high local concentrations and low systemic exposure.[5] This localized action results in potent effects on the endometrium, making it an effective contraceptive and a treatment for heavy menstrual bleeding.[5]

Quantitative Data on this compound Formulations

The pharmacokinetic profile of this compound varies significantly across its different formulations, influencing both its efficacy and side-effect profile. The following tables summarize key pharmacokinetic parameters.

FormulationDosageCmax (ng/mL)Tmax (hours)Bioavailability (%)Half-life (hours)Reference(s)
Oral Contraceptive (Combined) 0.15 mg LNG / 0.03 mg EE~3.0 - 5.0~1.5 - 2.0~100~24 - 32[1][6]
Emergency Contraception 1.5 mg (single dose)~14.1~1.6~100~24.4[7]
Progestin-Only Pill (POP) 0.03 mgNot specifiedNot specified~100Not specified[1]

Table 1: Pharmacokinetic Parameters of Oral this compound Formulations

FormulationInitial Release Rate (µ g/day )Serum LNG Concentration (pg/mL)Duration of Use (years)Reference(s)
LNG-IUS (Mirena) 20~150-2005-8[8]
LNG-IUS (Kyleena) 17.5~1505[8]
LNG-IUS (Skyla) 14~1003[8]
LNG-IUS (Liletta) 18.6~150-2003-6[8]
Subdermal Implant (Jadelle) ~85~350-4505[4]

Table 2: Release Rates and Systemic Exposure of Long-Acting Reversible this compound Formulations

Experimental Protocols

The development and approval of this compound formulations have been supported by numerous clinical trials. Below are generalized methodologies for key experiments.

Pharmacokinetic Studies for Oral Formulations

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of an oral this compound formulation.

Methodology:

  • Study Design: Typically a single-dose, open-label, randomized, crossover study in healthy female volunteers of reproductive age.

  • Participants: A cohort of healthy, non-pregnant women with a normal body mass index (BMI) and regular menstrual cycles.

  • Procedure:

    • After an overnight fast, subjects receive a single oral dose of the this compound formulation.

    • Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

    • Plasma is separated from the blood samples and stored frozen until analysis.

  • Analytical Method: this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9][10][11][12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[6]

In Vitro Release Rate Testing for IUS and Implants

Objective: To determine the in vitro release rate of this compound from an IUS or subdermal implant.

Methodology:

  • Apparatus: A USP apparatus (e.g., USP Apparatus 7, reciprocating holder) or a shaker bath is used.

  • Release Medium: A physiologically relevant medium, such as phosphate-buffered saline (PBS) at pH 7.4, is used. The medium may contain a surfactant to ensure sink conditions.

  • Procedure:

    • The this compound-containing device is placed in the release medium at a constant temperature (e.g., 37°C).

    • At specified time intervals, samples of the release medium are withdrawn and replaced with fresh medium.

    • The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC.

  • Data Analysis: The cumulative amount of this compound released over time is plotted, and the release rate is calculated from the slope of the linear portion of the curve.[13][14][15]

Mechanism of Action and Signaling Pathways

This compound exerts its contraceptive effect through multiple mechanisms, primarily by acting as an agonist at the progesterone receptor (PR).[1]

Key Contraceptive Actions:
  • Inhibition of Ovulation: this compound can suppress the mid-cycle surge of luteinizing hormone (LH), thereby preventing or delaying ovulation.[16][17] This is the primary mechanism of action for emergency contraception.

  • Thickening of Cervical Mucus: this compound increases the viscosity of the cervical mucus, creating a barrier that is difficult for sperm to penetrate.[16]

  • Endometrial Effects: Chronic exposure to this compound, particularly with IUS and implants, leads to profound changes in the endometrium, making it unreceptive to implantation.[5] This includes glandular atrophy and decidualization of the stroma.

Signaling Pathway of this compound

The binding of this compound to the progesterone receptor initiates a cascade of intracellular events that ultimately alter gene expression in target cells.

Levonorgestrel_Signaling LNG This compound PR Progesterone Receptor (PR) LNG->PR Binds CellMembrane Dimerization Dimerization PR->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->PR Nucleus Dimerization->Nucleus PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE Binds to Transcription Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation CellularEffects Cellular Effects: - Decreased Gland Proliferation - Stromal Decidualization - Altered Protein Secretion Proteins->CellularEffects

Caption: this compound's classical genomic signaling pathway.

The binding of this compound to the progesterone receptor in the cytoplasm leads to the dissociation of heat shock proteins.[18] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA.[18] This interaction modulates the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of this compound on the endometrium and other target tissues.

Conclusion

The historical development of this compound formulations showcases a remarkable journey of innovation in contraceptive technology. From high-dose oral contraceptives to sophisticated long-acting delivery systems, the evolution of this compound has been driven by the dual goals of enhancing contraceptive efficacy and improving user safety and convenience. The in-depth understanding of its pharmacokinetics and mechanism of action continues to inform the development of new and improved contraceptive options for women worldwide. This technical guide provides a foundational understanding for researchers and drug development professionals working to further advance the field of hormonal contraception.

References

The Core Mechanism of Levonorgestrel's Negative Feedback on the Hypothalamus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning the negative feedback action of Levonorgestrel (LNG) on the hypothalamus. Through a detailed exploration of its interaction with steroid hormone receptors, subsequent signaling cascades, and the resulting impact on the hypothalamic-pituitary-gonadal (HPG) axis, this document aims to furnish researchers and drug development professionals with a thorough understanding of LNG's central contraceptive effect.

Introduction to this compound's Central Action

This compound, a synthetic progestin, is a cornerstone of hormonal contraception. Its primary mechanism of action involves the suppression of ovulation, a process centrally regulated by the hypothalamus. LNG exerts a potent negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis, primarily by binding to progesterone and androgen receptors within the hypothalamus.[1][2][3] This interaction ultimately leads to a reduction in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2][3] The blunting of the pre-ovulatory LH surge is the critical event that prevents follicular rupture and the release of a viable egg.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on this compound's binding affinities and its impact on key hormonal parameters.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandRelative Binding Affinity (%)Notes
Progesterone Receptor (PR)This compound323Compared to progesterone.[4]
Androgen Receptor (AR)This compound58Compared to testosterone.[4]
Glucocorticoid Receptor (GR)This compound7.5Compared to dexamethasone.[4]
Mineralocorticoid Receptor (MR)This compound17Compared to aldosterone.[4]
Estrogen Receptor (ER)This compound< 0.02Compared to estradiol.[4]

Table 2: Dose-Dependent Effects of Oral this compound on Ovulation and Hormone Levels

Daily LNG DosageOvulation InhibitionMean Estradiol (E2) Levels (pmol/L)Study Population
0.095 mgIncomplete (2 ovulations observed)241Healthy women with ovulatory cycles[5]
0.115 mgConsistent219Healthy women with ovulatory cycles[5]
0.135 mgConsistent180Healthy women with ovulatory cycles[5]

Table 3: Effects of Oral Contraceptives Containing this compound on LH Pulse Frequency

TreatmentLH Pulse FrequencyStudy Details
Monophasic LNG-containing OCReduced (median 1 pulse/6 hours)Long-term oral contraceptive users[6]

Signaling Pathways of this compound in the Hypothalamus

This compound's inhibitory action on hypothalamic GnRH neurons is mediated through both classical genomic and rapid non-genomic signaling pathways upon binding to progesterone receptors (PRs).

Classical Genomic Pathway

The classical genomic pathway involves the binding of LNG to intracellular progesterone receptors (PR-A and PR-B) located in the cytoplasm of hypothalamic neurons. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, including those involved in the synthesis and release of GnRH. This genomic action is a slower, long-term mechanism contributing to the sustained suppression of the HPG axis.

LNG This compound (LNG) PR Progesterone Receptor (PR) LNG->PR Binds Cytoplasm Cytoplasm LNG_PR LNG-PR Complex PR->LNG_PR Nucleus Nucleus LNG_PR->Nucleus Translocates to DNA DNA (PRE) LNG_PR->DNA Binds to PRE Gene_Expression Altered Gene Expression DNA->Gene_Expression Modulates Transcription GnRH_Synthesis Reduced GnRH Synthesis/Release Gene_Expression->GnRH_Synthesis Leads to

Figure 1. Classical Genomic Signaling Pathway of this compound.

Non-Genomic Signaling Pathways

This compound can also initiate rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) on hypothalamic neurons. These actions do not require gene transcription and involve the rapid activation of intracellular signaling cascades.

One key non-genomic pathway involves the activation of Src tyrosine kinase. Upon LNG binding to mPRs, Src is activated, which in turn can trigger downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) cascade. Activation of these kinase pathways can lead to the phosphorylation of various cellular proteins, including ion channels and transcription factors, resulting in rapid changes in neuronal excitability and a more immediate reduction in GnRH release. There is also evidence suggesting that progestins can modulate cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling, which are also known to influence neuronal function.

LNG This compound (LNG) mPR Membrane PR (mPR) LNG->mPR Binds to Src Src Kinase mPR->Src Activates MAPK MAPK/ERK Pathway Src->MAPK Activates Neuronal_Excitability Altered Neuronal Excitability MAPK->Neuronal_Excitability Modulates GnRH_Release Reduced GnRH Release Neuronal_Excitability->GnRH_Release Leads to

Figure 2. Non-Genomic Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This assay determines the binding affinity of this compound for the progesterone receptor in hypothalamic tissue.

Protocol:

  • Tissue Preparation:

    • Dissect the hypothalamus from the animal model (e.g., rat) on ice.

    • Homogenize the tissue in ice-cold TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4).

    • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosol fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of radiolabeled progesterone (e.g., [³H]progesterone) (typically 1-5 nM).

    • Add increasing concentrations of unlabeled this compound (competitor) ranging from 10⁻¹¹ to 10⁻⁶ M.

    • For total binding, add only the radiolabeled progesterone. For non-specific binding, add a 100-fold excess of unlabeled progesterone.

    • Add the hypothalamic cytosol preparation to each tube.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation and Counting:

    • Separate bound from free radioligand by adding dextran-coated charcoal and centrifuging.

    • Transfer the supernatant (containing the bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of LNG that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Separation & Analysis Hypothalamus Hypothalamic Tissue Homogenize Homogenize in Buffer Hypothalamus->Homogenize Centrifuge Ultracentrifugation Homogenize->Centrifuge Cytosol Cytosol Fraction Centrifuge->Cytosol Incubate Incubate at 4°C Cytosol->Incubate Radioligand [³H]progesterone Radioligand->Incubate Competitor Unlabeled LNG Competitor->Incubate Separate Separate Bound/Free Incubate->Separate Count Scintillation Counting Separate->Count Analyze Calculate Ki Count->Analyze

Figure 3. Workflow for Competitive Radioligand Binding Assay.

Radioimmunoassay (RIA) for LH and FSH Levels

This protocol is for the quantitative measurement of LH and FSH in serum samples from subjects treated with this compound.

Protocol:

  • Sample Collection:

    • Collect blood samples from subjects at baseline and at specified time points following this compound administration.

    • Separate the serum by centrifugation and store at -80°C until analysis.

  • Assay Procedure (Double-Antibody RIA):

    • Pipette a standard curve of known LH or FSH concentrations, control samples, and unknown serum samples into assay tubes.

    • Add a specific primary antibody (e.g., rabbit anti-LH or anti-FSH) to each tube.

    • Incubate for 24 hours at 4°C.

    • Add a radiolabeled tracer (e.g., ¹²⁵I-LH or ¹²⁵I-FSH) to each tube.

    • Incubate for another 24 hours at 4°C.

    • Add a second antibody (e.g., goat anti-rabbit IgG) to precipitate the primary antibody-antigen complex.

    • Incubate for 24-72 hours at 4°C.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the concentration of LH or FSH in the unknown samples by interpolating their radioactivity values on the standard curve.

    • Calculate the percentage suppression of LH and FSH levels compared to baseline.

Quantitative Real-Time PCR (qPCR) for GnRH and Kiss1 Gene Expression

This protocol quantifies the mRNA expression of GnRH and its key regulator, Kisspeptin (Kiss1), in hypothalamic tissue following this compound treatment.

Protocol:

  • Tissue Collection and RNA Extraction:

    • Collect hypothalamic tissue from control and this compound-treated animals.

    • Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.

    • Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for GnRH or Kiss1, a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe, and DNA polymerase.

    • Run the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (GnRH or Kiss1) to the housekeeping gene and comparing the treated samples to the control samples.

Conclusion

This compound exerts its primary contraceptive effect through a robust negative feedback mechanism on the hypothalamus. By binding to progesterone and, to a lesser extent, androgen receptors, LNG initiates both genomic and non-genomic signaling cascades that ultimately suppress the pulsatile release of GnRH. This central action leads to a reduction in pituitary gonadotropin secretion, thereby inhibiting ovulation. A thorough understanding of these intricate molecular and cellular interactions is paramount for the development of novel and improved hormonal contraceptive agents. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the field of reproductive medicine and drug development.

References

Methodological & Application

Application Notes and Protocols: Levonorgestrel Administration in Rodent Fertility Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levonorgestrel (LNG) is a synthetic second-generation progestin widely used in human contraception. In research settings, it serves as a critical tool for studying reproductive endocrinology, developing new contraceptive methods, and in some contexts, for rodent pest management.[1][2][3] Its primary mechanism of action involves the manipulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation and changes in the uterine environment.[4] These application notes provide detailed protocols for administering this compound in rodent fertility studies, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action: Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

This compound's contraceptive effect is primarily achieved by exerting negative feedback on the hypothalamus and pituitary gland. As a potent progestin, it mimics the action of progesterone, leading to a reduction in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[4] The inhibition of the mid-cycle LH surge is the critical step that prevents follicular maturation and ovulation.[4][5]

Secondary mechanisms may include altering the endometrial lining to hinder implantation and changing fallopian tube secretions, which can affect sperm and ovum transport.[3][6]

HPG_Axis_Suppression cluster_cns Central Nervous System cluster_gonad Gonad Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH / FSH (+) Ovary->Hypothalamus Ovary->Pituitary Estrogen / Progesterone (-) LNG This compound (Exogenous Progestin) LNG->Hypothalamus Strong Negative Feedback (-) LNG->Pituitary Strong Negative Feedback (-)

Caption: HPG Axis Suppression by this compound.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on female and male rodent fertility. Dosages and specific procedures should be optimized based on the rodent species and research objectives.

Protocol 1: Assessment of Contraceptive Efficacy in Female Rodents

1.1. Objective: To evaluate the effect of this compound on the estrous cycle, mating success, and pregnancy outcomes in female rodents (e.g., Wistar or Sprague-Dawley rats).

1.2. Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for administration (e.g., sesame oil for subcutaneous injection, 0.5% carboxymethylcellulose for oral gavage, or a solution with 2-hydroxypropyl-β-cyclodextrin)[2][3]

  • Rodent chow and water (ad libitum)

  • Animal caging and handling equipment

  • Vaginal lavage supplies (pipettes, normal saline)

  • Microscope and slides for cytology

  • Oral gavage needles or syringes for injection

1.3. Experimental Design:

  • Animals: Adult female rats (e.g., 10-12 weeks old) with regular estrous cycles.

  • Acclimatization: House animals for at least one week before the experiment begins.

  • Group Allocation (n=5-10 per group):

    • Group A (Control): No treatment.

    • Group B (Vehicle): Administered the vehicle only.

    • Group C (LNG-Treated): Administered this compound at a predetermined dose.

1.4. Procedure:

  • Baseline Monitoring: Perform daily vaginal lavages for 2-3 consecutive cycles to establish baseline cycle regularity for each animal. The phases (proestrus, estrus, metestrus, diestrus) are identified by the relative proportions of epithelial cells, cornified cells, and leukocytes.

  • Administration: Administer LNG or vehicle daily for a specified duration (e.g., 7-30 days). The route can be oral gavage, subcutaneous injection, or incorporated into bait.[2][3][4][7]

  • Cycle Monitoring During Treatment: Continue daily vaginal lavages to observe disruptions in the estrous cycle, such as a prolonged diestrus phase or shortened estrus phase.[4]

  • Mating Trial: After the treatment period, pair each female with a fertile male of proven breeding success. Mating is typically confirmed by the presence of a vaginal plug or sperm in the vaginal lavage the following morning.

  • Pregnancy and Fecundity Assessment:

    • Separate the females after confirmation of mating.

    • Monitor for signs of pregnancy and record maternal weight gain.

    • After parturition, record the number of pups in the litter (litter size).[4]

    • Alternatively, animals can be euthanized at mid-gestation (e.g., day 14-16) to count implantation sites and assess embryonic viability.

1.5. Data Analysis:

  • Compare the duration of estrous cycle phases between groups.

  • Calculate mating success rate (%) and pregnancy rate (%).

  • Compare the average litter size and implantation sites between groups using appropriate statistical tests (e.g., ANOVA or t-test).

Protocol 2: Assessment of Anti-fertility Effects in Male Rodents

2.1. Objective: To evaluate the effect of this compound, often in combination with an estrogen like quinestrol (termed EP-1), on male reproductive parameters.[8][9]

2.2. Materials:

  • This compound and/or Quinestrol

  • Vehicle for administration

  • Surgical tools for dissection

  • Microscope and hemocytometer for sperm analysis

  • Hormone assay kits (e.g., ELISA for testosterone, LH)

2.3. Experimental Design:

  • Animals: Adult male rats or mice (e.g., Swiss mice or Sprague-Dawley rats).

  • Group Allocation (n=10 per group):

    • Group A (Control): No treatment.

    • Group B (Vehicle): Administered the vehicle only.

    • Group C (LNG/EP-1 Treated): Administered the test compound(s) via oral gavage for a set period (e.g., 3-7 successive days).[8][9]

2.4. Procedure:

  • Administration: Administer the assigned treatment daily via oral gavage.

  • Endpoint Collection: Euthanize animals at a specified time point after the final dose (e.g., 15 or 21 days post-treatment).[8][9]

  • Organ Weight Measurement: Immediately dissect and weigh the testes, epididymis, and seminal vesicles.

  • Sperm Analysis:

    • Collect sperm from the cauda epididymis.

    • Assess sperm density (count) using a hemocytometer.

    • Evaluate sperm motility by observing the percentage of progressively motile sperm under a microscope.[8]

  • Hormone Analysis: Collect blood via cardiac puncture for serum analysis of testosterone, LH, and FSH levels.[8]

  • Histological Analysis (Optional): Fix reproductive tissues in formalin for histological examination of spermatogenesis.

2.5. Data Analysis:

  • Compare reproductive organ weights (absolute and relative to body weight) between groups.

  • Analyze differences in sperm density and motility.

  • Compare serum hormone concentrations.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment A Animal Acclimatization (1-2 weeks) B Baseline Data Collection (e.g., Vaginal Cytology) A->B C Randomized Group Assignment B->C D Daily Administration - Vehicle - this compound C->D E Concurrent Monitoring (e.g., Cycle, Body Weight) D->E F Mating Trials or Direct Endpoint Collection D->F G Necropsy & Tissue Collection (Reproductive Organs) F->G H Endpoint Analysis - Fecundity - Sperm Parameters - Hormone Levels G->H I Statistical Analysis & Conclusion H->I

Caption: General Experimental Workflow for Rodent Fertility Studies.

Data Presentation

Table 1: Summary of this compound Dosing Regimens in Rodent Fertility Studies
Rodent SpeciesLNG Dose / ConcentrationRoute of AdministrationKey FindingsReference(s)
Wistar Rats0.7 mL of solution (from Postinor-2)OralDisrupted estrous cycle, reduced mating success (60%), and lower litter numbers.[4]
Brandt's Voles2 mg/kg body weightOral GavageInhibited reproduction; less toxic than quinestrol alone.[2]
Swiss Mice50 mg/kg (as part of EP-1)Oral GavageSignificantly decreased sperm density and motility; reduced serum testosterone and LH.[8]
Black Rats (R. rattus)10 ppm and 50 ppm in baitOral (Bait)Reduced sperm counts/motility in males; uterine edema in females. 50 ppm was more effective.[7]
Sprague-Dawley Rats0.67 mg/kg (as part of EP-1)Oral GavageDecreased sperm number and abnormal spermiogenesis when combined with quinestrol.[9]
Albino Rats1.5 mg/kg body weight/daySubcutaneousDecreased uterine weight, reduced endometrial glands, decidualization of the stroma.[3]
Various Wild Rodents10-50 µg/mL (0.001%-0.005%) in baitOral (Bait)Highly effective in sterilizing both males and females with a single pulse baiting.[1]
Table 2: Key Parameters for Assessing Female Fertility Following LNG Administration
ParameterMethod of AssessmentExpected Outcome with this compound
Estrous Cycle Daily vaginal cytologyDisruption of regularity; prolonged diestrus phase, shortened estrus phase.[4]
Mating Success Observation of vaginal plugs or sperm in lavageSignificantly reduced percentage of successful matings.[4]
Pregnancy Rate Monitoring for parturition or dissection for implantation sitesLower percentage of pregnant females compared to controls.
Fecundity Counting litter size or number of implantation sitesSignificantly reduced number of offspring or viable embryos.[4]
Uterine Histology Microscopic examination of uterine tissue sectionsDecreased uterine weight, thinning of luminal epithelium, reduced number of endometrial glands.[3]
Hormone Levels ELISA/RIA for serum LH, FSH, EstradiolSuppression of gonadotropins (LH, FSH).[4]
Table 3: Key Parameters for Assessing Male Fertility Following LNG/EP-1 Administration
ParameterMethod of AssessmentExpected Outcome with this compound/EP-1
Reproductive Organ Weight Dissection and weighing of testes, epididymis, seminal vesiclesSignificant reduction in the weight of reproductive organs.[7][8][9]
Sperm Density Sperm count from cauda epididymis using a hemocytometerSignificant decrease in sperm concentration.[7][8][9]
Sperm Motility Microscopic evaluation of sperm movementSignificant reduction in the percentage of motile sperm.[7][8]
Spermatogenesis Histological analysis of seminiferous tubulesAbnormal spermiogenesis, arrest of spermatocyte development.[9]
Hormone Levels ELISA/RIA for serum Testosterone, LH, FSHSignificant reduction in serum testosterone and LH levels.[8]

References

Application of Levonorgestrel in Endometrial Cell Culture Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Levonorgestrel (LNG) in in-vitro models of the endometrium. It is designed to be a practical resource, offering detailed protocols for key experiments and summarizing critical data to facilitate research and development in gynecology and reproductive medicine.

Introduction

This compound, a synthetic progestin, is widely used in hormonal contraception and for the management of various gynecological conditions. Its primary effects are mediated through the progesterone receptor, leading to significant changes in the endometrium. In-vitro cell culture models are invaluable tools for elucidating the molecular mechanisms underlying LNG's action, studying its therapeutic effects, and investigating mechanisms of resistance.

This application note details the use of LNG in primary human endometrial stromal cells (HESCs), glandular cells (HEGCs), and endometrial cancer cell lines. It covers key applications such as the analysis of cell proliferation, apoptosis, and the investigation of associated signaling pathways.

Key Applications and Experimental Protocols

Inhibition of Endometrial Cell Proliferation

LNG has been shown to inhibit the proliferation of both normal and cancerous endometrial cells. This is a key aspect of its therapeutic effect in conditions like endometrial hyperplasia and for its contraceptive action.

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol is adapted from studies on primary human endometrial stromal and glandular cells.[1]

  • Cell Seeding: Plate primary HESCs or HEGCs in 96-well plates at a density of 1 x 10^4 cells/well.

  • Cell Culture: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: After 24 hours, treat the cells with this compound at a concentration of 5 x 10⁻⁵ mol/L. Use a vehicle control (e.g., DMSO) for comparison.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HESCs/HEGCs in 96-well plate culture Culture for 24h seed->culture treat Add this compound (5x10⁻⁵ M) or Vehicle culture->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 490nm dissolve->read calculate Calculate Proliferation Inhibition read->calculate

Caption: Workflow of the MTT assay for assessing cell proliferation.

Induction of Apoptosis in Endometrial Cells

LNG can induce programmed cell death, or apoptosis, in endometrial cells, which contributes to its atrophic effect on the endometrium.[1][2][3]

Experimental Protocol: TUNEL Assay for Apoptosis

This protocol is based on the investigation of apoptosis in primary endometrial cells treated with LNG.[1]

  • Cell Culture and Treatment: Culture HESCs or HEGCs on coverslips in 6-well plates and treat with 5 x 10⁻⁵ mol/L LNG for 24, 48, and 72 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

  • Visualization: Mount the coverslips on microscope slides and visualize the apoptotic cells (which will be stained, e.g., brown for DAB staining or green for fluorescence) using a light or fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive cells and the total number of cells in several fields to determine the apoptotic rate.

Workflow for TUNEL Assay

TUNEL_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis culture Culture HESCs/HEGCs on coverslips treat Treat with LNG (5x10⁻⁵ M) culture->treat fix Fix with 4% Paraformaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize tunel Perform TUNEL reaction permeabilize->tunel visualize Microscopic Visualization tunel->visualize quantify Quantify Apoptotic Rate visualize->quantify

Caption: Workflow of the TUNEL assay for detecting apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endometrial cells as reported in various studies.

Table 1: Effect of this compound on Endometrial Cell Proliferation

Cell TypeLNG ConcentrationTreatment DurationProliferation Inhibition (%)Reference
Primary HESCs5 x 10⁻⁵ mol/L24 hoursSignificant[1]
48 hoursSignificant[1]
72 hoursSignificant[1]
Primary HEGCs5 x 10⁻⁵ mol/L24 hoursSignificant[1]
48 hoursSignificant[1]
72 hoursSignificant[1]

Table 2: Effect of this compound on Endometrial Cell Apoptosis

Cell TypeLNG ConcentrationTreatment DurationApoptosis RateReference
Primary HESCs5 x 10⁻⁵ mol/L24 hoursSignificantly increased[1]
48 hoursSignificantly increased[1]
72 hoursSignificantly increased[1]
Primary HEGCs5 x 10⁻⁵ mol/L24 hoursSignificantly increased[1]
48 hoursSignificantly increased[1]
72 hoursSignificantly increased[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects on endometrial cells by modulating several key signaling pathways.

Gap Junctional Intercellular Communication (GJIC) Pathway

LNG has been shown to inhibit endometrial cell proliferation by upregulating gap junctional intercellular communication (GJIC).[1] This is mediated through the increased expression and nuclear translocation of Connexin 43 (Cx43).

GJIC_Pathway LNG This compound (LNG) PR Progesterone Receptor LNG->PR Cx43_exp ↑ Connexin 43 (Cx43) Expression PR->Cx43_exp pCx43 ↑ Phosphorylation of Cx43 (Ser255) Cx43_exp->pCx43 Nuc_Trans Nuclear Translocation of pSer255-Cx43 pCx43->Nuc_Trans GJIC ↑ Gap Junctional Intercellular Communication (GJIC) Nuc_Trans->GJIC Prolif_Inhib Inhibition of Cell Proliferation GJIC->Prolif_Inhib

Caption: LNG-mediated upregulation of the GJIC pathway.

Apoptosis Pathway

LNG promotes apoptosis in endometrial cells by modulating the expression of key apoptosis-related proteins, such as increasing the expression of Fas antigen and decreasing the expression of the anti-apoptotic protein Bcl-2.[2][3]

Apoptosis_Pathway LNG This compound (LNG) PR Progesterone Receptor LNG->PR Fas ↑ Fas Antigen Expression PR->Fas Bcl2 ↓ Bcl-2 Protein Expression PR->Bcl2 Caspase Caspase Activation Fas->Caspase Bcl2->Caspase Apoptosis ↑ Apoptosis Caspase->Apoptosis

Caption: LNG-induced modulation of the apoptosis pathway.

Conclusion

In-vitro models of the endometrium are powerful systems for dissecting the molecular effects of this compound. The protocols and data presented here provide a foundation for researchers to investigate the multifaceted actions of LNG on endometrial cells. Further research using these models will continue to enhance our understanding of LNG's therapeutic benefits and potential mechanisms of resistance, ultimately contributing to improved clinical applications in women's health.

References

Application Notes: Development of a Sensitive Immunoassay for Levonorgestrel Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG) is a synthetic progestin widely used in hormonal contraceptives, including daily oral pills, long-acting implants, and emergency contraception.[1][2] Accurate and sensitive quantification of LNG in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing compliance.[1] Furthermore, monitoring LNG levels in environmental samples is important for understanding its ecological impact.[3] These application notes describe the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. This document provides an overview of the assay principle, performance characteristics, and detailed protocols for key experimental procedures.

Assay Principle

The developed assay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound. The principle relies on the competition between free this compound in the sample and a fixed amount of a this compound-enzyme conjugate for binding to a limited number of anti-Levonorgestrel antibody binding sites that are coated on a microtiter plate.

The amount of enzyme-linked this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added. The enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color is then measured using a microplate reader. The concentration of this compound in the sample is determined by comparing the signal with a standard curve generated from known concentrations of this compound.

Quantitative Data Summary

The performance of a this compound immunoassay is characterized by several key parameters. The following tables summarize typical quantitative data for a sensitive this compound ELISA, compiled from various sources.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Assay TypeCompetitive ELISA[3][4][5]
Sensitivity (LOD)2.20 pg/mL[3]
Assay Range6.25 - 200 pg/mL[4]
Sample TypesSaliva, Urine, Water, Milk, Tissue Culture Media, Extracted Serum, Plasma, Fecal Extracts[3][4]
Intra-assay CV< 9%[4]
Inter-assay CV< 9.1%[4]
Assay Duration~1.5 - 2.5 hours[3][6]

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)
This compound100
Progesterone< 1
Testosterone< 0.1
Estradiol< 0.1
Ethinylestradiol< 1

Note: Cross-reactivity data is illustrative and should be experimentally determined for each new antibody.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate for Immunization

This protocol describes the conjugation of this compound to a carrier protein, Bovine Serum Albumin (BSA), to render it immunogenic.

Materials:

  • This compound-3-(O-carboxymethyl)oxime (this compound-CMO)

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 10 mg of this compound-CMO, 15 mg of NHS, and 20 mg of DCC in 1 mL of DMF.

  • Stir the mixture at room temperature for 4 hours to activate the carboxyl group of this compound-CMO.

  • In a separate tube, dissolve 20 mg of BSA in 2 mL of PBS (pH 7.4).

  • Slowly add the activated this compound-CMO solution to the BSA solution while stirring.

  • Continue stirring at 4°C overnight.

  • Remove the precipitated dicyclohexylurea by centrifugation.

  • Dialyze the supernatant against PBS (4 changes of 1 L each) at 4°C for 48 hours to remove unconjugated this compound and other small molecules.

  • Determine the protein concentration and store the conjugate at -20°C.

Protocol 2: Polyclonal Antibody Production in Rabbits

This protocol outlines a general procedure for generating polyclonal antibodies against the this compound-BSA conjugate.

Materials:

  • This compound-BSA conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Healthy adult rabbits (e.g., New Zealand White)

  • Sterile syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the ear vein of each rabbit to serve as a negative control.

  • Primary Immunization:

    • Emulsify 1 mg of this compound-BSA conjugate in 1 mL of PBS with 1 mL of Freund's Complete Adjuvant (FCA).

    • Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare an emulsion of 0.5 mg of this compound-BSA conjugate in 1 mL of PBS with 1 mL of Freund's Incomplete Adjuvant (FIA).

    • Administer a booster injection of 1 mL of the emulsion subcutaneously.

    • Repeat the booster injections every four weeks.

  • Titer Monitoring:

    • Ten days after each booster injection, collect a small amount of blood and determine the antibody titer using an indirect ELISA.

  • Antibody Harvesting:

    • Once a high antibody titer is achieved, perform a final bleed and separate the serum.

    • The polyclonal antibodies can be further purified from the serum using protein A/G affinity chromatography.

Protocol 3: Development of the Competitive ELISA

This protocol describes the steps for setting up and optimizing the competitive ELISA for this compound detection.

Materials:

  • Anti-Levonorgestrel polyclonal antibody

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound standard solutions

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the anti-Levonorgestrel antibody in coating buffer. The optimal concentration needs to be determined via checkerboard titration (see below).

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample to the appropriate wells.

    • Add 50 µL of diluted this compound-HRP conjugate to each well. The optimal dilution of the conjugate also needs to be determined by checkerboard titration.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 4: Checkerboard Titration for Assay Optimization

To determine the optimal concentrations of the coating antibody and the HRP conjugate, a checkerboard titration should be performed.

Procedure:

  • Coat the rows of a 96-well plate with serial dilutions of the anti-Levonorgestrel antibody (e.g., 1:1000, 1:2000, 1:4000, etc.).

  • After blocking and washing, add serial dilutions of the this compound-HRP conjugate to the columns (e.g., 1:5000, 1:10000, 1:20000, etc.).

  • Follow the ELISA protocol from the substrate addition step.

  • The optimal combination of antibody and conjugate concentrations is the one that gives a high signal (e.g., absorbance of ~1.0-1.5) for the zero standard (no free this compound) and a low background.

Visualizations

Immunoassay_Principle cluster_well Microtiter Well cluster_reagents Sample & Conjugate cluster_binding Competitive Binding cluster_detection Detection Ab Anti-LNG Antibody Bound_Complex Anti-LNG Antibody This compound This compound-HRP Ab->Bound_Complex:f0 Binds LNG This compound (Sample) LNG->Bound_Complex:f1 Competes LNG_HRP This compound-HRP LNG_HRP->Bound_Complex:f2 Competes Substrate Substrate Product Colored Product Substrate->Product HRP catalyzes

Caption: Principle of the competitive immunoassay for this compound.

Experimental_Workflow A 1. Immunogen Preparation (LNG-BSA Conjugate) B 2. Antibody Production (Rabbit Immunization) A->B C 3. Antibody Purification (Protein A/G Chromatography) B->C E 5. Assay Optimization (Checkerboard Titration) C->E D 4. HRP Conjugation (LNG-HRP) D->E F 6. Assay Validation (Sensitivity, Specificity, etc.) E->F G 7. Sample Analysis F->G

Caption: Workflow for the development of the this compound immunoassay.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Levonorgestrel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel, a potent synthetic progestogen, is a cornerstone of hormonal contraception. The exploration of its derivatives is a critical endeavor in the quest for novel therapeutic agents with improved efficacy, selectivity, and side-effect profiles. This document provides a comprehensive overview of the synthetic methodologies for creating a library of this compound derivatives and outlines the key experimental protocols for their biological evaluation to establish robust structure-activity relationships (SAR). The presented protocols and data are intended to serve as a practical guide for researchers in medicinal chemistry and pharmacology engaged in the development of next-generation progestogenic drugs.

Introduction

This compound exerts its biological effects primarily through its agonistic activity at the progesterone receptor (PR), a member of the nuclear hormone receptor superfamily.[1][2] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes. This signaling cascade is central to the regulation of the female reproductive cycle, and its modulation is the basis for the contraceptive and therapeutic effects of progestins.[2][3] The development of this compound derivatives aims to fine-tune the interaction with the PR and potentially other steroid receptors to achieve desired therapeutic outcomes while minimizing off-target effects.

Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives often starts from a common intermediate or from the this compound molecule itself. Modifications are typically introduced at various positions of the steroid scaffold to probe the chemical space around the core structure. A general synthetic approach involves a multi-step process that can be adapted to generate a diverse range of derivatives.

A common starting material for the synthesis of this compound is DL-18-methyl-4-estrene-3,17-dione.[4] The synthesis generally proceeds through protection of one of the ketone groups, followed by ethynylation at the 17-position, and subsequent hydrolysis to yield the final product.[4][5] Modifications to this core synthesis can be introduced to create derivatives. For instance, esterification at the 17-hydroxyl group can be achieved in a one-step synthesis using trifluoroacetic anhydride.[6][7] Other derivatives can be synthesized by introducing substituents at different positions of the steroid nucleus.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_screening Biological Screening Starting Material Starting Material Chemical Modification 1 Chemical Modification 1 Starting Material->Chemical Modification 1 Chemical Modification 2 Chemical Modification 2 Chemical Modification 1->Chemical Modification 2 Derivative Library Derivative Library Chemical Modification 2->Derivative Library Purification Purification Derivative Library->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Purity Assessment Purity Assessment Spectroscopic Analysis->Purity Assessment Binding Assays Binding Assays Purity Assessment->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays SAR Analysis SAR Analysis Functional Assays->SAR Analysis

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 17α-Ethynyl-18-methyl-19-nortestosterone (this compound)

This protocol is based on established synthetic routes.[4][5]

Materials:

  • DL-18-methyl-4-estrene-3,17-dione

  • Methanol

  • Trimethyl orthoformate

  • Pyridinium hydrobromide

  • Triethylamine

  • Acetone

  • Potassium tert-butoxide

  • Acetylene gas

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the 3-keto group: To a solution of DL-18-methyl-4-estrene-3,17-dione in methanol, add trimethyl orthoformate and a catalytic amount of pyridinium hydrobromide. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Ethynylation at the 17-position: Dissolve the crude product from the previous step in anhydrous acetone. Cool the solution to -20°C and add potassium tert-butoxide. Bubble acetylene gas through the reaction mixture for several hours. Monitor the reaction by TLC.

  • Hydrolysis (Deprotection): Upon completion of the ethynylation, add aqueous hydrochloric acid to the reaction mixture and stir at room temperature to effect hydrolysis of the enol ether.

  • Work-up and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Progesterone Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of synthesized derivatives for the progesterone receptor.

Materials:

  • Recombinant human progesterone receptor (PR)

  • [³H]-Progesterone (radiolabeled ligand)

  • Synthesized this compound derivatives (unlabeled competitors)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the synthesized derivatives and a standard competitor (unlabeled this compound).

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Progesterone, and the recombinant PR.

  • Competition: Add varying concentrations of the synthesized derivatives or the standard competitor to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical quantitative data for a series of this compound derivatives to illustrate how SAR data can be presented.

Compound Modification Progesterone Receptor Binding Affinity (Ki, nM) Transactivation Activity (EC50, nM)
This compound-1.20.5
Derivative 117-acetate ester5.82.1
Derivative 26α-methyl0.90.3
Derivative 311β-fluoro1.50.6
Derivative 4A-ring modification15.28.9

Note: The data presented in this table is illustrative and not based on actual experimental results from a single study.

This compound Signaling Pathway

This compound, as a progesterone receptor agonist, initiates a signaling cascade that ultimately leads to changes in gene expression.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNG This compound PR Progesterone Receptor (PR) LNG->PR PR_HSP Inactive PR-HSP Complex PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Gene Target Gene PRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.

Conclusion

The synthesis and evaluation of this compound derivatives are crucial for the development of novel progestogenic agents. The protocols and guidelines presented in this document provide a framework for the systematic exploration of the SAR of this important class of steroids. By correlating specific structural modifications with changes in biological activity, researchers can design and synthesize new compounds with enhanced therapeutic properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and development.

References

Application Note: RP-HPLC Method for the Estimation of Levonorgestrel in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levonorgestrel is a synthetic progestogen widely used in oral contraceptives and emergency contraception.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note describes a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in various pharmaceutical dosage forms. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.[1]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible or PDA detector is suitable for this analysis. The chromatographic conditions can be optimized, but a typical setup is summarized below.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)[2]Luna C18 (150 x 4.6 mm, 5 µm)[3]Hypersil ODS, C-18 (150x4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water (50:50, v/v)[3]Acetonitrile:Water (80:20, v/v)[5]Acetonitrile:Methanol:Water (60:15:25, v/v/v)
Flow Rate 1.0 mL/min[3][5]1.3 mL/min2.2 mL/min[4]
Detection Wavelength 241 nm[3]225 nm[5]210 nm[4]
Injection Volume 20 µL[3]Not SpecifiedNot Specified
Column Temperature Ambient (25°C ± 2)[3]25°C[5]Not Specified
Run Time 15 min[3]< 8 min[6]7 min[4]

2. Preparation of Solutions

a. Standard Stock Solution:

Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask.[2] Dissolve in a suitable solvent like the mobile phase or a mixture of tetrahydrofuran (THF) and acetonitrile.[2][3] Sonicate if necessary to ensure complete dissolution and make up the volume to the mark.[2][3]

b. Working Standard Solution:

From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 10-100 µg/mL) by diluting with the mobile phase.[2]

c. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.[5]

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg) and transfer it to a volumetric flask.[2]

  • Add a portion of the diluent (mobile phase or a suitable solvent) and sonicate for a specified time (e.g., 10-45 minutes) to ensure complete extraction of the drug.[2][3][5]

  • Make up the volume with the diluent and mix well.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2][3]

Method Validation Summary

The described RP-HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

Table 2: Method Validation Parameters for this compound

ParameterTypical Range/Value
Linearity Range 2.6 - 15.6 µg/mL[3], 20 - 100 µg/mL[2], 20 - 125 µg/mL[5]
Correlation Coefficient (r²) > 0.999[2][3]
Accuracy (% Recovery) 98.88 - 100.37%[1], 99.78 - 100.0%[3]
Precision (%RSD) < 2%[2][3]
Limit of Detection (LOD) 0.12 µg/mL[1]
Limit of Quantification (LOQ) 0.38 µg/mL[1]
Specificity No interference from excipients or degradation products observed.[3]
Robustness The method is robust with small, deliberate variations in chromatographic conditions.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the RP-HPLC analysis of this compound in pharmaceutical formulations.

RP_HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standard Prepare Standard Solution start->prep_standard prep_sample Prepare Sample Solution (from tablets) start->prep_sample hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_system inject_standard Inject Standard prep_standard->inject_standard inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standard hplc_system->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_standard->data_acquisition inject_sample->data_acquisition analysis Data Analysis (Peak Area, Retention Time) data_acquisition->analysis quantification Quantification of this compound analysis->quantification end End quantification->end

Caption: Experimental workflow for this compound analysis.

Conclusion

The presented RP-HPLC method is a reliable and efficient tool for the routine quality control of this compound in pharmaceutical formulations. The method is straightforward to implement and can be adapted to different laboratory settings. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: Determination of Levonorgestrel in Human Plasma using UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levonorgestrel (LNG) is a synthetic second-generation progestin widely used in oral contraceptives and emergency contraceptive pills.[1][2] Due to its low dosage and resulting low concentrations in biological fluids, a highly sensitive and selective analytical method is required for pharmacokinetic studies, bioequivalence testing, and clinical monitoring.[1][3] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is an ideal technique for this purpose, offering high specificity, sensitivity, and rapid analysis times.[4] This application note details a validated UPLC-ESI-MS/MS method for the quantitative determination of this compound in human plasma.

Principle

This method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS) from the plasma matrix. The extracted analytes are then separated using reverse-phase UPLC on a C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The system monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and the internal standard, ensuring high selectivity and minimizing interference from endogenous plasma components.[4][5]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound-d6 (Internal Standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (with K2EDTA or K3EDTA as anticoagulant)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve ~10 mg of this compound and this compound-d6 in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL. Store at 2-8°C.[6]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solution with a methanol:water (50:50, v/v) mixture to create solutions for calibration curve standards and quality control samples.[4]

  • Internal Standard (IS) Working Solution: Dilute the this compound-d6 primary stock solution with methanol:water (50:50, v/v) to achieve a final concentration of approximately 500 ng/mL.[6]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples at room temperature.

  • Pipette 500 µL of plasma into a clean polypropylene tube.[3]

  • Add a specified volume (e.g., 15 µL) of the IS working solution to each tube (except for blank samples) and vortex for 30 seconds.[6]

  • Add 2 mL of an extraction solvent mixture, such as hexane:ethyl acetate (70:30, v/v).[5]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the samples at approximately 3500-4000 rpm for 5-10 minutes to separate the organic and aqueous layers.[6]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1][6]

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.[1]

4. UPLC-MS/MS Instrumental Conditions

The following tables summarize the typical instrumental parameters for the analysis.

Table 1: UPLC Parameters

Parameter Value
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4][7]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 - 0.4 mL/min[3][4]
Gradient Elution See Table 2
Injection Volume 5 - 10 µL[1]
Column Temp. 40 - 55°C[8]

| Run Time | 2 - 5 minutes[4][5] |

Table 2: Example Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.3 50 50
1.00 0.3 10 90
2.00 0.3 10 90
2.10 0.3 50 50
5.00 0.3 50 50

Note: This is an example gradient and should be optimized for the specific system.[2]

Table 3: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Triple Quadrupole (e.g., Waters XEVO TQ-S)[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Capillary Voltage 3.4 kV[2]
Source Temp. 130 - 150°C[2]
Desolvation Temp. 500°C[2]
Desolvation Gas Flow 1100 L/hr[2]
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 313.2 245.2 32 18
This compound-d6 319.0 251.3 ~32 ~18

Note: Ion transitions and voltages require optimization for each specific instrument.[3][4][9]

Method Validation and Data

The method was validated according to regulatory guidelines (e.g., FDA).[1] Key performance characteristics are summarized below.

Table 5: Summary of Method Validation Parameters

Parameter Typical Result
Linearity Range 50 - 30,000 pg/mL[1][3]
Correlation Coefficient (r²) ≥ 0.99[1][2]
Lower Limit of Quantification (LLOQ) 50 - 100 pg/mL[3][4]
Intra- & Inter-day Precision (%CV) < 15% (< 11.0%)[5][9]
Intra- & Inter-day Accuracy (%RE) Within ± 15% (± 9.0%)[1][9]
Extraction Recovery > 90%[7][10]
Matrix Effect Minimal to negligible[7][10]

| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions[7][10] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

UPLC_MS_Workflow Figure 1: UPLC-ESI-MS/MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (LNG & LNG-d6) work_std Prepare Working Standards (Calibration & QC) stock_sol->work_std Serial Dilution plasma_sample 1. Aliquot Plasma Sample (500 µL) work_std->plasma_sample Spike for CC/QC add_is 2. Add Internal Standard (LNG-d6) plasma_sample->add_is lle 3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->lle evap 4. Evaporate to Dryness (Nitrogen Stream) lle->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc Inject Sample msms MS/MS Detection (ESI+, MRM Mode) uplc->msms Elution quant Quantification (Peak Area Ratio vs. Conc.) msms->quant Acquire Data report Generate Report quant->report

Caption: Figure 1: UPLC-ESI-MS/MS Workflow for this compound Analysis.

References

Application Note: Solid-Phase Extraction of Levonorgestrel from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levonorgestrel (LNG) is a synthetic progestin widely used in hormonal contraceptives. Accurate quantification of this compound in serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective method for sample clean-up and concentration of analytes like this compound from complex biological matrices such as serum, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the extraction of this compound from human serum using polymeric solid-phase extraction cartridges. The described method offers high recovery and reproducibility, making it suitable for demanding research and clinical applications.

Principle

This protocol utilizes a polymeric reversed-phase SPE sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer.[3][4] The methodology involves conditioning the SPE sorbent to activate it, loading the pre-treated serum sample, washing away interferences with a weak solvent, and finally eluting the retained this compound with a strong organic solvent. This procedure effectively removes proteins, salts, and other endogenous components that can interfere with downstream analysis.

Experimental Protocol

This protocol is a composite methodology based on several validated methods for this compound extraction from human plasma or serum.[3][4][5]

Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 1 cm³/30 mg)[3]

  • Serum Samples: Human serum, stored at -20°C or lower.

  • Internal Standard (IS): this compound-d6 or a similar structural analog.[5]

  • Reagents:

    • Methanol (HPLC grade)[3][4]

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (analytical grade)[3][5]

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Precision pipettes

Sample Pre-treatment:

  • Thaw frozen serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 300 µL of the serum sample into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 0.1 µg/mL of this compound-d6).[3]

  • Add 300 µL of 0.1% formic acid in water to the sample.[3]

  • Vortex the mixture for approximately 10 seconds.[3]

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water.[3] Ensure the sorbent does not go dry between steps.

  • Sample Loading:

    • Load the pre-treated sample mixture onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.[3]

    • Follow with a wash using 1 mL of 20% acetonitrile in water to remove more retained impurities.[3]

    • Dry the cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the this compound and internal standard from the cartridge by passing 0.5 mL - 1 mL of methanol.[3]

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[3][4]

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., a mixture of methanol and water).[3]

  • Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.[3]

  • Transfer the sample to an HPLC vial for analysis by LC-MS/MS.

Data Presentation

The following tables summarize typical performance data for this compound extraction from serum/plasma using SPE methods, as reported in various studies.

Table 1: Recovery and Precision of this compound SPE Methods

ParameterValueReference
Recovery
This compound93.69%[5]
This compound-d6 (IS)93.88%[5]
Intra-day Precision (%CV) < 6.50%[5]
Inter-day Precision (%CV) < 8.16%[1]
Accuracy (%RE) Within ± 5%[5]

Table 2: Linearity and Sensitivity of this compound Quantification Post-SPE

ParameterValueReference
Linear Range 100 - 30,000 pg/mL[5]
49.6 - 1500 pg/mL[2]
Lower Limit of Quantification (LLOQ) 100 pg/mL[3][6]
49.6 pg/mL[2]
Correlation Coefficient (r²) ≥ 0.99[5]

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from serum.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_conditioning 1. Conditioning cluster_loading 2. Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_post Post-Elution Processing serum Serum Sample (300 µL) add_is Add Internal Standard (50 µL) serum->add_is add_acid Add 0.1% Formic Acid (300 µL) add_is->add_acid vortex1 Vortex (10s) add_acid->vortex1 cond_meoh 1 mL Methanol cond_h2o 1 mL Water cond_meoh->cond_h2o load_sample Load Pre-treated Sample cond_h2o->load_sample wash_h2o 1 mL Water load_sample->wash_h2o wash_acn 1 mL 20% Acetonitrile wash_h2o->wash_acn dry_cartridge Dry Cartridge wash_acn->dry_cartridge elute 0.5-1 mL Methanol dry_cartridge->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30s) reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Workflow for this compound SPE from Serum.

References

The Gold Standard: Utilizing Levonorgestrel-d6 as an Internal Standard for Accurate Quantification of Levonorgestrel by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the use of Levonorgestrel-d6 as an internal standard for the precise and accurate quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d6, is considered the gold standard in quantitative bioanalysis.[1][2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[1][3][4] This application note details validated experimental protocols and presents key performance data to facilitate the implementation of this methodology in research and clinical settings.

Introduction to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard (IS) is a compound of a known concentration that is added to all samples, including calibrators, quality controls, and unknown samples, before sample processing.[3] The IS is a compound that is chemically and physically similar to the analyte of interest. The use of a stable isotope-labeled internal standard, where one or more atoms in the analyte molecule are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), is the preferred approach.[2] this compound-d6, a deuterated analog of this compound, co-elutes with the unlabeled this compound and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of LC-MS/MS methods utilizing this compound-d6 as an internal standard for the quantification of this compound in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Sample Preparation Solid-Phase ExtractionLiquid-Liquid Extraction
Chromatography Column Kromasil C18 (50 x 4.6 mm)[5]Fortis™ C18 (100 mm × 2.1 mm, 3 μm)[6]
Mobile Phase A 0.1% Formic Acid in Water[5]0.1% NH4OH in De-ionized Water[6]
Mobile Phase B Acetonitrile[5]0.1% NH4OH in Methanol[6]
Flow Rate Gradient[5]400 µL/min (Gradient)[6]
Ionization Mode Positive Ionization ModePositive Polarity Mode[7][6]
Mass Transition (this compound) m/z 328.2 → 90.9[5]m/z 313.2 → 245.2[7][6]
Mass Transition (this compound-d6) m/z 334.1 → 91.0[5]m/z 320.1 → 251.2 (for D-(-)-norgestrel-d7)

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 100–30000 pg/mL[5]49.6 to 1500 pg/mL[7][6]
Correlation Coefficient (r²) ≥ 0.99[5]≥ 0.991[6]
Precision (%RSD) < 6.50%[5]Not explicitly stated
Accuracy (%RE) within ± 5%[5]Not explicitly stated
Overall Recovery (this compound) 93.69%[5]Not explicitly stated
Overall Recovery (this compound-d6) 93.88%[5]Not explicitly stated

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) based Method

This protocol is based on a method that employs solid-phase extraction for sample clean-up followed by derivatization to enhance sensitivity.[5][8]

Materials:

  • This compound and this compound-d6 reference standards

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Hydroxylamine

  • SPE cartridges

  • Millipore water purification system

Procedure:

  • Sample Preparation:

    • To 500 µL of human plasma, add the internal standard (this compound-d6) working solution.

    • Vortex the mixture.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile.[8]

    • Elute this compound and this compound-d6 with 0.5 mL of methanol.[8]

  • Derivatization:

    • Evaporate the eluate to dryness under a nitrogen stream at 50°C.[8]

    • Reconstitute the residue in 100 µL of methanol.[8]

    • Add an equal volume of 0.7% Hydroxylamine and incubate at 50°C for 20 minutes.[8]

    • Add 100 µL of water to stop the reaction.[8]

    • Vortex for 30 seconds and transfer to an HPLC vial.[8]

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample into the UPLC-ESI-MS system.[8]

    • Chromatographic Conditions:

      • Column: Kromasil C18 (50 x 4.6 mm)[5][8]

      • Mobile Phase A: 0.1% Formic acid in water[5][8]

      • Mobile Phase B: Acetonitrile[5][8]

      • Run Time: 5 minutes (gradient elution)[5][8]

    • Mass Spectrometry Conditions:

      • System: Waters XEVO–TQ–S[5]

      • Ionization: Positive ion mode[5]

      • MRM Transitions:

        • This compound: m/z 328.2 → 90.9[5]

        • This compound-d6: m/z 334.1 → 91.0[5]

Protocol 2: Liquid-Liquid Extraction (LLE) based Method

This protocol is adapted from a highly sensitive method developed for quantifying this compound in human plasma from subdermal implants.[7][6]

Materials:

  • This compound and D-(-)-norgestrel-d7 (as internal standard) reference standards

  • Human plasma

  • Methanol, De-ionized water (HPLC grade)

  • Ammonium Hydroxide (NH4OH)

  • Extraction solvent (e.g., methyl tert-butyl ether)

Procedure:

  • Sample Preparation:

    • To a 500 µL plasma sample, add the internal standard solution.[7][6]

    • Add the extraction solvent, vortex, and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Fortis™ C18 (100 mm × 2.1 mm, 3 μm)[7][6]

      • Mobile Phase A: De-ionized water with 0.1% NH4OH[7][6]

      • Mobile Phase B: Methanol with 0.1% NH4OH[7][6]

      • Flow Rate: 400 µL/min (gradient)[7][6]

    • Mass Spectrometry Conditions:

      • Ionization: Positive polarity mode[7][6]

      • MRM Transitions:

        • This compound: m/z 313.2 → 245.2[7][6]

        • D-(-)-norgestrel-d7: m/z 320.1 → 251.2[7][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 500 µL) add_is Add this compound-d6 (Internal Standard) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (e.g., C18 column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_process Analytical Process analyte This compound (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound-d6 (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio Generates Signals quantification Accurate Quantification ratio->quantification Corrects for Variability

Caption: Principle of internal standard correction.

References

Application Note: Liquid-Liquid Extraction of Levonorgestrel from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Levonorgestrel, a synthetic progestogen, is widely used in hormonal contraceptives. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a robust and widely used technique for the sample preparation of this compound from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols and comparative data for various LLE methods for the extraction of this compound from human plasma.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This compound, being a relatively nonpolar molecule, preferentially partitions into an organic solvent, leaving behind more polar, interfering substances in the aqueous plasma phase. The choice of organic solvent is critical and influences the extraction efficiency and cleanliness of the final extract.

Comparative Data of LLE Techniques

The following table summarizes the performance of different liquid-liquid extraction methods for this compound from human plasma as reported in the literature.

Parameter Method 1 Method 2 Method 3
Extraction Solvent Hexane:Ethyl Acetate (70:30, v/v)[1][2][3]n-Hexane:Ethyl Acetate (20:80, v/v)[4]Ethyl Acetate[5]
Internal Standard Not specified in abstractDexamethasone[4]Norethindrone[5]
Plasma Volume Not specified in abstract0.300 mL[4]0.500 mL[5]
Linearity Range 0.25 - 90 ng/mL[1][3]0.100 - 200.00 ng/mL[4]0.625 - 40 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1][3]0.100 ng/mL[4]0.625 ng/mL[5]
Extraction Recovery Information not available in abstractGood extraction efficiency reported[4]Information not available in abstract
Analytical Method LC-MS/MS[1][2][3]LC-ESI-MS[4]LC-MS/MS[5]

Experimental Protocols

Protocol 1: LLE using Hexane and Ethyl Acetate (70:30, v/v)

This protocol is based on the method described by Li-zi Zhao, et al.[1][2][3]

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution (a suitable internal standard for this compound, such as a deuterated analog, should be used)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Reconstitution solution (compatible with the LC-MS/MS mobile phase)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette a known volume of plasma sample (e.g., 200 µL) into a clean centrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the internal standard solution to the plasma sample.

  • Protein Precipitation (Optional but Recommended): Add a protein precipitating agent like acetonitrile or methanol (e.g., 2 parts solvent to 1 part plasma), vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube. This step can improve the cleanliness of the extract.

  • Liquid-Liquid Extraction:

    • Add the extraction solvent mixture of hexane and ethyl acetate (70:30, v/v). A typical ratio is 5-10 volumes of solvent to 1 volume of plasma (e.g., 1 mL of solvent for 200 µL of plasma).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein pellet at the interface.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solution. Vortex briefly to ensure the analyte is fully dissolved.

  • Sample Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: LLE using n-Hexane and Ethyl Acetate (20:80, v/v)

This protocol is based on the method described by Mohan, et al.[4]

Materials:

  • Human plasma containing this compound

  • Dexamethasone internal standard working solution

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Mobile phase for reconstitution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample and Internal Standard Addition: To 0.300 mL of plasma in a glass tube, add 15 µL of the internal standard working solution and vortex to mix.[4]

  • Liquid-Liquid Extraction:

    • Add 2.00 mL of n-hexane:ethyl acetate (20:80, v/v) to the plasma sample.[4]

    • Vortex the mixture for 5 minutes.[4]

  • Phase Separation: Centrifuge the samples for 5 minutes at 3500 rpm.[4]

  • Collection of Organic Layer: Separate the organic layer and transfer it to a clean tube.[4]

  • Solvent Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the residue with 400 µL of the mobile phase and vortex for 30 seconds.[4]

  • Sample Injection: Inject 25 µL of the reconstituted solution into the LC-MS system.[4]

Experimental Workflow

LLE_Workflow plasma Plasma Sample is Add Internal Standard plasma->is solvent Add LLE Solvent (e.g., Hexane:EtOAc) is->solvent vortex1 Vortex solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

Signaling Pathways

There are no signaling pathways directly involved in the liquid-liquid extraction process itself. This is a chemical sample preparation technique.

Conclusion

Liquid-liquid extraction is a versatile and effective technique for the extraction of this compound from human plasma. The choice of extraction solvent and the specific protocol can be optimized to achieve high recovery and a clean extract, leading to reliable and sensitive quantification by LC-MS/MS. The protocols provided in this application note serve as a starting point for method development and can be adapted based on specific laboratory requirements and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Levonorgestrel Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling levonorgestrel for in vitro experiments. Given its low aqueous solubility, successfully preparing and using this compound solutions is critical for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing this compound for your in vitro assays.

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I prevent this?

A1: This is a common issue known as "solvent shock." this compound is highly soluble in 100% DMSO but becomes poorly soluble when the concentration of the aqueous medium increases abruptly.[1] The rapid change in solvent polarity causes the compound to crash out of solution.

To prevent this, a stepwise dilution method is crucial. Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media. This gradual decrease in DMSO concentration allows the this compound to remain solubilized.

Q2: I'm still seeing some precipitation even with a stepwise dilution. What else can I try?

A2: If precipitation persists, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Temperature: Pre-warm your cell culture medium to 37°C before adding the this compound solution. Temperature can significantly affect solubility.[3]

  • Mixing Technique: When adding the this compound stock or intermediate dilution to the medium, do so dropwise while gently swirling the medium.[4] Avoid vigorous vortexing, which can cause proteins in the serum to denature and may not effectively disperse the compound.

  • Fresh Preparations: Prepare your this compound-containing media fresh for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]

Q3: Can I use a solvent other than DMSO?

A3: Yes, this compound is also soluble in ethanol and dimethylformamide (DMF).[5][6] However, DMSO is the most commonly used solvent for preparing high-concentration stock solutions due to its higher solvating power for this compound compared to ethanol.[1] If you choose to use another solvent, be aware of its potential effects on your specific cell line and ensure the final concentration is non-toxic.

Q4: My cells are not responding as expected to this compound treatment. Could solubility be the issue?

A4: Inconsistent or lower-than-expected efficacy can indeed be a result of partial precipitation.[4] Even if not macroscopically visible, micro-precipitation can reduce the effective concentration of this compound in your culture, leading to variability in your results. To investigate this, you can try filtering the final media through a 0.22 µm syringe filter before adding it to your cells.[4] However, be aware that this could also remove some of the dissolved compound if it adsorbs to the filter membrane. A better approach is to optimize your dissolution protocol to prevent precipitation in the first place.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound varies significantly between aqueous and organic solvents. It is practically insoluble in water.[7] The following table summarizes its solubility in common organic solvents.

SolventSolubility
Dimethyl sulfoxide (DMSO)~5 mg/mL[5][6]
Dimethylformamide (DMF)~5 mg/mL[5][6]
Ethanol~0.2 mg/mL[5][6]
ChloroformSoluble (1 in 15)[8]
Diethyl etherSoluble (1 in 400)[8]
Methylene chlorideSparingly soluble[7]
Aqueous Solutions
WaterInsoluble[7]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[5]

Q2: What is the recommended method for preparing a this compound stock solution?

A2: The recommended method is to dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there any alternative methods to improve the aqueous solubility of this compound for in vitro assays?

A3: Yes, solubility enhancers can be used. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to increase the aqueous solubility of this compound by forming inclusion complexes.[9][10] This can be a useful strategy, particularly for in vivo studies or if you need to minimize the use of organic solvents. However, it's important to note that the cyclodextrin itself may have effects on your cells, so proper controls are essential.

Q4: Does this compound have off-target effects I should be aware of in my in vitro experiments?

A4: Yes, in addition to its primary activity as a progestin, this compound also exhibits androgenic properties by binding to the androgen receptor (AR).[11][12] This can lead to androgenic effects in your in vitro system, which may be a confounding factor depending on your research question. For example, in breast cancer cell lines, some of the proliferative effects of this compound have been attributed to its androgenic activity.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard method for preparing this compound solutions for cell culture experiments using DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve the desired stock concentration. For example, for a 10 mM stock solution of this compound (MW: 312.47 g/mol ), dissolve 3.12 mg in 1 mL of DMSO.

    • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C.

  • Prepare the Final Working Solution (Stepwise Dilution):

    • Thaw an aliquot of the concentrated stock solution at room temperature.

    • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.

    • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the intermediate solution dropwise while gently swirling the medium.

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance this compound Solubility

This protocol provides a general guideline for using HP-β-CD as a solubility enhancer. The optimal ratio of this compound to HP-β-CD may need to be determined empirically for your specific application.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve the desired amount of HP-β-CD in sterile water or PBS. A common concentration to start with is a 1-10% (w/v) solution.

  • Form the Inclusion Complex:

    • Add the this compound powder to the HP-β-CD solution.

    • Stir or shake the mixture vigorously for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Sterilization and Use:

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

    • This aqueous stock solution can then be further diluted in your cell culture medium.

    • Important: Always include a vehicle control with the same concentration of HP-β-CD in your experiments.

Visualizations

Below are diagrams illustrating key concepts related to working with this compound in vitro.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation This compound Powder This compound Powder Concentrated Stock (e.g., 10 mM) Concentrated Stock (e.g., 10 mM) This compound Powder->Concentrated Stock (e.g., 10 mM) Dissolve 100% DMSO 100% DMSO 100% DMSO->Concentrated Stock (e.g., 10 mM) Intermediate Dilution Intermediate Dilution Concentrated Stock (e.g., 10 mM)->Intermediate Dilution Stepwise Dilution Pre-warmed Media (37°C) Pre-warmed Media (37°C) Pre-warmed Media (37°C)->Intermediate Dilution Final Working Solution Final Working Solution Intermediate Dilution->Final Working Solution Final Dilution

Caption: Workflow for Preparing this compound Solutions.

G cluster_pathway This compound Signaling Pathways cluster_pr Progesterone Receptor (PR) Pathway cluster_ar Androgen Receptor (AR) Pathway cluster_hpo Hypothalamic-Pituitary-Ovarian (HPO) Axis LNG This compound (LNG) PR PR LNG->PR AR AR LNG->AR Hypothalamus Hypothalamus LNG->Hypothalamus Inhibits PRE Progesterone Response Element (PRE) PR->PRE Binds PR_target Target Gene Transcription (e.g., 17βHSD enzymes) PRE->PR_target Regulates ARE Androgen Response Element (ARE) AR->ARE Binds AR_target Target Gene Transcription (Androgenic Effects) ARE->AR_target Regulates GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary LH LH Pituitary->LH Suppresses LH surge Ovary Ovary Ovulation Ovulation Ovary->Ovulation GnRH->Pituitary Stimulates LH->Ovary

Caption: Simplified Signaling Pathways of this compound.

References

Technical Support Center: Optimizing Levonorgestrel Dosage for Spermatogenesis Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing levonorgestrel dosage for spermatogenesis suppression in male models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound, in combination with testosterone, suppresses spermatogenesis?

A1: The combination of this compound (a progestin) and testosterone primarily suppresses spermatogenesis by enhancing the negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] LH is crucial for testosterone production by Leydig cells in the testes, and FSH is essential for supporting spermatogenesis within the Sertoli cells. By suppressing these gonadotropins, the intratesticular testosterone levels decrease, leading to the disruption of sperm production and maturation.[1][2]

Q2: Why is testosterone co-administered with this compound?

A2: While this compound effectively suppresses the body's natural testosterone production, this can lead to undesirable side effects associated with low testosterone levels (hypogonadism), such as decreased libido, muscle mass, and mood changes.[3][4] Exogenous testosterone is co-administered to maintain normal physiological blood concentrations of testosterone, thereby preventing these side effects while spermatogenesis is suppressed.[1]

Q3: What are the typical dosages of this compound and testosterone used in male models?

A3: Dosages vary significantly depending on the animal model and the desired level of suppression. It is crucial to refer to specific studies for detailed protocols. The tables below summarize dosages used in various models.

Q4: How long does it take to achieve azoospermia or severe oligozoospermia with this combination therapy?

A4: The time to achieve azoospermia (absence of sperm) or severe oligozoospermia (very low sperm count) varies. In human studies, it can take from a few weeks to several months. For instance, one study showed that the combination of testosterone enanthate and this compound achieved azoospermia more rapidly than testosterone alone (9.9 vs. 15.3 weeks).[5][6]

Q5: Is the suppression of spermatogenesis reversible?

A5: Yes, the suppression of spermatogenesis induced by this compound and testosterone is generally reversible. After cessation of treatment, sperm production is expected to return to baseline levels.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or incomplete suppression of spermatogenesis - Suboptimal Dosage: The dosage of this compound or testosterone may be too low for the specific animal model or individual variation in response. - Incorrect Administration: Improper injection technique or inconsistent oral administration can lead to variable drug levels. - Drug Formulation: The stability or bioavailability of the drug formulations may be compromised.- Dosage Titration: Conduct a dose-response study to determine the optimal dosages for your specific model. - Refine Administration Technique: Ensure proper and consistent administration of the hormones. For injections, vary the site to avoid local reactions. - Verify Drug Quality: Use high-quality, pharmaceutical-grade hormones and follow proper storage and handling procedures.
High variability in sperm counts between animals in the same treatment group - Genetic Variation: Different strains or even individuals within the same strain can have varied responses to hormonal treatments. - Stress: Animal stress can influence hormone levels and spermatogenesis.- Increase Sample Size: A larger number of animals per group can help to account for individual variability. - Standardize Animal Handling: Ensure consistent and minimal handling to reduce stress. Acclimatize animals to the experimental procedures.
Adverse side effects observed (e.g., significant weight change, skin issues) - Androgenic Side Effects: The dose of testosterone may be too high, leading to side effects like acne or weight gain.[4][5] - Metabolic Effects: this compound can affect lipid profiles, such as decreasing HDL cholesterol.[5]- Adjust Testosterone Dose: If androgenic side effects are observed, consider reducing the testosterone dosage while ensuring it is still sufficient to prevent hypogonadal symptoms. - Monitor Metabolic Parameters: Regularly monitor lipid profiles and other relevant metabolic markers.
Difficulty in obtaining accurate sperm counts - Improper Sample Collection: Incomplete collection from the epididymis can lead to underestimation of sperm numbers. - Incorrect Counting Technique: Errors in using a hemocytometer or CASA system can lead to inaccurate results.- Standardize Sperm Collection: Use a consistent and thorough method for collecting sperm from the cauda epididymis.[7] - Validate Counting Method: Ensure proper training on the use of sperm counting equipment and perform regular quality control checks.

Data Presentation

Table 1: Summary of this compound and Testosterone Dosage in Human Studies

This compound Dosage Testosterone Formulation & Dosage Administration Route Key Findings Reference
500 µ g/day Testosterone enanthate (100 mg/week)Oral (LNG), Intramuscular (T)More effective and rapid suppression of spermatogenesis compared to testosterone alone.[5][6]
250 µ g/day Testosterone undecanoate (1000 mg every 6 weeks)Oral (LNG), Intramuscular (T)Azoospermia achieved in a significant number of volunteers.[8]
125 µ g/day , 250 µ g/day , 500 µ g/day Testosterone enanthate (100 mg/week)Oral (LNG), Intramuscular (T)Lower doses of LNG were as effective as higher doses in suppressing spermatogenesis but with fewer metabolic side effects.[9]

Table 2: Summary of this compound and Testosterone Dosage in Animal Models

Animal Model This compound Dosage Testosterone Formulation & Dosage Administration Route Key Findings Reference
Bonnet Monkey0.25, 1.0, and 2.5 mg/kg (this compound butanoate)Testosterone buciclate (40 mg)Intramuscular (both)Consistent suppression of spermatogenesis to azoospermia or severe oligozoospermia.[10]
Baboon4 mg/kg (this compound butanoate)Testosterone buciclate (8 mg/kg)Intramuscular (both)Marked and sustained suppression to severe oligozoospermia or azoospermia.[11]
RatLow dose (specifics not detailed)Not specified in combinationNot specifiedLNG + T induced greater suppression of spermatogenesis through increased germ cell apoptosis compared to either treatment alone.[12]

Experimental Protocols

Hormone Administration Protocol (General Guideline for Rodent Models)
  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control and treatment groups.

  • Hormone Preparation:

    • This compound: For oral administration, this compound can be dissolved in a suitable vehicle (e.g., sesame oil) and administered via gavage. For subcutaneous implants, silastic tubing of a specific length is filled with crystalline this compound.

    • Testosterone: Testosterone esters (e.g., testosterone enanthate) are typically dissolved in oil (e.g., sesame oil) for intramuscular or subcutaneous injection.

  • Administration:

    • Administer this compound and testosterone according to the planned dosage and schedule.

    • For injections, rotate the injection site to minimize local irritation.

  • Monitoring: Monitor animals daily for any signs of distress or adverse effects. Record body weight regularly.

Semen Analysis Protocol for Rodents
  • Euthanasia and Dissection: Euthanize the animal via an approved method. Dissect and isolate the caudae epididymides.

  • Sperm Collection: Place the caudae epididymides in a pre-warmed petri dish containing a known volume of sperm motility medium (e.g., Medium 199).[7] Make several incisions in the epididymis to allow sperm to disperse into the medium.

  • Incubation: Incubate the dish at 37°C for a short period (e.g., 10-15 minutes) to allow for sperm swim-out.

  • Sperm Counting:

    • Load a diluted sperm suspension into a hemocytometer or a specialized sperm counting chamber.

    • Count the number of sperm heads in the designated areas of the chamber under a microscope.

    • Calculate the sperm concentration based on the chamber's volume and the dilution factor.

  • Motility Assessment:

    • Place a drop of the sperm suspension on a pre-warmed microscope slide.

    • Assess the percentage of motile sperm and categorize their motility (e.g., progressive, non-progressive, immotile) using a microscope or a Computer-Assisted Sperm Analysis (CASA) system.

  • Morphology Assessment:

    • Prepare a sperm smear on a microscope slide and allow it to air dry.

    • Stain the smear with a suitable stain (e.g., Eosin-Nigrosin).

    • Examine the slide under a high-power microscope and classify sperm as normal or abnormal based on head and tail morphology.

Serum Hormone Analysis Protocol
  • Blood Collection: Collect blood samples from the animals at specified time points. Common methods for rodents include cardiac puncture (terminal procedure) or saphenous vein collection.

  • Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.

  • Hormone Measurement:

    • Measure serum concentrations of LH, FSH, and testosterone using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.

    • Follow the manufacturer's instructions for the specific kit being used.

    • Include appropriate standards and controls to ensure the accuracy of the measurements.

Visualizations

Spermatogenesis_Suppression_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes  LH (+)  FSH (+) Spermatogenesis Spermatogenesis Testes->Spermatogenesis Intratesticular Testosterone (+) This compound Exogenous This compound This compound->Hypothalamus Negative Feedback (-) This compound->Pituitary Negative Feedback (-) Testosterone Exogenous Testosterone Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-) Systemic_T Systemic Testosterone (for physiological function) Testosterone->Systemic_T Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping treatment Hormone Administration (this compound + Testosterone) grouping->treatment monitoring Regular Monitoring (Body Weight, Health) treatment->monitoring sampling Sample Collection (Blood, Testes, Epididymis) monitoring->sampling analysis Analysis sampling->analysis semen_analysis Semen Analysis (Count, Motility, Morphology) analysis->semen_analysis hormone_analysis Hormone Analysis (LH, FSH, Testosterone) analysis->hormone_analysis histology Testicular Histology analysis->histology data_interpretation Data Interpretation & Conclusion semen_analysis->data_interpretation hormone_analysis->data_interpretation histology->data_interpretation end End data_interpretation->end

References

Technical Support Center: Levonorgestrel (LNG) Cross-Reactivity in Steroid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Levonorgestrel (LNG) cross-reactivity in steroid immunoassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to LNG interference.

Question/Problem Answer/Solution
Why are my progesterone/steroid levels unexpectedly high in samples from subjects using LNG-based contraceptives? Possible Cause: The primary antibody in your immunoassay is likely cross-reacting with this compound. Due to the high structural similarity between LNG and other native steroids like progesterone, antibodies may bind to both molecules, leading to a falsely elevated signal.[1][2][3][4] Competitive immunoassays are particularly susceptible to this type of interference.[5][6] Solution: 1. Verify the Assay's Specificity: Check the manufacturer's package insert or technical data sheet for published cross-reactivity data for this compound. 2. Sample Pre-treatment: Implement an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to separate LNG from the target analyte before performing the immunoassay.[7][8] 3. Alternative Method: Switch to a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for steroid hormone measurement due to its high specificity.[1][7][9]
My results are inconsistent across different immunoassay kits when measuring samples containing LNG. Possible Cause: Different immunoassay kits use different antibodies (antisera) with varying degrees of specificity.[10] The degree of cross-reactivity with LNG can vary significantly from one manufacturer's kit to another, leading to inconsistent measurements of the same sample.[10] Solution: 1. Standardize Your Method: If possible, use a single, well-validated immunoassay kit for the entirety of a study. 2. Perform a Bridging Study: If you must switch kits, analyze a subset of samples with both the old and new kits to understand the bias and establish a correlation. 3. Confirm with a Reference Method: Use LC-MS/MS to confirm the results of a representative sample set to understand the true concentration of the target analyte.[9]
How can I confirm that the interference I'm seeing is from LNG? Possible Cause: While LNG is a likely candidate in relevant samples, other structurally similar steroids or their metabolites could also be contributing to the interference.[1][5] Solution: 1. Spiking Experiment: Spike a known negative control sample (e.g., steroid-free serum) with a clinically relevant concentration of LNG and run it in your assay. A positive reading for your target analyte will confirm cross-reactivity. 2. Serial Dilution: Perform a serial dilution of a suspect sample. If a cross-reacting substance like LNG is present at high concentrations, the results may not show linear dilution, unlike a true sample.[6] 3. Definitive Identification: The most definitive way to identify the interfering substance is through a chromatographic method like LC-MS/MS, which can separate and individually quantify both LNG and the target steroid.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is steroid immunoassay cross-reactivity? A1: Cross-reactivity is a type of interference where an antibody in an immunoassay binds to molecules other than the intended target analyte.[8] This occurs when the interfering molecule has a similar chemical structure to the target analyte, leading to a lack of specificity and potentially inaccurate results.[1][3][4]

Q2: Why is this compound a common cross-reactant in steroid immunoassays? A2: this compound is a synthetic progestin with a molecular structure that is very similar to endogenous progesterone.[2][13] This structural similarity allows it to be recognized and bound by antibodies that were developed to detect progesterone, causing interference, particularly in competitive immunoassays.[5]

Q3: Which types of immunoassays are most affected by LNG cross-reactivity? A3: Competitive immunoassays are generally more susceptible to cross-reactivity from small molecules like steroids than non-competitive "sandwich" assays.[5][6] In a competitive format, any molecule that can bind to the antibody can compete with the labeled antigen, generating a signal and leading to an inaccurate measurement.

Q4: How can I proactively minimize the risk of LNG cross-reactivity in my experiments? A4:

  • Method Selection: Whenever possible, use highly specific methods like LC-MS/MS for steroid quantification, especially when analyzing samples from subjects on hormonal therapies.[7]

  • Assay Choice: If using an immunoassay, carefully review the manufacturer's cross-reactivity data. Select a kit with the lowest possible documented cross-reactivity for LNG and other relevant synthetic steroids.[14]

  • Sample Information: Maintain detailed records of all medications, including hormonal contraceptives, that study subjects are taking.[15] This information is critical for accurate data interpretation.

Q5: Where can I find quantitative data on LNG cross-reactivity? A5: The most reliable source is the package insert or technical datasheet provided by the immunoassay manufacturer.[1][16] Published literature also provides data, but it's important to note that cross-reactivity percentages are specific to the antibody and assay conditions used in the study. For example, an older study noted that d-norgestrel (the active form of this compound) showed 4% cross-reactivity in a specific progesterone competitive protein-binding assay.[13] However, values can differ substantially between modern automated immunoassays.

Quantitative Data on Steroid Cross-Reactivity

The degree of cross-reactivity is highly dependent on the specific antibody and assay platform. The following tables provide an example structure for presenting such data, which should be sourced directly from the manufacturer's documentation for the specific assay in use.

Table 1: Example Cross-Reactivity Data for a Progesterone Immunoassay

CompoundConcentration Tested (ng/mL)Measured Progesterone (ng/mL)% Cross-Reactivity
Progesterone1010.0100%
This compound 100 4.0 4.0%
17α-OH Progesterone1001.21.2%
Testosterone1000< 0.1< 0.01%
Cortisol1000< 0.1< 0.01%
% Cross-Reactivity = (Measured Concentration / Cross-Reactant Concentration) x 100

Table 2: Comparison of Analytical Methods

FeatureImmunoassay (e.g., ELISA, RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Variable; prone to cross-reactivity with structurally similar molecules.[1][5]Very High; can physically separate and independently quantify multiple analytes in a single run.[7]
Sensitivity Generally high, but can be assay-dependent.Very High; often considered the gold standard.[9]
Throughput High; suitable for large batches.Lower; more complex sample preparation.[6]
Cost Lower instrument and per-sample cost.Higher initial instrument cost and operational complexity.[1]

Experimental Protocols

Protocol 1: Determining Percent Cross-Reactivity of LNG in a Steroid Immunoassay

Objective: To quantify the degree of interference from LNG in your specific steroid immunoassay.

Methodology:

  • Prepare Analyte Standards: Prepare a standard curve for your target analyte (e.g., Progesterone) according to the assay manufacturer's instructions, typically ranging from 0 to 50 ng/mL.

  • Prepare LNG Spiking Solutions: Create a series of high-concentration LNG solutions in the same matrix as your samples (e.g., steroid-free serum). Typical concentrations to test might be 10, 100, and 1000 ng/mL.

  • Assay Procedure:

    • Run the standard curve for your target analyte to ensure the assay is performing correctly.

    • Assay the LNG spiking solutions in the same run. Treat them as unknown samples.

  • Calculation:

    • Determine the apparent concentration of your target analyte in the LNG-spiked samples by reading off your standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Analyte Concentration / Actual LNG Concentration) x 100

  • Interpretation: A higher percentage indicates greater interference from LNG in your assay.

Protocol 2: General Solid-Phase Extraction (SPE) for LNG Removal

Objective: To remove LNG and other interfering lipids from a serum/plasma sample prior to immunoassay analysis. This is a general guideline; the specific SPE cartridge and solvents should be optimized.

Methodology:

  • Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) suitable for steroid extraction.

  • Cartridge Conditioning:

    • Wash the cartridge with 3 mL of Methanol.

    • Equilibrate the cartridge with 3 mL of DI water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat 1 mL of serum/plasma sample by adding a suitable internal standard if using a quantitative method like LC-MS/MS, or buffer if for immunoassay.

    • Load the pre-treated sample onto the conditioned SPE cartridge. Allow it to pass through slowly (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% Methanol in water). This step is designed to wash away polar, non-retained compounds and weakly-bound interferences while retaining the steroids of interest. This step may need optimization to ensure LNG is washed off while the target analyte is retained.

  • Elution (Analyte Collection):

    • Elute the target analyte with 3 mL of a stronger organic solvent like Methanol or Acetonitrile into a clean collection tube.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in the immunoassay buffer provided with the kit.

  • Analysis: Perform the immunoassay on the reconstituted sample.

Visualizations

Cross_Reactivity_Workflow cluster_sample Patient Sample cluster_assay Competitive Immunoassay cluster_result Result Interpretation Progesterone Progesterone (P4) Antibody Anti-P4 Antibody Progesterone->Antibody Binds (Correct) LNG This compound (LNG) LNG->Antibody Binds (Cross-reacts) Result Falsely Elevated Progesterone Signal Antibody->Result Reduced binding of labeled P4 leads to higher signal Labeled_P4 Labeled P4 Labeled_P4->Antibody Competes for binding

Caption: Workflow showing how LNG cross-reacts with a progesterone antibody.

Mitigation_Workflow cluster_Solution1 Solution 1: Pre-treatment cluster_Solution2 Solution 2: Alternative Method Sample Sample Containing Progesterone + LNG SPE Sample Extraction (e.g., SPE, LLE) Sample->SPE LCMS LC-MS/MS Analysis Sample->LCMS CleanSample Purified Progesterone SPE->CleanSample Removes LNG IA Immunoassay CleanSample->IA Result1 Accurate Result IA->Result1 Result2 Accurate Result LCMS->Result2 Separates & Quantifies P4 and LNG directly

Caption: Mitigation strategies to overcome LNG cross-reactivity.

Troubleshooting_Flowchart Start Unexpectedly High Steroid Result CheckMeds Is patient on LNG-containing medication? Start->CheckMeds CheckData Check Assay's Cross-Reactivity Data CheckMeds->CheckData Yes OtherCause Consider Other Interferences CheckMeds->OtherCause No HighCR Is LNG Cross-Reactivity >1% or Unknown? CheckData->HighCR SuspectCR Cross-Reactivity Is Likely Cause HighCR->SuspectCR Yes HighCR->OtherCause No Sol_LCMS Re-analyze with LC-MS/MS SuspectCR->Sol_LCMS Sol_Extract Re-analyze after Sample Extraction SuspectCR->Sol_Extract

Caption: A decision tree for troubleshooting potential LNG interference.

References

Technical Support Center: Improving the Bioavailability of Levonorgestrel in Preclinical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preclinical formulations of Levonorgestrel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and testing of this compound formulations.

Question: Why is my this compound formulation showing low or inconsistent in vitro dissolution?

Answer: Low or inconsistent in vitro dissolution of this compound can stem from several factors related to its poor water solubility.[1] Here are potential causes and troubleshooting steps:

  • Inadequate Wetting: this compound is hydrophobic. If the formulation doesn't wet properly, dissolution will be slow and erratic.

    • Solution: Incorporate a suitable wetting agent or surfactant (e.g., Sodium Dodecyl Sulfate - SDS) into the dissolution medium or the formulation itself.[2]

  • Incorrect Dissolution Medium: The choice of dissolution medium is critical and can significantly impact results.

    • Solution: Experiment with different dissolution media. Acetate buffer has been shown to be a good option for simultaneous determination of this compound and Ethinylestradiol. A 0.1 M HCl solution containing 0.1% SDS has also been used effectively.[2]

  • Particle Size and Polymorphism: Larger particle sizes reduce the surface area available for dissolution. Different polymorphic forms of this compound may also have different dissolution rates.

    • Solution: Employ particle size reduction techniques like micronization. Ensure consistent control over the crystalline form of the API used in the formulation.

  • Formulation Composition: Excipients can either enhance or hinder dissolution. Some excipients may interact with this compound.[3]

    • Solution: Review the excipients used. Ensure they are compatible with this compound and do not impede its release. Preformulation studies assessing drug-excipient compatibility are crucial.[3]

Question: My in vivo pharmacokinetic study in an animal model shows lower than expected bioavailability or high variability. What are the possible reasons?

Answer: While this compound generally has high oral bioavailability (around 100%), preclinical formulations can present challenges.[4][5]

  • Poor in vivo Dissolution/Release: The formulation may not be releasing the drug effectively in the gastrointestinal tract of the animal model.

    • Solution: Optimize the formulation to ensure rapid and complete release. This could involve using solubilization techniques such as solid dispersions or lipid-based formulations.

  • Inappropriate Animal Model: The gastrointestinal physiology and metabolism of the chosen animal model may not be representative of humans.

    • Solution: The rabbit has been suggested as a suitable animal model for studying the pharmacokinetics of this compound as it shows a similar pharmacokinetic profile to humans.[6] Rats and minipigs are also commonly used.[7][8]

  • First-Pass Metabolism: While generally not considered significant for this compound, some metabolism can occur in the gut wall and liver, which can vary between species.[4][9]

    • Solution: Investigate the metabolic profile in the chosen animal model. If significant first-pass metabolism is observed, consider alternative routes of administration (e.g., subcutaneous, transdermal) for the preclinical study.

  • High Interindividual Variability: Metabolism of this compound can vary significantly between individuals, which can also be reflected in animal studies.[9]

    • Solution: Increase the number of animals in the study to obtain statistically significant results. Ensure the animals are of a similar age and weight.[10]

Question: My sustained-release this compound formulation (e.g., implant, microspheres) shows an initial burst release followed by a rapid decline in drug levels. How can I achieve a more controlled release?

Answer: This "burst effect" is a common challenge with polymeric drug delivery systems.

  • Drug Loading and Distribution: A high concentration of drug on the surface of the delivery system can lead to a rapid initial release.

    • Solution: Optimize the drug loading and manufacturing process to ensure a more homogenous distribution of this compound within the polymer matrix.

  • Polymer Properties: The type, molecular weight, and degradation rate of the polymer used will dictate the release profile.

    • Solution: Select a polymer with appropriate degradation kinetics to match the desired release profile. For example, using a blend of polymers with different properties can help modulate the release.

  • Formulation Design: The geometry and surface area of the formulation play a crucial role.

    • Solution: Modify the design of the implant or the size of the microspheres. A lower surface area-to-volume ratio can help reduce the initial burst release.

Frequently Asked Questions (FAQs)

What is the oral bioavailability of this compound?

The oral bioavailability of this compound is generally considered to be high, around 95-100%, and it is not subject to significant first-pass metabolism.[4][5][9][11]

What are the main metabolic pathways for this compound?

This compound is primarily metabolized in the liver via reduction, hydroxylation, and conjugation.[9][12] The main enzyme responsible for its oxidative metabolism is CYP3A4.[9] The metabolites are then excreted primarily as glucuronide and sulfate conjugates.[9][12]

What are some common formulation strategies to improve the delivery of this compound?

Given its high intrinsic bioavailability, formulation strategies for this compound often focus on controlled or sustained release rather than improving absorption. Some approaches include:

  • Long-Acting Reversible Contraceptives (LARCs): Such as intrauterine devices (IUDs) and subcutaneous implants, which provide sustained release over several years.[11]

  • Microneedle Patches: A minimally invasive approach for sustained transdermal delivery.[13][14]

  • Microsponge-based Systems: For controlled oral or topical delivery.[15]

  • Liposomes: To encapsulate this compound for sustained release.[13][16]

Which animal models are suitable for preclinical pharmacokinetic studies of this compound?

The rabbit has been shown to have a pharmacokinetic profile for this compound that closely resembles that of humans.[6] Sprague-Dawley rats and Göttingen minipigs have also been used to study the pharmacokinetics of this compound administered via various routes.[7][8]

Data Presentation

Table 1: Dissolution of this compound in Different Media

Dissolution Medium% Dissolved after 60 minReference
Acetate Buffer98%
HCl95%
Water97%
Phosphate Buffer98%

Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
RatIntravenous30 µg--29.8-[10]
RatSubcutaneous60 µg--55.090.3[7][8]
MinipigIntravenous30 µg----[7][8]
MinipigIntradermal30 µg---97.7[7][8]
RabbitIntravenous15-20 µg/kg----[6]

Experimental Protocols

1. In Vitro Dissolution Testing for this compound Tablets

This protocol is based on methods described in the literature.[2]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 1000 mL of 0.1 M hydrochloric acid containing 0.1% SDS.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 rpm

  • Procedure:

    • Place one this compound tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for this compound concentration using a validated HPLC method.

  • HPLC Analysis:

    • Column: C18 (4.6 mm × 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm

2. In Vitro Vascular Permeability Assay

This protocol provides a general framework for assessing the effect of this compound on endothelial cell permeability.[17][18]

  • Materials:

    • 24-well permeability insert system with collagen-coated membranes (1 µm pores).[19]

    • Endothelial cells (e.g., HUVECs).

    • Cell culture medium.

    • This compound solution at desired concentrations.

    • FITC-Dextran (high molecular weight).

    • Fluorescence plate reader.

  • Procedure:

    • Seed endothelial cells onto the collagen-coated inserts and culture until a confluent monolayer is formed (typically 2-3 days).

    • Treat the cell monolayers with different concentrations of this compound for a specified period (e.g., 48 hours).[17] Include untreated controls.

    • After treatment, add FITC-Dextran to the top chamber (apical side) of the inserts.

    • Incubate for a defined period to allow the FITC-Dextran to pass through the cell monolayer into the bottom chamber (basolateral side).

    • Collect samples from the bottom chamber.

    • Measure the fluorescence of the samples using a plate reader.

    • Calculate the permeability coefficient based on the amount of FITC-Dextran that has passed through the monolayer. An increase in fluorescence in the bottom chamber indicates increased permeability.

3. In Vivo Pharmacokinetic Study in Rabbits

This protocol is a general guide based on preclinical studies.[6]

  • Animals: Adult female rabbits.

  • Formulation: this compound formulation to be tested. An intravenous bolus dose of radiolabeled this compound can be used as a reference.

  • Procedure:

    • Administer the this compound formulation to the rabbits (e.g., via oral gavage or subcutaneous injection).

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) from a suitable vein (e.g., marginal ear vein).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS or radioimmunoassay.[6]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Visualizations

G Troubleshooting Workflow for Low Bioavailability cluster_invitro In Vitro cluster_invivo In Vivo Low_Dissolution Low/Inconsistent In Vitro Dissolution Check_Medium Check Dissolution Medium & Wetting Low_Dissolution->Check_Medium Check_Particle_Size Analyze Particle Size & Polymorphism Check_Medium->Check_Particle_Size Check_Excipients Review Excipient Compatibility Check_Particle_Size->Check_Excipients Optimize_Formulation Optimize Formulation Check_Excipients->Optimize_Formulation Low_Bioavailability Low/Variable In Vivo Bioavailability Check_in_vivo_Dissolution Correlate with In Vitro Dissolution Low_Bioavailability->Check_in_vivo_Dissolution Check_Animal_Model Evaluate Animal Model Suitability Check_in_vivo_Dissolution->Check_Animal_Model Check_Metabolism Assess First-Pass Metabolism Check_Animal_Model->Check_Metabolism Check_Metabolism->Optimize_Formulation Start Problem Identified Start->Low_Dissolution Start->Low_Bioavailability

Caption: Troubleshooting workflow for low bioavailability issues.

G This compound Metabolic Pathway This compound This compound PhaseI Phase I Metabolism (Liver) This compound->PhaseI CYP3A4 CYP3A4 PhaseI->CYP3A4 Reduced_Metabolites Reduced Metabolites (e.g., 3α,5β-tetrahydrothis compound) PhaseI->Reduced_Metabolites Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 16β-hydroxythis compound) CYP3A4->Hydroxylated_Metabolites PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolites->PhaseII Reduced_Metabolites->PhaseII Sulfate_Conjugates Sulfate Conjugates PhaseII->Sulfate_Conjugates Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates Excretion Excretion Sulfate_Conjugates->Excretion Glucuronide_Conjugates->Excretion

Caption: Simplified metabolic pathway of this compound.

G Experimental Workflow for a Preclinical Pharmacokinetic Study Formulation_Prep 1. Formulation Preparation Animal_Dosing 2. Animal Dosing (e.g., Rabbit, Rat) Formulation_Prep->Animal_Dosing Blood_Sampling 3. Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing 4. Plasma Processing Blood_Sampling->Plasma_Processing Sample_Analysis 5. Sample Analysis (e.g., LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis 6. Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Data_Interpretation 7. Data Interpretation & Reporting PK_Analysis->Data_Interpretation

Caption: Workflow for a preclinical pharmacokinetic study.

References

Refining the mobile phase for optimal Levonorgestrel separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the mobile phase for optimal separation of Levonorgestrel using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A common and effective starting point for this compound analysis on a C18 column is a simple isocratic mobile phase consisting of a mixture of acetonitrile (ACN) and water.[1][2] A ratio of 50:50 (v/v) is often a good starting point, which can then be optimized based on the initial results.[1][3]

Q2: Which organic modifier is better for this compound analysis: acetonitrile or methanol?

Both acetonitrile (ACN) and methanol (MeOH) can be used. ACN often provides better peak shape and lower backpressure.[4] However, changing the organic modifier from ACN to methanol can alter the selectivity of the separation, which can be useful for resolving this compound from impurities or other active pharmaceutical ingredients (APIs).[5] For example, a mobile phase of acetonitrile, methanol, and water (e.g., 60:15:25 v/v/v) has also been used effectively.[6]

Q3: What detection wavelength is typically used for this compound?

This compound has a UV absorbance maximum around 241-247 nm.[3] Wavelengths such as 241 nm, 243 nm, and 247 nm are commonly employed for its detection.[1][3]

Q4: Do I need to use a buffer in the mobile phase?

For this compound alone, a simple ACN/water mixture is often sufficient.[1][3] However, if you are analyzing this compound in combination with other ionizable compounds (like Ethinylestradiol) or if you experience peak shape issues, incorporating a buffer (e.g., phosphate buffer) or an additive like triethylamine to control the pH and minimize peak tailing can be beneficial.[7]

Troubleshooting Guide

Q5: My this compound peak is tailing. How can I improve the peak symmetry?

Peak tailing is a common issue in steroid analysis. Here are several steps to troubleshoot it:

  • Check for Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample and reinjecting.

  • Adjust Mobile Phase pH: If not using a pure ACN/water mix, ensure the mobile phase pH is appropriate. Unwanted interactions between the analyte and the silica backbone of the column can cause tailing.

  • Increase Organic Content: A higher percentage of acetonitrile in the mobile phase can sometimes improve peak shape, but it will also decrease retention time.[3]

  • Use a Different Column: If the problem persists, the column itself may be degraded. Consider replacing it with a new column of the same type or trying a column with a different stationary phase (e.g., a C8 column or one with end-capping).

  • Consider Silanol Interactions: Active silanol groups on the silica surface can cause tailing. Using a highly deactivated, end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate these interactions.[7]

Q6: The retention time for this compound is too long, leading to excessive run times. How can I reduce it?

A long retention time is typically caused by the mobile phase being too "weak" (not enough organic solvent).

  • Increase the Percentage of Organic Solvent: Gradually increasing the proportion of acetonitrile or methanol in the mobile phase will decrease the retention time of this compound.[3] As shown in the table below, increasing ACN from 40% to 70% can decrease retention time from 18.7 to 3.4 minutes.[3]

  • Increase the Flow Rate: Increasing the flow rate (e.g., from 1.0 mL/min to 1.2 mL/min) will shorten the run time, but it will also increase system backpressure and may reduce resolution.[3]

  • Switch to a Stronger Organic Solvent: Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC. If you are using methanol, switching to acetonitrile will likely reduce the retention time.

Q7: I am seeing poor resolution between this compound and an impurity or another API. What should I do?

Poor resolution means the peaks are not adequately separated. The key is to change the selectivity of the chromatographic system.

  • Adjust Organic Modifier Ratio: Fine-tune the percentage of the organic solvent. A small change can sometimes significantly impact resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture (e.g., ACN/MeOH/Water), can dramatically alter selectivity because it changes how the analytes interact with the stationary phase.[5][6]

  • Modify the Aqueous Phase: Introducing a buffer or changing the pH of the mobile phase can alter the ionization state of interfering compounds, thus changing their retention and improving resolution.

  • Use a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next step. A phenyl-hexyl column, for instance, offers different selectivity for aromatic compounds compared to a standard C18 and can be effective for separating steroids.[5]

Q8: My system pressure is unexpectedly high. What are the common causes?

High backpressure can damage the HPLC pump and column.

  • Check for Blockages: A common cause is a plugged column frit or a blockage in the tubing or injector.[8] Filtering all samples and mobile phases through a 0.45 µm or 0.22 µm filter is crucial.[7][8]

  • Column Degradation: Particulates from the sample or precipitation of buffer salts can clog the column over time. Try flushing the column with a strong solvent (in the reverse direction, disconnected from the detector) or replace it if necessary.[9]

  • High Flow Rate or Viscous Mobile Phase: Ensure the flow rate is appropriate for the column dimensions and particle size. Mobile phases with a high percentage of water or methanol at low temperatures can be more viscous, leading to higher pressure.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on this compound (LNG) Chromatography

This table summarizes the effect of changing the acetonitrile (ACN) to water ratio on the retention time and tailing factor of this compound, based on data from a method development study.[3]

ACN:H₂O Ratio (v/v)Retention Time (min)Tailing Factor
40:6018.7Not specified
50:508.5< 1.05
55:45Not specifiedNot specified
60:40Not specifiedNot specified
70:303.4Increased

Data adapted from a study where the optimal condition was found to be 50:50 ACN:H₂O.[3]

Table 2: Example RP-HPLC Mobile Phase Compositions for this compound Analysis

Organic Modifier(s)Aqueous PhaseRatio (v/v/v)Column TypeReference
AcetonitrileWater50:50C18[1]
AcetonitrileWater50:50C18[3]
Acetonitrile, MethanolWater60:15:25C18[6]
Acetonitrile, MethanolWater7:3:9C8[10]
AcetonitrileWater60:40C8
Acetonitrile0.1% Triethylamine (pH 3.0), Water40:40:20C18[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile/Water)

  • Measure Solvents: For 1 liter of a 50:50 (v/v) ACN:Water mobile phase, measure 500 mL of HPLC-grade acetonitrile and 500 mL of high-purity (e.g., Milli-Q) water into a clean glass reservoir bottle.

  • Mix Thoroughly: Cap the bottle and swirl gently to ensure the solution is homogenous.

  • Degas the Solution: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline noise and pressure fluctuations.[9] This can be done by sonicating the solution for 10-15 minutes or by vacuum filtration.

  • Filter (Optional but Recommended): If not already done during vacuum degassing, filter the mobile phase through a 0.45 µm membrane filter to remove any particulates that could clog the system.[7]

  • Label: Clearly label the reservoir with the composition and date of preparation.

Protocol 2: this compound Standard Solution Preparation (10 µg/mL)

  • Prepare Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with a suitable solvent like tetrahydrofuran (THF) or the mobile phase itself.[3] Ensure complete dissolution by sonicating for 1-2 minutes.

  • Perform Serial Dilution: Pipette 1.0 mL of the 500 µg/mL stock solution into a 50 mL volumetric flask.

  • Dilute to Final Concentration: Dilute to the mark with the mobile phase (e.g., 50:50 ACN:Water). This yields a final working standard concentration of 10 µg/mL.

  • Filter: Before injection, filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[3]

Visualized Workflows

G start Poor Peak Shape Observed (Tailing or Fronting) q_conc Is sample concentration too high? start->q_conc a_dilute Dilute sample and reinject q_conc->a_dilute Yes q_column Is the column old or showing high backpressure? q_conc->q_column No end_good Peak Shape Improved a_dilute->end_good a_flush Flush column or replace with new column q_column->a_flush Yes q_mobilephase Is mobile phase pH a potential factor? q_column->q_mobilephase No a_flush->end_good a_buffer Add buffer or modifier (e.g., triethylamine) to control pH and mask silanols q_mobilephase->a_buffer Yes end_bad Problem Persists: Consider alternative stationary phase q_mobilephase->end_bad No a_buffer->end_good

Caption: Troubleshooting workflow for poor this compound peak shape.

G cluster_0 Goal: Decrease Retention Time cluster_1 Goal: Improve Resolution increase_org Increase % Organic (e.g., ACN) decrease_rt Shorter Run Time increase_org->decrease_rt Directly Reduces increase_flow Increase Flow Rate increase_flow->decrease_rt Directly Reduces change_org_type Change Organic Type (ACN <-> MeOH) change_selectivity Altered Peak Elution Order & Spacing change_org_type->change_selectivity Alters change_phase Change Stationary Phase (e.g., C18 -> Phenyl) change_phase->change_selectivity Alters add_buffer Modify Aqueous Phase (add buffer / change pH) add_buffer->change_selectivity Alters

Caption: Logic diagram for mobile phase optimization strategies.

References

Technical Support Center: Enhancing Levonorgestrel Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Levonorgestrel using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their assays.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive ionization technique for this compound analysis by LC-MS/MS?

A1: Electrospray ionization (ESI) in positive ion mode is generally considered more sensitive for the detection of this compound compared to Atmospheric Pressure Chemical Ionization (APCI).[1] While APCI may be less susceptible to matrix effects, ESI typically provides a lower limit of quantification (LLOQ).[1]

Q2: How can I improve the ionization efficiency of this compound?

A2: Chemical derivatization can significantly enhance the ionization of this compound. Derivatization with hydroxylamine to form an oxime derivative has been shown to increase ionization by more than 10-fold.[2][3] Another option is derivatization with dansyl chloride.[4][5]

Q3: What are the common Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: A commonly used MRM transition for this compound in positive ion mode is m/z 313.2 → 245.2.[6] For derivatized this compound (with hydroxylamine), a specific transition is m/z 328.2 → 90.9.[2][3] It is always recommended to optimize these transitions on your specific instrument.

Q4: What type of internal standard is recommended for this compound quantification?

A4: A stable isotope-labeled internal standard, such as this compound-d6 or D-(-)-norgestrel-d7, is highly recommended.[2][6][7] These internal standards closely mimic the chromatographic behavior and ionization response of the analyte, helping to correct for matrix effects and variability in sample preparation and injection.

Q5: What are the most effective sample preparation techniques for extracting this compound from plasma?

A5: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for extracting this compound from plasma.[2][6][8] LLE with solvents like a hexane:ethyl acetate mixture or methyl-tert-butyl ether:n-hexane is common.[5][8] For SPE, Oasis HLB cartridges are a popular choice.[2] The choice between LLE and SPE may depend on the desired sample cleanup, throughput, and potential for automation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization parameters. 2. Inefficient sample extraction. 3. Matrix suppression. 4. Poor chromatographic peak shape.1. Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows). Consider using APCI if matrix effects are severe, though sensitivity may be lower.[1] 2. Evaluate different LLE solvent systems or SPE cartridges. Ensure complete evaporation and reconstitution in a mobile phase-compatible solvent. 3. Improve sample cleanup. Dilute the sample if possible. Use a stable isotope-labeled internal standard to compensate for suppression.[7] 4. Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Improperly cleaned glassware or plasticware.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Enhance the selectivity of the sample preparation method (e.g., use a more specific SPE sorbent). Optimize the chromatographic separation to resolve this compound from interfering peaks. 3. Use new or meticulously cleaned labware for sample preparation.
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Instability of the analyte.1. Automate sample preparation steps if possible. Ensure precise and consistent pipetting. Use a reliable internal standard. 2. Allow the LC-MS/MS system to equilibrate before analysis. Monitor system suitability throughout the run. 3. Investigate the stability of this compound under the storage and experimental conditions used.[8]
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase.1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Reconstitute the final extract in a solvent with a composition as close as possible to the initial mobile phase. 3. Adjust the mobile phase pH or organic modifier to improve peak shape.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for this compound detection.

Table 1: Liquid Chromatography Parameters

ColumnMobile Phase AMobile Phase BFlow Rate (mL/min)Gradient/IsocraticRun Time (min)
Fortis™ C18 (3 µm, 100 x 2.1 mm)[6]0.1% NH4OH in De-ionized water0.1% NH4OH in Methanol0.4GradientNot Specified
ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[4]0.1% Formic acid in WaterAcetonitrile0.3Gradient5
Kromasil C18 (50 x 4.6 mm)[2][3]0.1% Formic acid solutionAcetonitrile0.3Gradient5
Zorbax XDB-Phenyl[7]Not SpecifiedNot SpecifiedNot SpecifiedIsocratic2
Kinetex C18 (2.6 µm, 50 x 4.6 mm)[5]0.1% Formic acid in WaterAcetonitrileNot SpecifiedGradient9

Table 2: Mass Spectrometry Parameters and Performance

Ionization ModeMRM Transition (m/z)LLOQ (pg/mL)Linearity Range (pg/mL)Recovery (%)
ESI Positive[6]313.2 → 245.249.649.6 - 1500Not Specified
ESI Positive[4]313.16 → 245.10100Not SpecifiedNot Specified
ESI Positive (derivatized)[2][3]328.2 → 90.9100100 - 30000~93.7
ESI Positive[7]313.30 → 245.40304.356304.356 - 50807.337Not Specified
ESI Positive[5]Not Specified100100 - 20000Not Specified

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is based on the methodology described by K. P. R. Chowdary et al. and is suitable for achieving good recovery of this compound from a plasma matrix.[8]

  • Sample Aliquoting: Pipette 500 µL of plasma into a clean centrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound-d6) and vortex briefly.

  • Extraction: Add 3 mL of a hexane:ethyl acetate (80:20 v/v) mixture.

  • Vortexing: Vortex the tube for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) with Derivatization

This protocol, adapted from Kumar et al., is designed for high sensitivity by incorporating a derivatization step.[2][3]

  • SPE Cartridge Conditioning: Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile.

  • Elution: Elute this compound and the internal standard with 0.5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 50°C.

  • Reconstitution and Derivatization: Reconstitute the residue in 100 µL of methanol. Add an equal volume of 0.7% hydroxylamine and incubate at 50°C for 20 minutes.

  • Reaction Quenching: Add 100 µL of water to stop the derivatization reaction.

  • Vortexing and Transfer: Vortex for 30 seconds and transfer to an HPLC vial.

  • Injection: Inject 10 µL into the UPLC-ESI-MS system.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extract Extraction & Reconstitution cluster_analysis Analysis plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is extraction Add Hexane:Ethyl Acetate (80:20) is->extraction vortex1 Vortex (10 min) extraction->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

experimental_workflow_SPE cluster_spe Solid-Phase Extraction cluster_derivatization Derivatization cluster_analysis Analysis condition Condition SPE Cartridge load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute & Add Hydroxylamine evaporate->reconstitute incubate Incubate (50°C, 20 min) reconstitute->incubate quench Quench Reaction incubate->quench inject Inject into LC-MS/MS quench->inject

Caption: SPE with Derivatization Workflow.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS Parameters start->check_ms Yes check_sample_prep Evaluate Sample Prep check_ms->check_sample_prep check_chromatography Optimize Chromatography check_sample_prep->check_chromatography use_is Use Stable Isotope IS check_sample_prep->use_is derivatize Consider Derivatization check_chromatography->derivatize

Caption: Troubleshooting Logic for Low Sensitivity.

References

Technical Support Center: Bioanalysis of Levonorgestrel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Levonorgestrel (LNG). The focus is on minimizing matrix effects to ensure accurate and reproducible quantification by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound.

Guide 1: Diagnosing and Addressing Ion Suppression

Problem: I suspect ion suppression is affecting my this compound quantification, leading to low signal intensity and poor sensitivity. How can I confirm this and what steps can I take to mitigate it?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2]

Diagnostic Steps:

  • Post-Column Infusion: This is a definitive method to identify regions of ion suppression in your chromatogram.[3]

    • Continuously infuse a standard solution of this compound into the LC flow after the analytical column and before the MS source.

    • Inject a blank, extracted matrix sample.

    • A dip in the baseline signal for this compound indicates a region where matrix components are eluting and causing ion suppression.

  • Post-Extraction Spike Analysis: This method quantifies the extent of the matrix effect.[3][4]

    • Set A: Analyze a pure solution of this compound in the final elution solvent.

    • Set B: Analyze a blank matrix sample that has been taken through the entire extraction process, and then spike this compound into the final extract.

    • A lower peak area in Set B compared to Set A indicates ion suppression. The Matrix Factor (MF) can be calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) . An MF < 1 indicates suppression.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5]

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar interferences like phospholipids, which are a major cause of ion suppression in plasma samples.[6][7] Using a non-polar extraction solvent can selectively isolate this compound.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a sorbent that specifically retains this compound while allowing interfering substances to be washed away.[1][8]

  • Improve Chromatographic Separation: If interfering components cannot be completely removed, adjust your chromatography to separate them from the this compound peak.[9]

    • Modify Mobile Phase Gradient: Adjust the gradient profile to better resolve this compound from early-eluting matrix components.

    • Change Column Chemistry: Consider a different column (e.g., C8 instead of C18) to alter selectivity and improve separation from interfering peaks.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d6, will co-elute with this compound and experience the same degree of ion suppression.[11] This allows for accurate quantification based on the analyte-to-IS ratio, as the SIL-IS compensates for signal variability.

Guide 2: Troubleshooting Poor Peak Shape and Inconsistent Retention Times

Problem: My this compound peak is showing tailing/fronting, is broad, or the retention time is shifting between injections. What are the likely causes and solutions?

Answer:

Poor peak shape and retention time instability can compromise the accuracy and precision of your assay. These issues can stem from the sample matrix, the analytical column, or the LC system itself.

Possible Causes and Solutions:

  • Matrix Overload: Injecting a "dirty" sample can lead to the accumulation of matrix components on the column, affecting peak shape and retention.

    • Solution: Improve your sample clean-up procedure (see Guide 1). Diluting the sample may also help, but ensure the concentration of this compound remains above the lower limit of quantification (LLOQ).

  • Column Contamination or Degradation: Residual matrix components, especially lipids, can build up on the column over time, leading to peak shape issues.[2][7]

    • Solution: Implement a column washing procedure after each batch. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[10]

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for consistent chromatography.

    • Solution: Ensure the mobile phase is correctly prepared and adequately buffered. An acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure this compound is in its protonated form for good retention and ionization in positive ion mode.[1][12]

  • System Issues: Problems such as leaks, pump malfunctions, or insufficient column equilibration can lead to retention time shifts and poor peak shape.[2][13]

    • Solution: Perform regular system maintenance. Ensure the column is properly equilibrated between injections (at least 10 column volumes). Check for pressure fluctuations that might indicate a leak or blockage.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in this compound bioanalysis from plasma?

A1: The primary sources of matrix effects in plasma are endogenous components that are co-extracted with this compound. These include:

  • Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in ESI-MS.[7][14]

  • Salts and Proteins: Although most proteins are removed during initial precipitation steps, residual amounts and various salts can still interfere with ionization.

  • Metabolites: Co-eluting metabolites of this compound or other xenobiotics can also contribute to matrix effects.[5][15]

Q2: Which sample preparation method is better for minimizing matrix effects for this compound: LLE or SPE?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be highly effective in minimizing matrix effects for this compound, and the optimal choice may depend on your specific laboratory workflow and desired throughput.

  • LLE is often simpler and faster, effectively removing phospholipids and other polar interferences. A common approach uses a mixture of hexane and ethyl acetate.[6][16]

  • SPE can provide a cleaner final extract, leading to potentially lower matrix effects and improved sensitivity. However, it requires more extensive method development to optimize the sorbent, wash, and elution steps.[1][8] One study noted that while generic SPE protocols resulted in significant interference and low recovery, an optimized SPE method followed by chemical derivatization greatly enhanced sensitivity.[1]

Q3: Can changing my ionization source help reduce matrix effects?

A3: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5] One study directly comparing the two for this compound analysis found that the APCI source appeared to be slightly less liable to matrix effects than the ESI source.[17][18] However, the same study noted that ESI provided better sensitivity.[17] Therefore, switching to APCI could be a viable strategy if ion suppression is severe and cannot be resolved through sample preparation or chromatography, but a potential loss in sensitivity should be considered.

Q4: My recovery for this compound is low and inconsistent. What should I check?

A4: Low and variable recovery is often related to the sample extraction procedure.

  • Check Extraction Solvent: Ensure the solvent and its volume are appropriate to efficiently extract this compound from the plasma. For LLE, mixtures like hexane:ethyl acetate are commonly used.[6]

  • Optimize pH: The pH of the sample during extraction can influence the extraction efficiency of this compound.

  • Vortexing/Mixing: Ensure adequate mixing during the extraction step to allow for proper partitioning of the analyte into the extraction solvent.

  • Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure you are not losing analyte due to volatility. Also, check that the reconstitution solvent fully dissolves the extracted residue.

Data Presentation

The following tables summarize quantitative data on recovery and matrix effects for this compound from various studies.

Table 1: Comparison of Recovery and Matrix Effect Data from Different Studies

Study ReferenceSample Preparation MethodAnalyte/IS Recovery (%)Matrix Effect Assessment
[15]Liquid-Liquid ExtractionLNG: 85.0%, IS: 82.6%No significant variation in LNG peak area among six plasma lots.
[6]Liquid-Liquid Extraction>90% at three QC levelsMinimal matrix effect found.
[1]Solid-Phase Extraction & DerivatizationLNG: 93.69%, IS: 93.88%Method developed to enhance S/N and attenuate matrix suppression.
[10]Liquid-Liquid ExtractionNot specifiedAverage ion suppression of 66.6% for LNG, but compensated by SIL-IS.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a representative example based on methodologies found in the literature.[6][16]

  • Sample Preparation: To a 500 µL plasma sample, add the internal standard solution (e.g., this compound-d6).

  • Extraction: Add 2.5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate 80:20 v/v).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a representative example based on methodologies found in the literature.[1]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To a 300 µL plasma sample, add 50 µL of internal standard and 300 µL of 0.1% formic acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 0.5 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow LLE_start Plasma Sample + Internal Standard LLE_add_solvent Add Extraction Solvent (e.g., Hexane:Ethyl Acetate) LLE_start->LLE_add_solvent LLE_vortex Vortex & Centrifuge LLE_add_solvent->LLE_vortex LLE_collect Collect Organic Layer LLE_vortex->LLE_collect LLE_evap Evaporate to Dryness LLE_collect->LLE_evap LLE_recon Reconstitute LLE_evap->LLE_recon LLE_inject Inject into LC-MS/MS LLE_recon->LLE_inject SPE_start Plasma Sample + Internal Standard SPE_load Load Sample SPE_start->SPE_load SPE_condition Condition SPE Cartridge SPE_condition->SPE_load SPE_wash Wash Cartridge SPE_load->SPE_wash SPE_elute Elute Analyte SPE_wash->SPE_elute SPE_evap Evaporate to Dryness SPE_elute->SPE_evap SPE_recon Reconstitute SPE_evap->SPE_recon SPE_inject Inject into LC-MS/MS SPE_recon->SPE_inject

Caption: Comparative workflows for LLE and SPE sample preparation.

troubleshooting_matrix_effects start Problem Observed: Inaccurate or Imprecise This compound Results check_suppression Symptom: Low Signal / Poor Sensitivity? start->check_suppression assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) check_suppression->assess_me Yes check_recovery Symptom: Low Analyte Recovery? check_suppression->check_recovery No me_present Matrix Effect Confirmed? assess_me->me_present improve_cleanup Improve Sample Cleanup (Switch LLE/SPE, Optimize Wash) me_present->improve_cleanup Yes optimize_chrom Optimize Chromatography (Change gradient, new column) me_present->optimize_chrom No re_evaluate Re-evaluate Method Performance improve_cleanup->re_evaluate Re-evaluate optimize_chrom->re_evaluate optimize_extraction Optimize Extraction (Solvent, pH, Mixing) check_recovery->optimize_extraction Yes use_sil_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) check_recovery->use_sil_is No / For all cases optimize_extraction->re_evaluate use_sil_is->re_evaluate

Caption: Troubleshooting decision tree for matrix effects.

References

Stability testing of Levonorgestrel in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability testing of Levonorgestrel (LNG) in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound soluble?

A1: this compound is a crystalline solid that is practically insoluble in water.[1] Its solubility is much higher in organic solvents. For optimal dissolution, especially for preparing aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[2] Stock solutions can be prepared in these organic solvents, but it's crucial to purge the solvent with an inert gas before dissolving the compound.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, solid this compound should be stored at -20°C.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[2] Stock solutions made in organic solvents like DMSO, DMF, or ethanol should be purged with an inert gas and stored at -20°C.[2]

Q3: What are the primary factors that can cause this compound to degrade in a solvent system?

A3: this compound is susceptible to degradation under several conditions. The primary factors include:

  • pH: It is sensitive to both acidic and alkaline conditions, leading to hydrolysis.[3][4][5]

  • Oxidation: Oxidative degradation can occur, for instance, in the presence of hydrogen peroxide.[3][5]

  • Light: Although less susceptible to photolytic degradation than to hydrolysis or oxidation, some degradation can occur upon exposure to UV light or direct sunlight.[3]

  • Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of other stress factors like acid, base, or oxidizing agents.[3][6]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4] A typical study involves exposing a solution of this compound to various stress conditions, including acid hydrolysis (e.g., with 1N HCl), base hydrolysis (e.g., with 0.5N NaOH), oxidation (e.g., with 10% H₂O₂), photolytic stress (UV light), and thermal stress (heat).[3][5][7] The extent of degradation is then analyzed using a stability-indicating method like RP-HPLC.[3]

Q5: What kind of analytical method is suitable for stability testing of this compound?

A5: A stability-indicating analytical method is required, which is a validated quantitative method that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable technique for this purpose.[3][5][8] A well-developed RP-HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its stability.[3][5] UV-Visible spectrophotometry can also be used, but it may have limitations in distinguishing the parent drug from its degradants.[4]

Troubleshooting Guides

Issue: Unexpected peaks appear in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Compare the chromatogram of your stressed sample with that of a non-stressed (control) sample. The new peaks are likely degradation products. Forced degradation studies show that this compound degrades significantly under acidic, alkaline, and oxidative conditions.[3][5]

    • Solution: Characterize these new peaks to understand the degradation pathway. Ensure your analytical method is capable of resolving these new peaks from the main this compound peak.

  • Possible Cause 2: Interaction with excipients or container.

    • Troubleshooting Step: If your formulation includes excipients, they might be interacting with this compound under the study conditions. Some excipients can show interactions at elevated temperatures.

    • Solution: Perform compatibility studies with individual excipients to identify any interactions. Also, evaluate the potential for leaching from the container material into your solvent system.

Issue: The concentration of my this compound solution is lower than expected.

  • Possible Cause 1: Incomplete dissolution.

    • Troubleshooting Step: Visually inspect the solution for any undissolved particles. This compound is practically insoluble in water and sparingly soluble in some organic solvents.[1][9]

    • Solution: Ensure you are using an appropriate solvent and concentration. Sonication can aid in dissolution.[10] For aqueous-based systems, first, dissolve the LNG in a small amount of a miscible organic solvent like DMSO before adding the aqueous phase.[2]

  • Possible Cause 2: Adsorption to surfaces.

    • Troubleshooting Step: this compound, being a hydrophobic compound, might adsorb to the surfaces of your storage container or labware, especially if they are made of certain plastics.

    • Solution: Use glass or polypropylene containers where possible. It may be beneficial to pre-rinse containers with the solvent to saturate any potential binding sites.

  • Possible Cause 3: Degradation.

    • Troubleshooting Step: Review your solution preparation and storage conditions. Was the solution exposed to light, extreme pH, or high temperatures for an extended period?

    • Solution: Prepare fresh solutions and protect them from light and temperature extremes. Ensure the pH of your solvent system is within a stable range for this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble[1]
Ethanol~0.2 mg/mL[2][9]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[2][9]
Dimethylformamide (DMF)~5 mg/mL[2][9]
ChloroformSoluble[1]
Methylene ChlorideSparingly Soluble[1]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[2]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersDegradation (%)Reference
Acid Hydrolysis1N HCl at 100°C for 7 hours31.52%[3]
Acid Hydrolysis2N HCl at 60°C for 24 hours~7%[5]
Acid Hydrolysis0.1N HCl at room temp. for 24 hours63.22%[4]
Alkaline Hydrolysis0.5N NaOH at 100°C for 7 hours68.31%[3]
Alkaline Hydrolysis2N NaOH at 60°C for 24 hours~10%[5]
Alkaline Hydrolysis0.1N NaOH at room temp. for 24 hours80.4%[4]
Oxidative10% H₂O₂ at 100°C for 7 hours43.14%[3]
Oxidative30% H₂O₂ at 60°C for 24 hours~3%[5]
Thermal100°C for 7 days (solid state)Minor Degradation[3]
Thermal105°C for 24 hours (solid state)No Degradation[5]
Photolytic (UV Light)UV cabinet for 7 days (solid state)Minor Degradation[3]
Photolytic (Sunlight)Direct sunlight for 7 days (solid state)Minor Degradation[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (crystalline solid)

    • Solvent of choice (e.g., DMSO, DMF, Ethanol)[2]

    • Inert gas (e.g., nitrogen or argon)

    • Volumetric flasks (glass)

    • Analytical balance

    • Sonicator

  • Procedure:

    • Accurately weigh the required amount of this compound solid using an analytical balance.

    • Transfer the solid to a clean, dry glass volumetric flask.

    • Purge the chosen solvent with an inert gas for several minutes to remove dissolved oxygen.

    • Add a portion of the purged solvent to the volumetric flask containing the this compound.

    • Sonicate the flask for a few minutes to aid dissolution.[10]

    • Once the solid is completely dissolved, add the purged solvent up to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed container at -20°C, protected from light.[2]

Protocol 2: General Procedure for a Forced Degradation Study

  • Objective: To investigate the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • pH meter

    • Water bath or oven

    • UV chamber

    • Validated stability-indicating HPLC method

  • Procedure:

    • Control Sample: Dilute the this compound stock solution with the appropriate solvent to a known concentration. This sample is not subjected to any stress.

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an acidic solution (e.g., 2N HCl) and heat in a water bath (e.g., at 60°C for 24 hours).[5] After the specified time, cool the solution and neutralize it with a suitable base (e.g., 2N NaOH).

    • Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of a basic solution (e.g., 2N NaOH) and heat in a water bath (e.g., at 60°C for 24 hours).[5] After the specified time, cool the solution and neutralize it with a suitable acid (e.g., 2N HCl).

    • Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 30% H₂O₂) and keep it at a specific temperature (e.g., 60°C for 24 hours).[5]

    • Thermal Degradation: Place a sample of the this compound solution in an oven at a high temperature (e.g., 105°C for 24 hours).[5]

    • Photolytic Degradation: Expose a sample of the this compound solution to UV light in a photostability chamber.[3] A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all the stressed samples and the control sample using a validated stability-indicating HPLC method. Calculate the percentage of degradation for each condition by comparing the peak area of this compound in the stressed sample to the control sample.

Visualizations

experimental_workflow start Start: Define Stability Study Objectives prep_sol Prepare LNG Stock Solution (e.g., in DMSO) start->prep_sol forced_deg Perform Forced Degradation Studies prep_sol->forced_deg analysis Analyze Samples (Control & Stressed) forced_deg->analysis hplc_dev Develop & Validate Stability-Indicating HPLC Method hplc_dev->analysis data_eval Evaluate Data: - Identify Degradants - Calculate % Degradation analysis->data_eval report Report Findings: - Stability Profile - Degradation Pathways data_eval->report

Caption: Workflow for a this compound stability investigation.

troubleshooting_workflow start Problem: Unexpected Peak in HPLC is_in_blank Is the peak present in the blank (solvent) injection? start->is_in_blank solvent_issue Source is solvent contamination or mobile phase. is_in_blank->solvent_issue Yes is_in_control Is the peak present in the unstressed control sample? is_in_blank->is_in_control No impurity_issue Peak is likely an impurity from the starting material. is_in_control->impurity_issue Yes degradation_product Peak is a degradation product. Characterize the degradant. is_in_control->degradation_product No

Caption: Troubleshooting unexpected peaks in HPLC analysis.

degradation_pathways lng This compound (LNG) hydrolysis Hydrolysis Products lng->hydrolysis  Acidic (H+) or Alkaline (OH-) Conditions oxidation Oxidation Products lng->oxidation  Oxidizing Agents (e.g., H₂O₂) photolysis Photolytic Products (Minor) lng->photolysis  UV Light or Sunlight

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Optimizing Derivatization of Levonorgestrel for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Levonorgestrel (LNG) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other steroid hormones, has low volatility due to the presence of polar functional groups (a hydroxyl and a ketone group).[1] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This process is crucial for successful GC-MS analysis as it improves peak shape, reduces analyte adsorption in the GC system, and enhances detector response.[3] The most common derivatization technique for steroids is silylation, which replaces active hydrogens in hydroxyl and enolizable ketone groups with a trimethylsilyl (TMS) group.[1][2][4]

Q2: What are the most common derivatization reagents for this compound?

A2: For silylation of steroids like this compound, the most commonly used reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6][7] These reagents are highly effective in converting hydroxyl groups to their corresponding TMS ethers. To enhance the reactivity of these reagents, especially for hindered hydroxyl groups or for the derivatization of the ketone group (via enolization), a catalyst such as trimethylchlorosilane (TMCS) is often added to the reaction mixture.[3][8][9]

Q3: What are the expected derivatives of this compound after silylation?

A3: this compound has one hydroxyl group and one ketone group. The primary and most easily formed derivative is the mono-TMS ether at the hydroxyl position. Under more forcing conditions or with the use of a catalyst, the ketone group can undergo enolization and subsequent silylation to form a di-TMS derivative (enol ether). The formation of multiple derivatives is a possibility and needs to be controlled for quantitative analysis.[1][7][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound for GC-MS analysis.

Issue 1: Incomplete Derivatization (Low Peak Area or Presence of Tailing Peaks)

Possible Causes:

  • Presence of Moisture: Water in the sample or solvent will preferentially react with the silylating reagent, reducing its availability for derivatizing this compound and can also hydrolyze the formed TMS derivatives.[3]

  • Insufficient Reagent: The amount of derivatizing reagent may not be sufficient to completely derivatize the analyte, especially in complex matrices.

  • Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion.

  • Steric Hindrance: The hydroxyl group in this compound might be sterically hindered, requiring more reactive reagents or catalysts.

Solutions:

  • Ensure Anhydrous Conditions: Dry the sample extract completely under a stream of nitrogen before adding the derivatization reagent. Use anhydrous solvents for sample reconstitution.[3]

  • Optimize Reagent Concentration: Increase the volume of the derivatizing reagent. A common starting point is a 1:1 or 2:1 ratio of reagent to solvent.

  • Optimize Reaction Time and Temperature: Increase the reaction time (e.g., from 30 minutes to 60 minutes) and/or the temperature (e.g., from 60 °C to 75 °C). However, be aware that excessive temperature can sometimes lead to degradation or the formation of byproducts.[9]

  • Use a Catalyst: Add a small percentage of a catalyst like TMCS (e.g., BSTFA + 1% TMCS) to increase the reactivity of the silylating agent.[3][8][9]

  • Consider a More Powerful Reagent: If incomplete derivatization persists, consider using a more powerful silylating reagent like MSTFA.[6]

Issue 2: Formation of Multiple Derivative Peaks

Possible Causes:

  • Partial Derivatization: As mentioned above, this can lead to a peak for the underivatized analyte and one or more derivatized peaks.

  • Formation of Enol Ethers: The ketone group on this compound can form two different silyl enol ethers, leading to isomeric products and multiple peaks.[1]

  • Side Reactions: The derivatization reagent might react with other components in the sample matrix.

Solutions:

  • Optimize Reaction Conditions to Favor a Single Product: For quantitative analysis, it is ideal to have a single, stable derivative. If the mono-TMS ether is the target, use milder conditions (e.g., lower temperature, shorter time, no catalyst). To drive the reaction to a single, fully derivatized product (di-TMS), use more forcing conditions (e.g., higher temperature, longer time, and a catalyst).[9]

  • Method Validation: Ensure that the formation of derivatives is reproducible and that the chosen peak for quantification is well-resolved and consistent across standards and samples.

  • Sample Cleanup: Improve the sample cleanup procedure to remove interfering matrix components before derivatization.

Issue 3: Poor Reproducibility

Possible Causes:

  • Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can lead to variability in the extent of derivatization.

  • Sample Matrix Effects: The presence of interfering compounds in the sample matrix can affect the derivatization efficiency.[5]

  • Degradation of Derivatives: TMS derivatives can be sensitive to moisture and may degrade over time if not analyzed promptly.

Solutions:

  • Standardize the Protocol: Strictly adhere to the validated protocol for all samples and standards. Use a heating block for consistent temperature control.[3]

  • Use an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog of this compound) early in the sample preparation process to correct for variations in extraction and derivatization efficiency.

  • Analyze Samples Promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, ensure the vials are tightly capped and stored at a low temperature.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • Dried this compound extract or standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the this compound sample is completely dry. Reconstitute the dried extract in 50 µL of anhydrous solvent.

  • Add 50 µL of BSTFA + 1% TMCS to the reaction vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 60 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Data Presentation

Table 1: Comparison of Derivatization Conditions for this compound

ParameterCondition 1Condition 2Condition 3
Reagent BSTFABSTFA + 1% TMCSMSTFA
Solvent PyridineAcetonitrileEthyl Acetate
Temperature 60 °C70 °C75 °C
Time 30 min60 min45 min
Relative Peak Area (Mono-TMS) ++++++
Relative Peak Area (Di-TMS) +++++++
Reproducibility (RSD%) < 10%< 5%< 5%

Note: This table presents hypothetical comparative data based on general principles of silylation to illustrate the expected outcomes of varying reaction conditions. Actual results may vary.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis GC-MS Analysis Sample This compound Sample (e.g., in plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Anhydrous Solvent Evaporation->Reconstitution Reagent_Addition Addition of Silylating Reagent (e.g., BSTFA + TMCS) Reconstitution->Reagent_Addition Heating Heating (e.g., 70°C for 60 min) Reagent_Addition->Heating Injection Injection into GC-MS Heating->Injection Analysis Data Acquisition & Analysis Injection->Analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Troubleshooting_Guide cluster_incomplete Incomplete Derivatization cluster_multiple Multiple Peaks cluster_reproducibility Poor Reproducibility Start Problem Encountered Incomplete Low Peak Area/ Tailing Peaks Start->Incomplete Multiple Multiple Derivative Peaks Start->Multiple Reproducibility Poor Reproducibility Start->Reproducibility Cause_Moisture Moisture Present? Incomplete->Cause_Moisture Cause_Reagent Insufficient Reagent? Cause_Moisture->Cause_Reagent No Solution_Dry Ensure Anhydrous Conditions Cause_Moisture->Solution_Dry Yes Cause_Conditions Suboptimal Conditions? Cause_Reagent->Cause_Conditions No Solution_Reagent Increase Reagent Volume/Use Catalyst Cause_Reagent->Solution_Reagent Yes Solution_Conditions Increase Time/ Temperature Cause_Conditions->Solution_Conditions Yes Cause_Partial Partial Derivatization? Multiple->Cause_Partial Cause_Enol Enol Isomers? Cause_Partial->Cause_Enol No Solution_Optimize Optimize Conditions for Single Product Cause_Partial->Solution_Optimize Yes Cause_Enol->Solution_Optimize Yes Solution_Cleanup Improve Sample Cleanup Cause_Enol->Solution_Cleanup If Matrix Effect Cause_Inconsistent Inconsistent Conditions? Reproducibility->Cause_Inconsistent Cause_Degradation Derivative Degradation? Cause_Inconsistent->Cause_Degradation No Solution_Standardize Standardize Protocol/ Use Internal Standard Cause_Inconsistent->Solution_Standardize Yes Solution_Prompt Analyze Promptly Cause_Degradation->Solution_Prompt Yes

Caption: A logical troubleshooting guide for common issues in this compound derivatization.

References

Validation & Comparative

Comparative Analysis of Levonorgestrel and Ulipristal Acetate on Ovulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Levonorgestrel (LNG) and Ulipristal Acetate (UPA) for an audience of researchers, scientists, and drug development professionals. The focus is an objective analysis of their respective impacts on ovulation, supported by experimental data.

Core Mechanisms of Action: A Tale of Two Progesterone Receptor Modulators

Both this compound and Ulipristal Acetate exert their primary contraceptive effects by modulating the progesterone receptor (PR), which plays a critical role in the ovulatory cycle. However, their distinct interactions with this receptor lead to significant differences in their mechanisms and clinical efficacy.

This compound (LNG) is a synthetic progestin that functions as a progesterone receptor agonist.[1][2] Its principal mechanism in emergency contraception is the inhibition or delay of ovulation by preventing the luteinizing hormone (LH) surge.[2][3][4] This surge in LH is the direct trigger for the rupture of the dominant follicle and the release of an oocyte.[3] LNG's effectiveness is highly dependent on the timing of administration and diminishes significantly if given after the LH surge has commenced.[3][5] Evidence suggests that LNG primarily acts by inhibiting or postponing ovulation and does not have a significant effect on implantation once fertilization has occurred.[2][4]

Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) with both antagonistic and partial agonistic effects.[1][3][6] This dual action allows UPA to effectively inhibit or delay ovulation.[6][7] A key advantage of UPA is its ability to delay follicular rupture even when administered shortly before the LH surge, a period when LNG is less effective.[1][5][8] Research indicates that UPA can postpone follicular rupture even when LH levels are already rising.[3][8] Beyond its impact on ovulation, some studies suggest that UPA may also have direct effects on the endometrium, potentially altering its receptivity.[6][9]

Data Presentation: Comparative Efficacy on Ovulation

The timing of administration relative to the LH surge is a critical determinant of the efficacy of both LNG and UPA in preventing ovulation. The following tables summarize quantitative data from comparative studies.

Treatment GroupAdministration TimingPercentage of Cycles with No Follicular Rupture within 5 DaysReference
Ulipristal Acetate (30 mg) Before LH Surge100%[5]
During LH Surge (before peak)78.6%[5]
After LH Peak8.3%[10]
This compound (1.5 mg) Before LH Surge25%[5]
During LH Surge (before peak)14%[5][11]
At or after LH PeakIneffective[5]
Placebo Before LH Surge0%[5]
During LH Surge (before peak)10%[5][11]
FeatureUlipristal Acetate (UPA)This compound (LNG)Reference
Median Time to Follicular Rupture 6 days2 days[7][11]
Effective Follicle Size for Inhibition Up to 18 mmUp to 14 mm[5][12]
Efficacy Window Up to 120 hours post-intercourseUp to 72 hours post-intercourse[5][12]

Experimental Protocols

The following is a generalized experimental protocol for assessing the effects of LNG and UPA on ovulation, based on methodologies reported in clinical trials.

Objective: To compare the efficacy of a single oral dose of Ulipristal Acetate (30 mg) and this compound (1.5 mg) in inhibiting or delaying follicular rupture when administered in the late follicular phase.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Selection:

  • Healthy, premenopausal women with a history of regular menstrual cycles (24-34 days).[13]

  • Exclusion criteria include hormonal contraceptive use within the last 3 months, contraindications to the study drugs, and pregnancy.

Methodology:

  • Baseline Monitoring: Participants undergo transvaginal ultrasonography and serum hormone analysis (LH, estradiol, and progesterone) from the mid-follicular phase of their menstrual cycle.

  • Treatment Administration: Once the dominant follicle reaches a diameter of ≥18 mm, participants are randomized to receive a single oral dose of UPA, LNG, or placebo.[11]

  • Post-Treatment Monitoring: Daily transvaginal ultrasonography and serum hormone analysis are continued for 5-7 days post-treatment to monitor for follicular rupture.

  • Primary Outcome: The primary outcome is the incidence of follicular rupture within 5 days of treatment administration.[7] Follicular rupture is confirmed by ultrasound evidence of follicle disappearance or collapse, along with a significant rise in serum progesterone levels.

  • Hormone Analysis: Serum LH levels are used to define the timing of the LH surge. The onset of the LH surge is typically defined as an increase in LH of at least 40% from the previous day and exceeding a baseline threshold (e.g., >6 IU/L).[7][10] The LH peak is defined as an LH value ≥15.6 IU/L.[7][10]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in ovulation and the experimental workflow for comparing LNG and UPA.

Ovulation_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH AnteriorPituitary Anterior Pituitary GnRH->AnteriorPituitary + LH LH AnteriorPituitary->LH FSH FSH AnteriorPituitary->FSH LHSurge LH Surge AnteriorPituitary->LHSurge Ovary Ovary LH->Ovary + FSH->Ovary + Follicle Dominant Follicle Estradiol Estradiol Follicle->Estradiol produces Ovulation Ovulation Follicle->Ovulation Estradiol->AnteriorPituitary - (low levels) + (high levels) Progesterone Progesterone LHSurge->Follicle triggers rupture

Caption: Simplified signaling pathway of the normal ovulatory cycle.

Drug_Mechanism_Comparison cluster_LNG This compound (LNG) Action cluster_UPA Ulipristal Acetate (UPA) Action LNG This compound (Progesterone Agonist) LNG_Effect Suppresses GnRH release Inhibits LH Surge (pre-surge only) LNG->LNG_Effect LHSurge LH Surge LNG_Effect->LHSurge BLOCKS UPA Ulipristal Acetate (SPRM) UPA_Effect Inhibits follicular rupture Effective even during LH surge (pre-peak) UPA->UPA_Effect Ovulation Ovulation UPA_Effect->Ovulation BLOCKS LHSurge->Ovulation

Caption: Comparative mechanisms of action of LNG and UPA on ovulation.

Experimental_Workflow Start Participant Screening Baseline Baseline Monitoring (Ultrasound & Hormones) Start->Baseline FollicleDev Dominant Follicle ≥18 mm Baseline->FollicleDev Randomization Randomization FollicleDev->Randomization Yes UPA_Arm Administer Ulipristal Acetate Randomization->UPA_Arm LNG_Arm Administer This compound Randomization->LNG_Arm Placebo_Arm Administer Placebo Randomization->Placebo_Arm PostTreatment Post-Treatment Monitoring (5-7 days) UPA_Arm->PostTreatment LNG_Arm->PostTreatment Placebo_Arm->PostTreatment Analysis Data Analysis (Follicular Rupture Rate) PostTreatment->Analysis

Caption: Experimental workflow for comparing the effects of UPA and LNG.

References

A Comparative Guide to the Validation of Analytical Methods for Levonorgestrel Analysis via RP-HPLC, Adhering to ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of Levonorgestrel, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection and implementation of analytical methods for quality control and stability testing.

Comparison of Validated Chromatographic Conditions

The selection of an appropriate HPLC method is foundational for successful validation. Various methods have been developed, each with specific chromatographic conditions tailored for different applications, such as analysis of bulk drugs, finished products like tablets, or residues from cleaning validation.[1][2][3] A summary of conditions from several validated methods is presented below.

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

Method Reference Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min)
Method A[2][4]Luna C18 (150 x 4.6 mm, 5 µm)Acetonitrile : Water (50:50, v/v)1.0241~8.5
Method B[3]Hypersil ODS C8 (125 x 4.6 mm, 5 µm)Water : Acetonitrile (50:50, v/v)1.3242~4.47
Method C[5]C18 ColumnAcetonitrile : Methanol (60:40)1.2260~3.60
Method D[6]SunFire ODS (150 x 4.6 mm, 5 µm)Acetonitrile : Methanol : Water (60:15:25)1.0230Not Specified
Method E[1]C18 ColumnVarious Ratios Evaluated1.5210Not Specified

ICH Validation Parameters: Protocols and Comparative Data

The validation process ensures that the analytical method is suitable for its intended purpose.[2] The following sections detail the experimental protocols and comparative performance data for key validation parameters as stipulated by ICH guidelines.

The process of validating an analytical method follows a structured, logical sequence to ensure all performance characteristics are thoroughly evaluated before the method is implemented for routine analysis.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Setup cluster_2 Phase 3: Implementation Dev Method Development Opt Method Optimization Dev->Opt Proto Validation Protocol Definition Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob LOD_LOQ LOD & LOQ Rob->LOD_LOQ SS System Suitability Testing LOD_LOQ->SS VM Validated Method Established SS->VM QC Routine QC Analysis VM->QC

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Experimental Protocol: The specificity of the method is established by analyzing a blank solution (diluent), a placebo solution (containing all excipients without the active pharmaceutical ingredient), and a standard solution of this compound. The resulting chromatograms are compared to ensure that there are no interfering peaks from the diluent or excipients at the retention time of this compound.[2] In one study, the blank peak was found at 2.3 min and the placebo peak at 1.8 min, with no interference at the this compound retention time of approximately 8.5 min.[2]

Experimental Protocol: Linearity is assessed by preparing and analyzing a series of at least five standard solutions of this compound at different concentrations.[5] A calibration curve is then generated by plotting the peak area response against the corresponding concentration.[5] The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the regression line.

Experimental Protocol: Accuracy is determined through recovery studies by spiking a placebo mixture with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2][5] Triplicate samples are prepared for each level. The percentage recovery is then calculated by comparing the amount of this compound found by the method to the known amount added. The acceptance criterion for recovery is typically within 98-102%.[5]

Experimental Protocol: Precision is evaluated at two levels:

  • Repeatability (Intra-day Precision): A minimum of six replicate injections of the standard solution at 100% of the test concentration are made during the same day, and the Relative Standard Deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on different days, by different analysts, or using different equipment to assess the method's reproducibility. The %RSD is calculated for the combined results. An acceptance limit of %RSD < 2% is generally considered acceptable.[2][5]

Experimental Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]

Experimental Protocol: The robustness of the method is evaluated by deliberately introducing small variations in method parameters and observing the effect on the results. Parameters to vary include the flow rate of the mobile phase (e.g., ±0.2 mL/min), the composition of the mobile phase (e.g., ±2%), and the column temperature. The system suitability parameters, such as peak tailing and theoretical plates, are monitored to ensure they remain within acceptable limits.[1]

Summary of Validation Data from Comparative Methods

The performance of different validated RP-HPLC methods for this compound analysis is summarized below, demonstrating their suitability for quality control applications.

Table 2: Summary of Validation Parameters for Different HPLC Methods

Validation Parameter Method A[2][4] Method C[5] Method D[6] Method E (High Sensitivity)[7]
Linearity Range (µg/mL) 2.6 – 15.620 – 1001 – 700.005 - 25
Correlation Coefficient r = 0.9999r = 0.999r² = 0.997r² = 1.0
Accuracy (% Recovery) 99.78 – 100.098 – 102101.78102.2 - 104.9
Precision (% RSD) < 2.0< 2.0 (Intra & Inter-day)Intra-day: 5.64, Inter-day: 2.28Not Specified
LOD (µg/mL) Not SpecifiedNot Specified0.840.001
LOQ (µg/mL) Not SpecifiedNot Specified2.790.005

References

A Head-to-Head Battle: Cross-Validation of Levonorgestrel Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial task of accurately quantifying Levonorgestrel (LNG), the choice of analytical method is paramount. This guide provides a comprehensive cross-validation comparison between the two most common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods offer viable solutions, their inherent principles lead to significant differences in specificity, sensitivity, and susceptibility to interference.

Methodological Showdown: ELISA vs. LC-MS/MS

The fundamental difference between ELISA and LC-MS/MS lies in their detection principles. ELISA relies on the specific binding of an antibody to the target antigen (this compound), with a subsequent enzymatic reaction producing a measurable signal. In contrast, LC-MS/MS is a physical method that separates molecules based on their physicochemical properties followed by detection based on their unique mass-to-charge ratio.

Experimental Protocols

To understand the strengths and weaknesses of each method, a detailed look at their typical experimental workflows is essential.

This compound ELISA Protocol (Competitive Assay)

A common format for small molecule quantification like this compound is the competitive ELISA. In this setup, LNG in the sample competes with a labeled LNG conjugate for a limited number of antibody binding sites.

cluster_ELISA This compound ELISA Workflow plate Plate coated with anti-LNG antibody sample Add standards and samples containing LNG plate->sample 1. conjugate Add LNG-HRP conjugate sample->conjugate 2. incubation1 Incubate to allow competition conjugate->incubation1 3. wash1 Wash to remove unbound reagents incubation1->wash1 4. substrate Add TMB substrate wash1->substrate 5. incubation2 Incubate for color development substrate->incubation2 6. stop Add stop solution incubation2->stop 7. read Read absorbance at 450 nm stop->read 8.

Figure 1: Workflow of a competitive this compound ELISA.

This compound LC-MS/MS Protocol

The LC-MS/MS workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

cluster_LCMS This compound LC-MS/MS Workflow extraction Sample Preparation (e.g., LLE or SPE) lc Liquid Chromatography Separation extraction->lc 1. ionization Ionization (e.g., ESI or APCI) lc->ionization 2. ms1 Mass Analyzer 1 (Q1): Precursor Ion Selection ionization->ms1 3. cid Collision Cell (Q2): Fragmentation ms1->cid 4. ms2 Mass Analyzer 2 (Q3): Product Ion Selection cid->ms2 5. detector Detector ms2->detector 6. data Data Acquisition and Analysis detector->data 7.

Figure 2: Workflow of a typical this compound LC-MS/MS analysis.

Performance Characteristics: A Comparative Analysis

The performance of an analytical method is defined by several key parameters. The following tables summarize these characteristics for both this compound ELISA and LC-MS/MS based on data from various commercial kits and published validation studies.

Table 1: General Performance Comparison

FeatureThis compound ELISAThis compound LC-MS/MS
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio
Specificity Can be affected by cross-reactivity with structurally similar molecules.High, based on specific precursor and product ion transitions.
Throughput High (typically 96-well plate format)Lower, sequential sample analysis.
Cost per Sample Generally lower.Higher, due to instrumentation and reagent costs.
Matrix Effects Can be significant and require careful validation.Can be minimized with appropriate sample preparation and internal standards.

Table 2: Quantitative Performance Comparison

ParameterThis compound ELISAThis compound LC-MS/MS
Linearity Range Typically 0.1 to 100 ng/mLWide and tunable, e.g., 0.05 to 100 ng/mL.[1]
Lower Limit of Quantification (LLOQ) ~0.1 to 1 ng/mLAs low as 0.05 ng/mL.[1]
Intra-assay Precision (%CV) < 10%< 15%
Inter-assay Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%

Discussion and Key Considerations

Specificity: The most significant advantage of LC-MS/MS over ELISA is its superior specificity. Immunoassays are susceptible to cross-reactivity from other structurally related steroids or metabolites, which can lead to an overestimation of this compound concentrations.[2] This is particularly critical when analyzing complex biological matrices. LC-MS/MS, with its ability to select for a specific precursor ion and its characteristic product ions, provides a much higher degree of confidence in the identity of the analyte being measured.

Sensitivity: While both methods can achieve high sensitivity, state-of-the-art LC-MS/MS instruments can often detect lower concentrations of this compound than commercially available ELISA kits. The LLOQ for LC-MS/MS methods can be in the low picogram per milliliter range, which is advantageous for studies with limited sample volume or low expected concentrations.[3]

Throughput and Cost: ELISA generally offers higher throughput and lower cost per sample, making it a suitable choice for large-scale screening studies where high precision is not the primary objective. The ability to process a 96-well plate simultaneously is a major advantage in this context. Conversely, LC-MS/MS has a lower throughput due to the sequential nature of chromatographic runs and higher operational costs.

Matrix Effects: Both methods can be influenced by matrix effects, where components of the biological sample interfere with the assay. In ELISA, this can manifest as non-specific binding or inhibition of the enzymatic reaction. In LC-MS/MS, matrix components can cause ion suppression or enhancement in the mass spectrometer. However, the use of stable isotope-labeled internal standards in LC-MS/MS can effectively compensate for these effects, leading to more accurate and precise results.

Conclusion

The choice between this compound ELISA and LC-MS/MS depends heavily on the specific requirements of the study.

  • This compound ELISA is a cost-effective and high-throughput method suitable for routine analysis and large-scale screening where the potential for cross-reactivity is understood and deemed acceptable.

  • This compound LC-MS/MS is the gold standard for accurate and specific quantification of this compound. Its high specificity and sensitivity make it the preferred method for clinical trials, pharmacokinetic studies, and any research where definitive and reliable data is paramount.

For a comprehensive understanding of this compound's behavior in a biological system, cross-validation of a limited number of samples with both methods is highly recommended. This approach allows researchers to leverage the high-throughput capabilities of ELISA for initial screening while confirming the accuracy of the results with the specificity of LC-MS/MS.

References

A Comparative Analysis of Gene Expression Changes Induced by Different Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression changes induced by various progestins, both natural and synthetic. The information presented is curated from peer-reviewed scientific literature to assist researchers in understanding the diverse biological effects of these compounds and to provide a foundation for future studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways.

Introduction

Progestins are a class of steroid hormones that bind to and activate the progesterone receptor (PR). They encompass natural progesterone (P4) and a wide range of synthetic compounds. While all progestins share the ability to activate PR, their chemical structures, binding affinities for other steroid receptors, and metabolic pathways can lead to distinct gene expression profiles and, consequently, different physiological and pathological effects.[1] This guide explores these differences, providing a valuable resource for studies in reproductive biology, oncology, and endocrinology.

Comparative Gene Expression Data

The following tables summarize the differential effects of various progestins on gene expression in different cellular contexts. The data highlights how the choice of progestin can significantly impact transcriptional outcomes.

Table 1: Differential Gene Regulation by Progestins in Human Endometrial Stromal Fibroblasts (eSF)

This table is a summary of findings from a study comparing progesterone (P4), medroxyprogesterone acetate (MPA), levonorgestrel (LNG), and norethindrone acetate (NETA) in eSF.[2]

GeneProgesterone (P4)Medroxyprogesterone Acetate (MPA)This compound (LNG)Norethindrone Acetate (NETA)
CCL2
Genes involved in angiogenesis Uniquely Affected---
Genes involved in cell migration -Uniquely Affected--
Genes involved in cell death/necrosis --Uniquely Affected-
Estradiol (E2) Influence Significant modulation of gene expressionSignificant modulation of gene expressionModest modulation of gene expressionModest modulation of gene expression

Arrow denotes up (↑) or down (↓) regulation. "-" indicates no unique or significant effect reported in the comparative context.

Table 2: Comparative Effects of Progestogens on Breast Cancer Cell Lines

This table summarizes the proliferative versus apoptotic effects of different progestogens on breast cancer cells, which are driven by underlying changes in gene expression.[3]

ProgestogenEffect on Proliferation (alone or with E2)Effect on Apoptosis (alone or with E2)
Medroxyprogesterone Acetate (MPA) Stimulates-
Norethisterone Acetate (NETA) Stimulates-
Dienogest Stimulates-
Dydrogesterone (DHD) -Induces
Tibolone -Induces
Progesterone (Prog) -Induces
Table 3: Gene Expression Changes in a Human Embryoid Body Model

This table shows the differential effects of natural progesterone (P4) and medroxyprogesterone acetate (MPA) on the expression of genes representing the three germ layers.[4][5]

GeneProgesterone (P4)Medroxyprogesterone Acetate (MPA)
HNF-3β (Endoderm) No significant change
HNF-4α (Endoderm) No significant change
Brachyury (Mesoderm) No significant change
Nestin (Ectoderm) No significant change

Arrow denotes down (↓) regulation.

Signaling Pathways of Progestin Action

Progestins regulate gene expression through both classical and non-classical signaling pathways. The classical pathway involves the binding of the progestin to the nuclear progesterone receptor (PR), which then acts as a transcription factor.[6] Non-classical pathways involve rapid, membrane-initiated signaling cascades that can also modulate gene transcription.[7]

Progestin_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin mPR Membrane PR Progestin->mPR Non-Classical Pathway nPR Nuclear PR (inactive) Progestin->nPR Classical Pathway Src c-Src mPR->Src nPR_active Nuclear PR (active) nPR->nPR_active PRE PRE nPR_active->PRE MAPK MAPK Src->MAPK MAPK->nPR_active Phosphorylation OtherTF Other TFs (e.g., SP1, AP1) MAPK->OtherTF GeneExpression Target Gene Expression PRE->GeneExpression OtherTF->GeneExpression

Caption: Progestin signaling pathways leading to gene expression.

Experimental Protocols

Detailed and reproducible experimental design is crucial for studying gene expression.[8] The following are generalized protocols for key experiments cited in the literature.

Cell Culture and Hormone Treatment
  • Cell Lines: T47D (PR-positive breast cancer cell line) or primary human endometrial stromal fibroblasts (eSF) are commonly used.[2][9]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS). Before hormone treatment, cells are often cultured in phenol red-free media with charcoal-stripped FBS to reduce background hormonal effects.[2]

  • Hormone Treatment: Cells are treated with vehicle control (e.g., ethanol) or various progestins (e.g., Progesterone, MPA, LNG, NETA) at specified concentrations (e.g., 10⁻⁷ M).[4][5] For studies involving estrogen, cells may be co-treated with estradiol (E2).[2] The duration of treatment can range from hours to days depending on the experimental endpoint.[10]

RNA Extraction and Gene Expression Analysis (qRT-PCR)

This protocol outlines a typical workflow for analyzing the expression of specific genes.

qRT_PCR_Workflow A Hormone-Treated Cells B Total RNA Extraction A->B C RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) B->C D Reverse Transcription (cDNA Synthesis) C->D E Quantitative PCR (qPCR) with Gene-Specific Primers D->E F Data Analysis (Relative Quantification, e.g., ΔΔCt method) E->F

Caption: Experimental workflow for qRT-PCR analysis.

  • RNA Isolation: Total RNA is extracted from hormone-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR): qPCR is performed using a qPCR instrument, a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and primers specific for the target genes and a reference (housekeeping) gene.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Global Gene Expression Analysis (RNA-Sequencing)

For a comprehensive view of transcriptional changes, RNA-sequencing (RNA-seq) is often employed.[10]

RNA_Seq_Workflow A Total RNA Extraction & QC B mRNA Enrichment / rRNA Depletion A->B C Library Preparation (Fragmentation, cDNA synthesis, Adapter Ligation) B->C D Library QC & Quantification C->D E High-Throughput Sequencing (e.g., Illumina) D->E F Bioinformatics Analysis (Read Alignment, Differential Expression, Pathway Analysis) E->F

Caption: High-level workflow for RNA-sequencing.

  • RNA Isolation and QC: As described for qRT-PCR.

  • Library Preparation:

    • mRNA is typically enriched using oligo(dT) magnetic beads.

    • The enriched mRNA is fragmented.

    • First and second-strand cDNA are synthesized.

    • The ends of the cDNA fragments are repaired, and 'A' bases are added.

    • Sequencing adapters are ligated to the fragments.

    • The library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Sequencing reads are aligned to a reference genome.

    • Gene expression levels are quantified.

    • Differential gene expression analysis is performed between different treatment groups.

    • Pathway and gene ontology analyses are conducted to identify biological processes affected by the treatments.

Conclusion

The choice of progestin in research and clinical settings has profound implications due to the differential gene expression profiles they induce. Progestins structurally similar to progesterone (e.g., MPA) and those derived from testosterone (e.g., LNG, NETA) can elicit distinct transcriptional signatures.[2] Furthermore, the cellular context, such as the presence of estrogen, can further modify these responses.[2] The data and protocols presented in this guide offer a foundational resource for designing and interpreting studies on the effects of progestins on gene expression, ultimately contributing to a better understanding of their diverse biological roles and the development of more targeted therapeutic strategies.

References

A Head-to-Head Comparison of Levonorgestrel and Mifepristone's Effect on the Endometrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endometrial effects of Levonorgestrel, a progestin, and Mifepristone, a progesterone receptor antagonist. The following sections detail their mechanisms of action, present quantitative data from comparative studies, and outline the experimental protocols used to generate this data.

Mechanisms of Action: A Tale of Two Progesterone Receptor Modulators

This compound and Mifepristone both interact with the progesterone receptor, but with opposing effects that lead to distinct changes in the endometrial lining.

This compound , a synthetic progestogen, acts as an agonist of the progesterone receptor.[1] Its effects on the endometrium are primarily characterized by:

  • Inhibition of Ovulation: When administered as an emergency contraceptive, its main mechanism is to prevent or delay ovulation.[2]

  • Endometrial Thinning and Glandular Atrophy: With long-term use, such as in an intrauterine system (IUS), it leads to a thin, inactive endometrium.

  • Stromal Decidualization: It promotes the transformation of endometrial stromal cells into decidual cells, a process crucial for pregnancy but which, in a non-pregnant state, contributes to an unreceptive endometrium.

  • Thickening of Cervical Mucus: This creates a barrier to sperm penetration.[1]

Mifepristone , on the other hand, is a potent progesterone receptor antagonist. It competitively blocks progesterone from binding to its receptor, leading to:

  • Inhibition of Progesterone-Mediated Signaling: This blockade prevents the endometrium from transitioning from the proliferative to the secretory phase.[3]

  • Endometrial Decidual Degeneration: By blocking progesterone's effects, mifepristone leads to the breakdown of the decidualized endometrium.[1]

  • Cervical Softening and Dilation: This is a key effect when used for medical abortion.[1]

  • Increased Myometrial Sensitivity to Prostaglandins: This enhances uterine contractility.[1]

The distinct mechanisms of these two compounds result in significantly different impacts on endometrial receptivity and morphology.

Quantitative Data Presentation

The following tables summarize quantitative data from head-to-head studies comparing the effects of this compound and Mifepristone on the endometrium.

Table 1: Effect on Endometrial Gene Expression

This table presents data from a microarray analysis of endometrial biopsies taken during the receptive period of the menstrual cycle, 6 days after administration of either this compound (1.5 mg) or Mifepristone (50 mg) at the time of follicle rupture.[4]

Gene Bio-functionThis compound (LNG)Mifepristone (MFP)
Embryo Implantation ActivatedInhibited
Decidualization ActivatedInhibited
Number of Differentially Expressed Genes (vs. Control) 1223 (599 up-regulated, 624 down-regulated)2334 (1051 up-regulated, 1283 down-regulated)

Data sourced from Barrios-Hernández et al. (2020).[4]

Table 2: Effect on Endometrial Receptivity Markers in a 3D Cell Culture Model

This table summarizes the effects of this compound and Mifepristone on the expression of key endometrial receptivity markers in a three-dimensional in-vitro model of the human endometrium.[5]

Endometrial Receptivity MarkerThis compound EffectMifepristone Effect
Epithelial Estrogen Receptor-beta No EffectUp-regulated
Epithelial Progesterone Receptor-B No EffectUp-regulated
Stromal Vascular Endothelial Growth Factor (VEGF) No EffectDown-regulated
Epithelial MUC1 No EffectDown-regulated
Epithelial Integrin alpha(V)beta(3) No EffectDown-regulated

Data sourced from Meng et al. (2009).[5]

Table 3: Effect on Human Blastocyst Attachment in an In-Vitro 3D Endometrial Cell Culture Model

This table shows the outcomes of a study investigating the attachment of human blastocysts to a 3D endometrial cell culture model in the presence of this compound or Mifepristone.[1][6]

Treatment GroupNumber of Embryos Attached / Total EmbryosAttachment RateP-value (vs. Control)
Control 10 / 1758.8%-
This compound 6 / 1442.9%Not Significant
Mifepristone 0 / 150%< 0.01

Data sourced from Lalitkumar et al. (2007).[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microarray Analysis of Endometrial Gene Expression
  • Study Design: Ten ovulatory women were studied for two consecutive menstrual cycles. The first cycle served as a control, and in the second, they were randomly assigned to receive a single dose of either 1.5 mg this compound (n=5) or 50 mg Mifepristone (n=5) on the day of follicle rupture, as confirmed by ultrasound.[4]

  • Sample Collection: Endometrial biopsies were obtained 6 days after drug administration.[4]

  • RNA Extraction and Microarray: Total RNA was extracted from the endometrial tissue. The quality and quantity of RNA were assessed, and it was then used for microarray analysis to determine gene expression profiles.

  • Data Analysis: Genomic functional analysis was performed to identify the biological functions and pathways affected by each treatment compared to the control cycle.[4]

3D Human Endometrial Cell Culture Model
  • Cell Source: Timed endometrial biopsies were obtained from twelve fertile donors.[5]

  • 3D Culture Establishment: Stromal and epithelial cells were isolated from the biopsies and co-cultured in a three-dimensional construct to mimic the in-vivo endometrial environment.[5]

  • Drug Treatment: The 3D cultures were treated with either this compound or Mifepristone.[5]

  • Immunohistochemistry: After treatment, the expression of various endometrial receptivity markers (Estrogen Receptor-alpha, Estrogen Receptor-beta, Progesterone Receptors, VEGF, Leukemia Inhibitory Factor, Interleukin-1 beta, Cyclooxygenase-2, MUC1, and Integrin alpha(V)beta(3)) was assessed by immunohistochemistry.[5]

In-Vitro Blastocyst Attachment Assay
  • 3D Endometrial Construct: A three-dimensional endometrial cell culture model was established using early luteal phase human endometrial stromal and epithelial cells.[1][6]

  • Treatment Groups: The endometrial constructs were divided into three groups: control, this compound-treated, and Mifepristone-treated.[1][6]

  • Blastocyst Co-culture: Human blastocysts were co-cultured with the endometrial constructs in each treatment group.[1][6]

  • Attachment Assessment: The attachment of the blastocysts to the endometrial constructs was observed and quantified. Successful attachment was confirmed by the positive expression of cytokeratin 7 at the attachment site.[1][6]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows described.

cluster_LNG This compound (LNG) Signaling cluster_MFP Mifepristone (MFP) Signaling LNG This compound PR_LNG Progesterone Receptor (PR) LNG->PR_LNG Agonist Binding Endometrium_LNG Endometrial Effects PR_LNG->Endometrium_LNG Activation Thinning Endometrial Thinning & Glandular Atrophy Endometrium_LNG->Thinning Induces Decidualization Stromal Decidualization Endometrium_LNG->Decidualization Promotes MFP Mifepristone PR_MFP Progesterone Receptor (PR) MFP->PR_MFP Antagonist Binding (Blocks Progesterone) Endometrium_MFP Endometrial Effects PR_MFP->Endometrium_MFP Inhibition of Signaling Progesterone Progesterone Progesterone->PR_MFP Breakdown Decidual Breakdown & Prevents Secretory Transformation Endometrium_MFP->Breakdown Induces

Caption: Comparative Signaling Pathways of this compound and Mifepristone.

cluster_in_vivo In-Vivo Study Workflow cluster_in_vitro In-Vitro 3D Model Workflow Patient Ovulatory Women Volunteers Randomization Randomization Patient->Randomization LNG_group This compound (1.5 mg) Randomization->LNG_group MFP_group Mifepristone (50 mg) Randomization->MFP_group Biopsy Endometrial Biopsy (Day 6 post-treatment) LNG_group->Biopsy MFP_group->Biopsy Analysis Microarray Analysis Biopsy->Analysis Biopsy_vitro Endometrial Biopsy from Donors Cell_isolation Isolate Stromal & Epithelial Cells Biopsy_vitro->Cell_isolation Culture Establish 3D Co-culture Cell_isolation->Culture Treatment Treat with LNG, MFP, or Control Culture->Treatment Assay Immunohistochemistry or Blastocyst Attachment Assay Treatment->Assay

Caption: Experimental Workflows for Endometrial Effect Analysis.

Conclusion

This compound and Mifepristone exert profoundly different effects on the endometrium, driven by their opposing actions on the progesterone receptor. While this compound generally promotes a non-receptive but stable endometrial state, Mifepristone actively disrupts endometrial integrity and receptivity. The provided quantitative data and experimental outlines offer a foundational understanding for researchers and drug development professionals working in the field of reproductive health and hormonal therapies. Further research into the detailed molecular pathways affected by these compounds will continue to refine our understanding and guide the development of new therapeutic strategies.

References

A Comparative Analysis of the Progesterone Receptor Binding Affinities of Levonorgestrel and Other Synthetic Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic progestins and the progesterone receptor (PR) is paramount for the development of targeted and effective therapeutics. This guide provides a comparative analysis of the binding affinities of Levonorgestrel and other prominent synthetic progestins, supported by experimental data and detailed methodologies.

Relative Binding Affinities of Synthetic Progestins to the Progesterone Receptor

The binding affinity of a synthetic progestin to the progesterone receptor is a key determinant of its biological activity. This affinity is often expressed as a relative binding affinity (RBA), comparing the progestin's affinity to that of a reference compound, typically progesterone or a high-affinity synthetic progestin like ORG 2058. The following table summarizes the relative binding affinities of this compound and other commonly used synthetic progestins for the progesterone receptor, compiled from various in vitro studies.

CompoundRelative Binding Affinity (RBA) (%) Progesterone = 100%Relative Binding Affinity (RBA) (%) ORG 2058 = 100%
This compound 158110
Norethindrone100-
Drospirenone99-
Medroxyprogesterone Acetate78-
Desogestrel (active metabolite: Etonogestrel/3-keto-desogestrel)150-300-
Gestodene190-
Norgestimate (active metabolite: 17-deacetylnorgestimate)100-
Cyproterone Acetate41-

Note: RBA values can vary between studies due to different experimental conditions, such as the source of the receptor (e.g., human uterine cytosol, recombinant receptor), the radioligand used, and incubation conditions. The data presented here is a representative compilation.

Experimental Protocols: Competitive Binding Assay

The determination of relative binding affinities is predominantly achieved through competitive binding assays. These assays measure the ability of a test compound (unlabeled progestin) to compete with a radiolabeled or fluorescently labeled ligand for binding to the progesterone receptor. Below is a detailed methodology for a typical competitive radioligand binding assay.

Materials and Reagents:
  • Progesterone Receptor Source: Cytosol from target tissues (e.g., human uterus, MCF-7 breast cancer cells) or purified recombinant human progesterone receptor.

  • Radioligand: [³H]-ORG 2058 or [³H]-Progesterone at a concentration typically near its dissociation constant (Kd).

  • Unlabeled Progestins: this compound and other synthetic progestins of interest, dissolved in an appropriate solvent (e.g., ethanol, DMSO).

  • Assay Buffer: Tris-HCl buffer containing EDTA, molybdate, and dithiothreitol (DTT) to stabilize the receptor.

  • Dextran-Coated Charcoal (DCC): A suspension of activated charcoal and dextran used to separate free radioligand from receptor-bound radioligand.

  • Scintillation Cocktail and Scintillation Counter: For quantifying the radioactivity of the receptor-bound ligand.

Procedure:
  • Receptor Preparation: Prepare cytosol from the chosen tissue or cell line by homogenization and ultracentrifugation to isolate the soluble protein fraction containing the progesterone receptors.

  • Competitive Binding Incubation: In assay tubes, combine the receptor preparation with a fixed concentration of the radioligand.

  • Add increasing concentrations of the unlabeled test progestins (competitors) or the reference compound (unlabeled progesterone or ORG 2058) to the tubes. Include a control tube with only the radioligand and receptor (total binding) and a tube with a large excess of unlabeled progestin to determine non-specific binding.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 16-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand, while the larger receptor-bound radioligand remains in the supernatant.

  • Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.

  • Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the relative binding affinity (RBA) using the following formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100

Progesterone Receptor Signaling Pathway

Upon binding of a progestin, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Progesterone_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Synthetic Progestin (e.g., this compound) PR_HSP Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex Progestin->PR_HSP Binding PR_dimer Activated PR Dimer PR_HSP->PR_dimer Conformational Change & HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Translocation & Binding to PRE Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps involved in a typical competitive binding assay to determine the relative binding affinities of synthetic progestins.

Experimental_Workflow Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Progesterone Receptor Source (e.g., Cytosol) Incubation Incubate Receptor, Radioligand, & Competitors Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand & Unlabeled Competitors Ligand_Prep->Incubation Separation Separate Bound & Free Ligand (Dextran-Coated Charcoal) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Curve_Gen Generate Competition Curves Quantification->Curve_Gen IC50_Calc Calculate IC50 Values Curve_Gen->IC50_Calc RBA_Calc Calculate Relative Binding Affinity (RBA) IC50_Calc->RBA_Calc

Caption: Competitive Binding Assay Workflow.

A Comparative Analysis of Levonorgestrel-Releasing Intrauterine Systems for Contraceptive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of various Levonorgestrel-releasing intrauterine systems (LNG-IUS), supported by experimental data and detailed methodologies.

This guide provides an objective comparison of different this compound-releasing intrauterine systems (LNG-IUS), a widely utilized long-acting reversible contraceptive method. The comparative efficacy is evaluated based on key performance indicators including contraceptive effectiveness, menstrual bleeding patterns, expulsion rates, and user satisfaction. This analysis is supported by data from pivotal clinical trials and offers insights into the experimental protocols employed. Furthermore, a visualization of the primary signaling pathway involved in the mechanism of action of this compound in the endometrium is provided.

Contraceptive Efficacy

The primary measure of contraceptive efficacy is the Pearl Index, which indicates the number of pregnancies per 100 women per year of use.[1] Different LNG-IUS products, varying in size and this compound dosage, demonstrate high efficacy with low Pearl Indices.

Product (this compound Content)Pearl Index (1 Year)Pearl Index (Total Duration of Use)Duration of Use
Mirena (52 mg)0.210.00 (8 years)Up to 8 years
Liletta (52 mg)Not specifiedNot specifiedUp to 8 years
Kyleena (19.5 mg)0.160.29 (5 years)Up to 5 years
Levosert/Benilexa (52 mg)0.150.18 (6 years)Up to 6 years
Skyla (13.5 mg)Not specifiedNot specifiedUp to 3 years

Table 1: Comparative Contraceptive Efficacy (Pearl Index) of Different LNG-IUS.[2][3][4][5]

Menstrual Bleeding Patterns

A significant factor influencing user satisfaction and continuation of LNG-IUS is the alteration in menstrual bleeding patterns. Generally, LNG-IUS users experience a reduction in menstrual blood loss over time, with many achieving amenorrhea (absence of menstruation). Higher dose LNG-IUS are associated with higher rates of amenorrhea.

Bleeding PatternThis compound 52 mg IUSThis compound 19.5 mg IUSThis compound 13.5 mg IUS
Amenorrhea (at 1 year) ~20%~12%~6%
Infrequent Bleeding (at 1 year) 31%26%20%
Irregular Bleeding (at 1 year) 6%17%23%

Table 2: Comparison of Bleeding Patterns at 1 Year of Use for Different LNG-IUS Dosages.[4][6][7]

Expulsion Rates and User Satisfaction

The expulsion rate of LNG-IUS is a critical factor for continued contraceptive protection. Rates can vary based on user characteristics such as age and parity. User satisfaction is a multifactorial outcome influenced by bleeding patterns, side effects, and ease of use.

ParameterFinding
Expulsion Rate Overall expulsion rates for LNG-IUS are low, with some studies reporting rates between 2% and 10% over 5 years.[8][9] Rates may be higher in adolescents and young women.[8]
User Satisfaction High levels of satisfaction are reported, with over 90% of users being satisfied or very satisfied.[10][11][12] Satisfaction is often linked to reduced menstrual bleeding and dysmenorrhea.[11][12]

Table 3: Expulsion Rates and User Satisfaction with LNG-IUS.

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. The methodologies of these trials are crucial for interpreting the findings. Below are summaries of key experimental protocols.

Pivotal Clinical Trial Workflow

G General Workflow of LNG-IUS Clinical Trials cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Data Analysis s1 Participant Recruitment (Healthy, sexually active females) s2 Informed Consent s1->s2 s3 Baseline Assessment (Demographics, Medical History, Physical Exam) s2->s3 i1 Randomization to LNG-IUS Cohort s3->i1 f1 Scheduled Follow-up Visits (e.g., 1, 3, 6, 12 months, then annually) i1->f1 f2 Data Collection: - Contraceptive Efficacy (Pregnancy Tests) - Bleeding Patterns (PBAC) - Expulsion Checks - Adverse Events - User Satisfaction (Questionnaires) f1->f2 a1 Statistical Analysis (Pearl Index, Bleeding Pattern Frequencies, etc.) f2->a1 a2 Reporting of Results a1->a2

General Workflow of LNG-IUS Clinical Trials
Assessment of Menstrual Blood Loss: The Pictorial Blood Loss Assessment Chart (PBAC)

The Pictorial Blood Loss Assessment Chart (PBAC) is a validated, semi-quantitative tool used to assess menstrual blood loss. Participants record the number of sanitary products used and the degree to which they are soiled. Scores are assigned to each, and a total score is calculated, with a score over 100 generally indicating heavy menstrual bleeding.

Assessment of User Satisfaction and Quality of Life: The Menorrhagia Multi-Attribute Scale (MMAS)

The Menorrhagia Multi-Attribute Scale (MMAS) is a validated questionnaire designed to assess the impact of heavy menstrual bleeding on a woman's quality of life across several domains, including practical difficulties, social life, psychological well-being, and physical health.[13]

Mechanism of Action: Progesterone Receptor Signaling in the Endometrium

This compound, a progestin, exerts its contraceptive and therapeutic effects primarily through its action on the endometrium. It binds to the progesterone receptor (PR), initiating a signaling cascade that leads to decidualization, a process that renders the endometrium non-receptive to embryo implantation.

G Simplified Progesterone Receptor Signaling in Endometrial Decidualization cluster_ligand Ligand Binding cluster_cascade Signaling Cascade cluster_outcome Cellular Outcome lng This compound (LNG) pr Progesterone Receptor (PR) lng->pr Binds and activates ihh Indian Hedgehog (IHH) pr->ihh Induces expression in epithelium couptfii COUP-TFII ihh->couptfii Activates in stroma bmp2 BMP2 couptfii->bmp2 Induces wnt4 WNT4 couptfii->wnt4 Induces hand2 HAND2 couptfii->hand2 Induces decidualization Endometrial Stromal Cell Decidualization bmp2->decidualization wnt4->decidualization fgf Fibroblast Growth Factor (FGF) Signaling hand2->fgf Inhibits proliferation Inhibition of Epithelial Cell Proliferation hand2->proliferation Inhibits via FGF inhibition fgf->proliferation Promotes

Simplified Progesterone Receptor Signaling Pathway

This signaling cascade, initiated by this compound, ultimately leads to profound changes in the endometrium, including glandular atrophy and stromal decidualization, which are key to its high contraceptive efficacy and its therapeutic effect in reducing menstrual bleeding.[7][10][14]

References

A Comparative Guide to the Pharmacokinetics of Oral versus Subdermal Levonorgestrel Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of oral and subdermal levonorgestrel delivery systems. The information presented is collated from peer-reviewed literature and is intended to support research and development in the field of hormonal contraception and drug delivery.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for oral and subdermal this compound administration, offering a clear comparison of their performance.

Table 1: Single Dose Pharmacokinetics of Oral this compound (1.5 mg)

ParameterValueReference
Cmax (Maximum Concentration) 14.1 ± 7.9 ng/mL[1]
Tmax (Time to Maximum Concentration) 1.6 ± 0.7 hours[2]
AUC (Area Under the Curve) Varies by study[1]
Bioavailability 85% to 100%[2]
Half-life (t½) 24.4 ± 5.3 hours[2]

Table 2: Pharmacokinetics of Subdermal this compound Implants

ParameterValueReference
Initial Release Rate ~100 µ g/day [3][4]
Cmax (at ~2 days) 772 ± 414 pg/mL[5]
Concentration at 1 year ~340 ± 159 pg/mL[5]
Concentration at 5 years ~279 ± 123 pg/mL[5]
Bioavailability 66-80%[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are synthesized protocols for key experiments cited in the literature.

Protocol 1: Determination of this compound in Human Plasma/Serum by LC-MS/MS

This protocol outlines a common method for quantifying this compound concentrations in biological samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 500 µL plasma/serum sample, add an internal standard (e.g., deuterated this compound).

  • Add 3 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 70:30 v/v).

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 50 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Comparative Pharmacokinetic Study Design

This protocol describes a typical clinical trial design for comparing oral and subdermal this compound.

1. Study Design:

  • A randomized, open-label, parallel-group study is often employed.

  • Participants are randomized to receive either a single oral dose of this compound or a subdermal this compound implant.

2. Participant Selection:

  • Healthy, non-pregnant, female volunteers of reproductive age.

  • Exclusion criteria include use of hormonal contraception within the last 3 months, significant medical conditions, and use of medications known to interact with this compound.

3. Dosing:

  • Oral Group: Administer a single oral tablet of this compound (e.g., 1.5 mg) with a standardized volume of water after an overnight fast.

  • Subdermal Group: A trained healthcare professional inserts the this compound implant subdermally in the non-dominant upper arm.

4. Blood Sampling:

  • Oral Group: Collect serial blood samples at pre-dose (0 hours), and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

  • Subdermal Group: Collect blood samples at pre-insertion, and at various time points post-insertion (e.g., 1, 3, 7, 14, 28 days, and then monthly for the duration of the study).

5. Pharmacokinetic Analysis:

  • Analyze plasma/serum samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS as described in Protocol 1).

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Cmax (maximum observed concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t½ (elimination half-life)

    • CL/F (apparent total clearance)

    • Vd/F (apparent volume of distribution)

6. Statistical Analysis:

  • Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-tests or analysis of variance - ANOVA).

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow for its pharmacokinetic analysis.

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNG This compound (LNG) PR Progesterone Receptor (PR) LNG->PR Binds to LNG_PR LNG-PR Complex PRE Progesterone Response Element (PRE) LNG_PR->PRE Translocates and binds to HSP Heat Shock Proteins (HSP) HSP->PR Dissociates from Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Regulates Inhibition_of_LH_Surge Inhibition of LH Surge Gene_Transcription->Inhibition_of_LH_Surge Thickening_Cervical_Mucus Thickening of Cervical Mucus Gene_Transcription->Thickening_Cervical_Mucus

Caption: this compound Signaling Pathway.

experimental_workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Participant_Screening Participant Screening & Recruitment Randomization Randomization Participant_Screening->Randomization Dosing_Oral Oral LNG Administration Randomization->Dosing_Oral Dosing_Subdermal Subdermal LNG Implantation Randomization->Dosing_Subdermal Blood_Sampling Serial Blood Sampling Dosing_Oral->Blood_Sampling Dosing_Subdermal->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Extraction Liquid-Liquid Extraction Sample_Processing->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Parameter_Calculation Statistical_Comparison Statistical Comparison PK_Parameter_Calculation->Statistical_Comparison Report_Generation Report Generation Statistical_Comparison->Report_Generation

Caption: Pharmacokinetic Study Workflow.

logical_relationship cluster_delivery Delivery Route cluster_absorption Absorption Profile cluster_clinical_implication Clinical Implication Oral Oral Rapid Rapid Absorption (High Cmax, Short Tmax) Oral->Rapid Leads to Subdermal Subdermal Sustained Sustained Release (Low, Stable Levels) Subdermal->Sustained Leads to Emergency_Use Emergency Contraception (Rapid Onset) Rapid->Emergency_Use Suitable for Long_Term_Use Long-Term Contraception (Consistent Efficacy) Sustained->Long_Term_Use Suitable for

References

A Comparative Analysis of the Androgenic Activity of Levonorgestrel and Other Progestogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the androgenic activity of levonorgestrel, a widely used synthetic progestogen, with other progestogens commonly utilized in hormonal contraceptives and hormone replacement therapy. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in making informed decisions.

Summary of Androgenic Activity

The androgenic activity of a progestogen refers to its ability to bind to and activate the androgen receptor (AR), potentially leading to androgenic effects. This compound, a second-generation progestin, is known for its notable androgenic properties.[1][2] The following table summarizes the relative binding affinity (RBA) of this compound and other progestogens to the androgen receptor, providing a quantitative comparison of their potential androgenicity. Dihydrotestosterone (DHT), a potent natural androgen, is used as a reference standard in many of these assays.

ProgestogenGenerationRelative Binding Affinity (RBA) for Androgen Receptor (%)In Vivo Androgenic Activity
This compound (LNG) SecondHighHigh
Norethisterone (NET)FirstModerateModerate
Gestodene (GES)ThirdHighModerate to High
Desogestrel (DSG)ThirdLow to Moderate (active metabolite 3-keto-desogestrel is higher)Low to Moderate
NorgestimateThirdLow (active metabolites have varying affinities)Low
Drospirenone (DRSP)FourthLow (possesses anti-androgenic properties)Anti-androgenic
Cyproterone Acetate (CPA)-High (also a potent anti-androgen)Anti-androgenic

Note: RBA values can vary between studies due to different experimental conditions. The classifications of "High," "Moderate," and "Low" are based on a qualitative synthesis of available data.

Studies have shown that this compound and gestodene exhibit high binding affinity for the androgen receptor.[3][4] In contrast, newer generation progestins like desogestrel and norgestimate, and particularly the fourth-generation drospirenone, tend to have lower androgenic activity.[1] Drospirenone is unique in that it is a derivative of spironolactone and exhibits anti-androgenic properties.

Experimental Protocols

The evaluation of androgenic activity is conducted through a variety of in vitro and in vivo experimental assays. Below are the detailed methodologies for two key experiments cited in the assessment of progestogen androgenicity.

Androgen Receptor (AR) Binding Assay

This in vitro assay quantifies the affinity of a test compound for the androgen receptor.

Objective: To determine the relative binding affinity of a progestogen to the androgen receptor compared to a reference androgen (e.g., Dihydrotestosterone).

Methodology:

  • Preparation of Receptor Source:

    • A source of androgen receptors is prepared, typically from the ventral prostate of rats or through the use of recombinant human androgen receptors expressed in cell lines.[5][6]

    • The tissue is homogenized, and the cytosol fraction containing the AR is isolated by centrifugation.

  • Competitive Binding:

    • A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test progestogen are added to compete with the radiolabeled androgen for binding to the AR.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test progestogen that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined.

    • The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of reference androgen / IC50 of test progestogen) x 100.

Hershberger Assay

This in vivo assay assesses the androgenic or anti-androgenic potential of a substance in a castrated male rat model.[7][8]

Objective: To determine if a progestogen can stimulate the growth of androgen-dependent tissues in castrated male rats.

Methodology:

  • Animal Model:

    • Peripubertal male rats are castrated to remove the endogenous source of androgens.[7]

    • The animals are allowed to recover for a period (e.g., 7 days) to allow for the regression of androgen-dependent tissues.[7]

  • Dosing:

    • The castrated rats are treated with the test progestogen for 10 consecutive days via oral gavage or subcutaneous injection.[8][9]

    • A control group receives the vehicle only, and a positive control group is treated with a known androgen like testosterone propionate.

  • Necropsy and Tissue Collection:

    • Approximately 24 hours after the final dose, the animals are euthanized.[9]

    • Five specific androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[7][9]

  • Data Analysis:

    • The weights of the androgen-dependent tissues from the progestogen-treated group are compared to those of the vehicle-treated control group.

    • A statistically significant increase in the weight of these tissues indicates androgenic activity.

Visualizing the Mechanisms

To further understand the processes involved in androgenic activity, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow.

AndrogenReceptorSignaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR Androgen Receptor (AR) Androgen->AR Binds to AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex AR_HSP_complex->AR Dissociation AR_HSP_complex->HSP ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Androgenic Proteins mRNA->Protein Translates to Response Cellular Response (Androgenic Effects) Protein->Response

Caption: Androgen Receptor Signaling Pathway.

HershbergerAssayWorkflow Hershberger Assay Experimental Workflow cluster_preparation Animal Preparation cluster_dosing Treatment Phase cluster_analysis Analysis Phase Castration Castration of Peripubertal Male Rats Recovery 7-Day Recovery Period Castration->Recovery Dosing 10-Day Dosing with Test Progestogen Recovery->Dosing Necropsy Necropsy 24h After Last Dose Dosing->Necropsy TissueWeighing Weighing of Androgen- Dependent Tissues Necropsy->TissueWeighing DataAnalysis Statistical Analysis of Tissue Weights TissueWeighing->DataAnalysis Conclusion Conclusion on Androgenic Activity DataAnalysis->Conclusion

Caption: Hershberger Assay Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of Levonorgestrel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Ensuring the safe and environmentally responsible disposal of levonorgestrel is critical to minimizing ecosystem impact and maintaining laboratory safety. This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

This compound, a synthetic progestin, is a potent endocrine disruptor with the potential for adverse environmental effects, even at low concentrations.[1][2] Its improper disposal can lead to the contamination of water systems, posing a risk to aquatic organisms.[3] Adherence to established protocols is essential to mitigate these risks and ensure compliance with pharmaceutical waste regulations.

Environmental Impact and Ecotoxicity

This compound is persistent in the environment and exhibits high chronic toxicity to aquatic life.[4] Studies have shown that it can interfere with the reproduction of fish at concentrations as low as nanograms per liter. The following table summarizes key quantitative data on its environmental fate and ecotoxicity.

ParameterValueSpeciesReference
Persistence
Half-life (DT50) in water2.5 - 3.2 days-FASS
Ecotoxicity
Chronic NOEC (21 days, reproduction)≥ 752 µg/LDaphnia magna (waterflea)[4]
Chronic EC10 (21 days, reproduction)0.00001 µg/LPimephales promelas (fathead minnow)[4]
NOEC (72 hours, growth rate)5.6 µg/LDesmodesmus subspicatus (green algae)[5]
EC50 (72 hours, growth rate)25.3 µg/LDesmodesmus subspicatus (green algae)[5]

NOEC: No Observed Effect Concentration; EC10/EC50: Effect Concentration for 10%/50% of the population.

Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated materials is incineration by a licensed hazardous waste management company. This ensures complete destruction of the active pharmaceutical ingredient (API). For laboratory settings, it is crucial to segregate this compound waste into clearly labeled, dedicated hazardous waste containers.

For situations where small amounts of this compound require inactivation before entering the waste stream, several chemical degradation methods can be employed. The following protocols are provided for informational and research purposes and should be carried out by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Experimental Protocols for Chemical Degradation

1. Acid and Base Hydrolysis

This protocol is based on stability studies that show this compound's susceptibility to degradation under acidic and alkaline conditions.[6]

  • Objective: To hydrolyze this compound into less active compounds.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

    • For acid hydrolysis, add an equal volume of 1N hydrochloric acid (HCl).

    • For alkaline hydrolysis, add an equal volume of 0.5N sodium hydroxide (NaOH).

    • Heat the mixture at 100°C for 7 hours in a sealed, pressure-rated vessel within a fume hood.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution (for acidic hydrolysis, use a base like NaOH; for alkaline hydrolysis, use an acid like HCl) before disposal as hazardous waste.

2. Oxidative Degradation with Hydrogen Peroxide

This method utilizes the oxidizing potential of hydrogen peroxide to break down the this compound molecule.[6]

  • Objective: To oxidize this compound.

  • Methodology:

    • Prepare a solution of this compound.

    • Add 10% hydrogen peroxide (H₂O₂) to the solution.

    • Heat the mixture at 100°C for 7 hours in a sealed, pressure-rated vessel within a fume hood.

    • Allow the solution to cool.

    • Dispose of the resulting solution as hazardous chemical waste.

3. Advanced Oxidation Process: UV Photolysis

UV irradiation can be used to degrade this compound in aqueous solutions.[7]

  • Objective: To degrade this compound using UV-A light.

  • Methodology:

    • Prepare an aqueous solution of this compound (e.g., 1 mg/L).

    • Place the solution in a photochemical reactor equipped with a UV-A lamp.

    • Irradiate the solution while continuously stirring or recirculating it to ensure uniform light exposure.

    • Monitor the degradation over time (e.g., 5 hours) by a suitable analytical method (e.g., HPLC).

    • Dispose of the treated solution as hazardous chemical waste.

4. Advanced Oxidation Process: Ozonation

Ozone is a strong oxidant that can effectively degrade this compound.[8][9]

  • Objective: To degrade this compound using ozone.

  • Methodology:

    • Prepare an aqueous solution of this compound.

    • Use a laboratory-scale ozone generator to bubble ozone gas through the solution in a reaction vessel equipped with an off-gas destruction system.

    • Control the ozone dose and reaction time. A CT value (Concentration x Time) of approximately 2 mg·min/L has been shown to be effective for removing over 80% of this compound.[8]

    • Dispose of the treated solution as hazardous chemical waste.

Visualizing Disposal Pathways and Workflows

The following diagrams illustrate the decision-making process for this compound disposal and a general experimental workflow for its chemical degradation.

Levonorgestrel_Disposal_Pathway start This compound Waste Generated decision Can waste be sent directly to licensed hazardous waste facility? start->decision incineration Segregate into labeled hazardous waste container for incineration decision->incineration Yes in_lab_treatment In-lab chemical degradation required? decision->in_lab_treatment No end End of Process incineration->end in_lab_treatment->incineration No select_method Select Degradation Method: - Hydrolysis - Oxidation - UV Photolysis - Ozonation in_lab_treatment->select_method Yes perform_protocol Follow detailed experimental protocol select_method->perform_protocol dispose_treated Dispose of treated waste as hazardous chemical waste perform_protocol->dispose_treated dispose_treated->end

Caption: Decision pathway for this compound waste disposal.

Chemical_Degradation_Workflow prep_solution 1. Prepare this compound Solution add_reagents 2. Add Degradation Reagents (e.g., Acid, Base, H2O2) prep_solution->add_reagents apply_conditions 3. Apply Reaction Conditions (e.g., Heat, UV, Ozone) add_reagents->apply_conditions monitor_reaction 4. Monitor Degradation (Optional) apply_conditions->monitor_reaction neutralize_cool 5. Neutralize and/or Cool monitor_reaction->neutralize_cool dispose 6. Dispose as Hazardous Waste neutralize_cool->dispose

Caption: General workflow for in-lab chemical degradation.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Levonorgestrel

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Levonorgestrel in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment.

This compound is a potent synthetic progestogen with hormonal activity. It is classified as a hazardous substance and is suspected of causing cancer and reproductive harm.[1][2] Inhalation, skin contact, and ingestion can be harmful.[1][3] Therefore, stringent safety protocols must be followed at all times.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.[4] The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the work area.
Eye Protection Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects eyes from dust particles and potential splashes.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if symptoms like irritation occur.[5] For handling small quantities in a well-ventilated hood, a NIOSH-approved N95 respirator may be sufficient.Prevents inhalation of airborne particles.[5][6]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects skin and personal clothing from contamination.
Foot Protection Chemical-resistant, steel-toe boots or shoes.Provides protection against spills and falling objects.
Operational Plan for Handling this compound

A systematic approach is crucial for minimizing exposure and ensuring safety. The following step-by-step guide outlines the standard operating procedure for handling this compound.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.[2]

  • Ensure the work area is clean and free of clutter.

  • Cover the work surface with a disposable absorbent pad.

  • Assemble all necessary equipment and materials before starting any procedure.

2. Weighing and Compounding:

  • Perform all weighing and compounding activities within the designated ventilated enclosure to minimize dust generation.[7]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for this compound. If not possible, thoroughly decontaminate equipment after use.

  • Handle the compound gently to avoid creating airborne dust.

3. Post-Handling Procedures:

  • After handling, carefully wipe down all surfaces in the work area with an appropriate deactivating agent (e.g., a sodium hypochlorite solution), followed by a rinse with water.[2]

  • Dispose of all contaminated disposable materials, including gloves, gowns, and absorbent pads, in a designated hazardous waste container.[6]

  • Wash hands thoroughly with soap and water after removing PPE.[3]

4. Emergency Procedures: Spills and Exposure

  • Spill:

    • Evacuate and restrict access to the affected area.

    • Wear appropriate PPE for cleanup.

    • For dry spills, gently cover with a damp cloth or use a HEPA-filtered vacuum to avoid generating dust.[7]

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Clean the spill area thoroughly.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.[6]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[6]

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.[7]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.[6][7]
Unused Compound Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[6]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Contaminated Solutions All solutions containing this compound must be collected and disposed of as hazardous liquid waste.

Visualized Workflows

The following diagrams illustrate the key procedures for safely handling this compound.

Levonorgestrel_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling & Cleanup Prep_Area Designate & Prepare Handling Area Don_PPE Don Full PPE Prep_Area->Don_PPE Enter Area Weigh_Compound Weigh & Compound in Ventilated Enclosure Don_PPE->Weigh_Compound Decontaminate Decontaminate Work Surfaces Weigh_Compound->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Exit Area

Caption: Standard Operating Procedure for Handling this compound.

Levonorgestrel_Exposure_Response cluster_Skin_Eye Skin or Eye Contact cluster_Inhalation_Ingestion Inhalation or Ingestion Exposure Accidental Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Area Wash with Soap & Water (15 min) Skin_Contact->Wash_Area Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Medical_Attention Seek Immediate Medical Attention Wash_Area->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel
Reactant of Route 2
Reactant of Route 2
Levonorgestrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.